3-Chloro-2-hydroxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-chloro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKTFSAEMHJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668952 | |
| Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951655-50-8 | |
| Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-2-hydroxyphenylboronic acid chemical properties
An In-depth Technical Guide to 3-Chloro-2-hydroxyphenylboronic acid: Properties, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile chemical reagent of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical properties, explore its reactivity and primary applications, present a detailed experimental protocol for its use in the Suzuki-Miyaura coupling reaction, and cover essential safety and handling procedures. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure both scientific integrity and practical utility.
Core Chemical Identity and Physical Properties
This compound is a substituted aromatic boronic acid. The presence of three distinct functional groups on the phenyl ring—a boronic acid, a hydroxyl group, and a chlorine atom—makes it a highly valuable and versatile building block in organic synthesis. The interplay of these groups dictates its reactivity and utility. The boronic acid moiety is the key player in palladium-catalyzed cross-coupling reactions, the hydroxyl group can modulate electronic properties and serve as a handle for further derivatization, and the chlorine atom offers an additional site for substitution or can influence the steric and electronic environment of the molecule.
Below is a summary of its key chemical identifiers and physical properties, compiled from various chemical suppliers.[1][2][3][4][5]
| Property | Value |
| IUPAC Name | (3-chloro-2-hydroxyphenyl)boronic acid |
| CAS Number | 951655-50-8 |
| Molecular Formula | C₆H₆BClO₃ |
| Molecular Weight | 172.37 g/mol |
| Appearance | Typically a solid (powder/crystals) |
| Purity | Commonly available in ≥97% or ≥98% purity[2][3][5] |
| SMILES | B(C1=C(C(=CC=C1)Cl)O)(O)O[1][3] |
| InChI | InChI=1S/C6H6BClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H[1] |
| InChIKey | UCAKTFSAEMHJJE-UHFFFAOYSA-N[1][3] |
Note: Physical properties such as melting point and solubility are not consistently reported across suppliers and should be determined experimentally for specific batches.
Reactivity and Key Application: The Suzuki-Miyaura Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms.[6][8] Its power lies in its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boronic acid reagents.[6]
In the context of drug discovery and materials science, the Suzuki-Miyaura reaction is instrumental for constructing biaryl and heteroaryl linkages, which are common structural motifs in biologically active compounds and organic electronic materials.[6]
The Catalytic Cycle
The mechanism proceeds through a catalytic cycle involving a palladium complex. The generally accepted pathway consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (the 3-chloro-2-hydroxyphenyl moiety) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Causality: The choice of palladium catalyst, ligand, base, and solvent is critical and often requires optimization for specific substrates. Phosphine ligands are common as they stabilize the palladium catalyst.[10] A biphasic solvent system (e.g., toluene/water) with an inorganic base like sodium carbonate is a robust starting point, ensuring the base is available at the interface to activate the boronic acid without causing widespread hydrolysis of sensitive functional groups.[10]
Materials and Reagents
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂) or similar Pd precursor
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Deionized Water
-
Diatomaceous earth (Celite®)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst like PdCl₂(dppf) (0.05 eq.), or generate the active catalyst in situ by adding Pd(OAc)₂ (0.05 eq.) and a ligand like PPh₃ (0.1 eq.).
-
Solvent Addition: Add the solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio). The total solvent volume should be sufficient to ensure effective stirring.
-
Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., an increasing percentage of ethyl acetate in hexanes) to isolate the final product.
Analytical Characterization
To confirm the identity and purity of this compound and its subsequent reaction products, standard analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Techniques like LC-MS are invaluable for confirming the molecular weight of the compound and for monitoring reaction progress.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the starting material and the final purified product.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount. The information below is a summary based on available Safety Data Sheets (SDS).[12][13][14][15][16] Always consult the specific SDS for the material you are handling.
Hazard Identification
| Hazard Class | GHS Statement |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[14] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[14] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[14] |
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[17][16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][16] Avoid contact with skin, eyes, and clothing.[12][17] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15] Some suppliers recommend storage at 2-8°C under an inert atmosphere, as boronic acids can be sensitive to moisture and air.[4][14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][15]
Conclusion
This compound is a valuable and versatile building block for synthetic chemists. Its utility, primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides a direct route to complex biaryl structures that are central to the development of new pharmaceuticals and advanced organic materials. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (3-Chloro-2-hydroxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 951655-50-8|(3-Chloro-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. (3-Chloro-2-hydroxyphenyl)boronic acid - CAS:951655-50-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. scirp.org [scirp.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. file.bldpharm.com [file.bldpharm.com]
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxyphenylboronic acid
Foreword: The Strategic Importance of 3-Chloro-2-hydroxyphenylboronic acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic value of a molecular building block is defined by its versatility, reactivity, and the efficiency with which it can be prepared. This compound (CAS 951655-50-8) is a quintessential example of such a critical intermediate.[1] Its trifunctional nature—a boronic acid for cross-coupling, a hydroxyl group for further derivatization or directing effects, and a chloro substituent for modulating electronic properties or serving as an additional reaction handle—makes it a highly sought-after reagent.
This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this compound. We will move beyond simple procedural recitation to dissect the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for scalability and purification. This document is intended for researchers, process chemists, and drug development professionals who require a robust understanding of how to access this vital compound.
Part 1: Core Synthetic Strategies: A Mechanistic Overview
The synthesis of arylboronic acids is a well-established field, yet the specific arrangement of substituents in this compound presents unique challenges. The acidic proton of the hydroxyl group is incompatible with the highly basic organometallic intermediates required for borylation, necessitating a protection strategy. Furthermore, achieving correct regioselectivity is paramount. Two dominant and reliable strategies have emerged, centered on the formation of an organometallic intermediate which is subsequently trapped by a boron electrophile.
-
The Grignard Reagent Pathway: This classic approach involves the formation of an arylmagnesium halide from a suitably protected halo-precursor, followed by reaction with a trialkyl borate. It is often favored for its cost-effectiveness and operational simplicity on an industrial scale.[2][3]
-
The Organolithium Pathway (via Halogen-Lithium Exchange): This method utilizes an organolithium reagent, typically n-butyllithium, to perform a halogen-lithium exchange on a protected dihalo-precursor at cryogenic temperatures. This is followed by quenching with a borate ester. This route can offer excellent yields but requires more stringent control of reaction conditions.[4][5]
The logical flow for both primary synthesis routes is depicted below.
Caption: Generalized workflow for synthesizing this compound.
Part 2: Detailed Protocols and Field-Proven Insights
Methodology A: The Grignard Reagent Pathway
This method is a workhorse for boronic acid synthesis due to its robustness and scalability. The central challenge is the need to protect the acidic phenol, as it would instantly quench the Grignard reagent. A base-stable, acid-labile protecting group like tert-butyloxycarbonyl (Boc) is an excellent choice as it can often be removed during the acidic workup of the borylation step.
Causality Behind Experimental Choices:
-
Starting Material: 2-bromo-6-chlorophenol is an ideal precursor. The bromine atom is significantly more reactive towards magnesium insertion than the chlorine atom, ensuring regioselective Grignard formation at the desired position.
-
Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). It is sterically bulky, stable to the Grignard formation conditions, and easily cleaved with acid.
-
Grignard Formation: Anhydrous conditions are critical. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to solvate and stabilize the Grignard reagent.[6] A small amount of iodine or 1,2-dibromoethane is often used to activate the magnesium surface.
-
Borylation: The reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, must be conducted at low temperatures (-78 to 0 °C).[7] This is crucial to prevent over-addition of the Grignard reagent to the borate, which would lead to the formation of undesired diarylborinate and triarylborane byproducts.[8]
-
Hydrolysis: The addition of aqueous acid serves two purposes: it hydrolyzes the boronate ester to the final boronic acid and simultaneously cleaves the Boc protecting group, making for an efficient one-pot deprotection and isolation sequence.[4]
Experimental Protocol: Grignard Pathway
-
Step 1: Protection of 2-bromo-6-chlorophenol
-
To a solution of 2-bromo-6-chlorophenol (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate, which can often be used without further purification.
-
-
Step 2: Grignard Formation and Borylation
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.5 equiv) and a crystal of iodine.
-
Add a small portion of a solution of the Boc-protected 2-bromo-6-chlorophenyl (1.0 equiv) in anhydrous THF via syringe to initiate the reaction.
-
Once initiation is confirmed (disappearance of iodine color, gentle reflux), add the remainder of the aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir at room temperature for 1-2 hours.
-
Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate (1.5 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -60 °C.
-
After addition, stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
-
Step 3: Hydrolysis, Deprotection, and Isolation
-
Quench the reaction by slowly adding it to a stirred solution of 2M HCl at 0 °C.
-
Stir vigorously for 2-4 hours to ensure complete hydrolysis and deprotection.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product is purified by recrystallization or slurrying in a mixed solvent system like acetone/n-heptane or methyl tert-butyl ether/n-hexane to afford pure this compound as a white solid.[4]
-
Methodology B: The Organolithium Pathway
This approach offers a powerful alternative, particularly when Grignard formation is sluggish or incompatible with other functional groups. Halogen-lithium exchange is typically very fast at cryogenic temperatures.
Causality Behind Experimental Choices:
-
Precursor and Protection: A protected dihalo-precursor like Boc-protected 2-bromo-6-chlorophenol is again used. The much greater reactivity of bromine over chlorine in halogen-lithium exchange with n-BuLi ensures absolute regioselectivity.
-
Lithiation: The reaction is performed at -78 °C to prevent side reactions, such as attack of the highly basic n-BuLi on the solvent or other parts of the molecule. The exchange is nearly instantaneous.[4]
-
Borylation and Workup: The principles are identical to the Grignard route. The resulting aryllithium is quenched with a borate ester at low temperature, followed by acidic hydrolysis to yield the product.
Experimental Protocol: Organolithium Pathway
-
Step 1: Protection of Phenol
-
This step is identical to the protocol described in the Grignard pathway.
-
-
Step 2: Lithiation and Borylation
-
In a flame-dried flask under an inert atmosphere, dissolve the Boc-protected 2-bromo-6-chlorophenyl (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe. A color change is often observed. Stir at -78 °C for 30-60 minutes.
-
Add triisopropyl borate (1.5 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir at this temperature for 2 hours, then allow the reaction to warm to room temperature.
-
-
Step 3: Hydrolysis and Isolation
-
The workup and purification procedure is identical to that described for the Grignard method.
-
Data Summary: A Comparative Overview
| Parameter | Grignard Pathway | Organolithium Pathway | Rationale & Comments |
| Reagents | Mg, I₂ (cat.), B(OR)₃ | n-BuLi, B(OR)₃ | Grignard reagents are less hazardous and cheaper than organolithiums.[2] |
| Temperature | 25-50 °C (formation), -78 °C (borylation) | -78 °C | The cryogenic temperatures required for the organolithium route are a major consideration for scale-up.[8] |
| Solvents | Anhydrous THF, Et₂O | Anhydrous THF, Et₂O | Both require stringent control of moisture. |
| Typical Yield | 60-80% | 70-90% | The organolithium route can sometimes offer higher yields due to cleaner and faster intermediate formation.[4] |
| Key Advantage | Cost-effective, industrially scalable | High yield, very fast reaction | The choice often depends on scale, cost, and available equipment. |
Part 3: Application in Suzuki-Miyaura Cross-Coupling
This compound is a premier building block for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for C-C bond formation.[9][10] This reaction is a cornerstone of modern drug discovery for constructing biaryl and heteroaryl scaffolds.[11]
The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. calpaclab.com [calpaclab.com]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 8. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
(3-Chloro-2-hydroxyphenyl)boronic acid CAS number 951655-50-8
An In-Depth Technical Guide to (3-Chloro-2-hydroxyphenyl)boronic acid (CAS 951655-50-8): Properties, Synthesis, and Advanced Applications
Introduction
(3-Chloro-2-hydroxyphenyl)boronic acid is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a boronic acid, a hydroxyl group, and a chlorine atom on a single phenyl ring—offers chemists a powerful tool for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the compound's properties, synthesis, and its principal application in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document synthesizes established chemical principles with field-proven insights to facilitate its effective use in both academic and industrial research environments.
Physicochemical Properties and Characterization
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. (3-Chloro-2-hydroxyphenyl)boronic acid is typically supplied as a white to light yellow solid and possesses the key characteristics summarized below.[1]
| Property | Value | Reference |
| CAS Number | 951655-50-8 | N/A |
| Molecular Formula | C₆H₆BClO₃ | [2] |
| Molecular Weight | 172.37 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 338.8 ± 52.0 °C (Predicted) | [1] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 7.63 ± 0.58 (Predicted) | [1] |
| Purity | Typically ≥ 98% | [2] |
Stability and Storage Considerations: Boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or prolonged storage under non-inert conditions.[3] The presence of boroxine can complicate reaction stoichiometry and impact yields. Therefore, it is imperative to store (3-Chloro-2-hydroxyphenyl)boronic acid under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to minimize degradation.[1]
Analytical Characterization: Quality control and characterization of (3-Chloro-2-hydroxyphenyl)boronic acid are routinely performed using a suite of standard analytical techniques. Suppliers typically provide comprehensive data including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity and purity of the compound.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity with high precision.[4][5]
Synthesis of (3-Chloro-2-hydroxyphenyl)boronic acid
The synthesis of arylboronic acids is a well-established field, most commonly relying on the borylation of an organometallic intermediate.[6] The general strategy involves the formation of an aryl lithium or Grignard reagent, which then acts as a nucleophile to attack a boron electrophile, typically a trialkyl borate.
Below is a representative, field-proven workflow for the synthesis of the title compound, starting from the commercially available 2-bromo-6-chlorophenol. This multi-step process requires strict anhydrous conditions and careful temperature control.
Caption: Synthetic workflow for (3-Chloro-2-hydroxyphenyl)boronic acid.
Exemplary Synthetic Protocol:
-
Protection: The acidic proton of the phenolic hydroxyl group must first be protected to prevent interference with the strongly basic organolithium reagent. A common protecting group for this purpose is methoxymethyl (MOM). 2-bromo-6-chlorophenol is reacted with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (DCM).
-
Lithium-Halogen Exchange: The resulting protected aryl bromide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to perform a lithium-halogen exchange, generating the highly reactive aryl lithium intermediate.[7]
-
Borylation: Trimethyl borate, B(OMe)₃, is added slowly to the cold solution. The aryl lithium attacks the electrophilic boron atom, forming a boronate ester intermediate.[7][8]
-
Hydrolysis and Deprotection: The reaction is carefully quenched by the addition of aqueous acid (e.g., HCl). This step serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the MOM protecting group, revealing the free hydroxyl group. The final product is then isolated via extraction and purified by recrystallization.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (3-Chloro-2-hydroxyphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning, palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[9][10]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Key Steps:
-
Oxidative Addition: An active Pd(0) complex inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) species. The reactivity order for the halide is typically I > Br > OTf >> Cl.[12]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium catalyst. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[13]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[9]
Expert Insight: The Role of the ortho-Hydroxyl Group The presence of the hydroxyl group ortho to the boronic acid in the title compound is mechanistically significant. Similar to ortho-methoxy groups, the oxygen atom can act as a chelating ligand, coordinating to the palladium center during the transmetalation step.[14][15] This chelation can pre-organize the transition state, potentially accelerating the reaction rate and influencing regioselectivity in complex systems. This intrinsic feature makes (3-Chloro-2-hydroxyphenyl)boronic acid a particularly interesting and potentially advantageous reagent compared to its non-hydroxylated counterparts.
Field-Proven Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3-Chloro-2-hydroxyphenyl)boronic acid with a representative aryl bromide.
Objective: To synthesize 2'-Chloro-3'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
(3-Chloro-2-hydroxyphenyl)boronic acid (1.0 eq)
-
4-Bromobenzonitrile (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Chloro-2-hydroxyphenyl)boronic acid, 4-bromobenzonitrile, and potassium carbonate.
-
Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed dioxane/water solvent mixture. The choice of a mixed aqueous solvent system is common as it effectively dissolves both the organic substrates and the inorganic base.[11]
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product. The purified product should be characterized by NMR and MS to confirm its identity and purity.
Applications in Drug Discovery and Materials Science
The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability of (3-Chloro-2-hydroxyphenyl)boronic acid to efficiently introduce a substituted phenolic ring makes it a valuable intermediate in pharmaceutical development.[6][10][16] The resulting structures can serve as scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents.
In materials science, this boronic acid is used in the synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2] The precise control over molecular structure afforded by the Suzuki coupling enables the fine-tuning of the electronic and photophysical properties of these materials.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be observed when handling (3-Chloro-2-hydroxyphenyl)boronic acid.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[18] For long-term stability and to prevent boroxine formation, storage under an inert atmosphere at 2-8°C is strongly recommended.[1]
Conclusion
(3-Chloro-2-hydroxyphenyl)boronic acid is a sophisticated and versatile building block that empowers chemists to forge challenging carbon-carbon bonds with high efficiency. Its primary utility in the Suzuki-Miyaura cross-coupling reaction, enhanced by the potential for ortho-hydroxyl-directed chelation, makes it an indispensable tool in the synthesis of complex molecules for drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full synthetic potential.
References
- 1. 3-CHLORO-2-HYDROXYPHENYL BORONIC ACID CAS#: 951655-50-8 [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 951655-50-8|(3-Chloro-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 951655-50-8 | (3-Chloro-2-hydroxyphenyl)boronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemimpex.com [chemimpex.com]
- 17. data.fmc-agro.co.uk [data.fmc-agro.co.uk]
- 18. resources.finalsite.net [resources.finalsite.net]
An In-Depth Technical Guide to 3-Chloro-2-hydroxyphenylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-Chloro-2-hydroxyphenylboronic acid is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, combining a boronic acid moiety with a chlorinated and hydroxylated phenyl ring, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, primary applications, and detailed experimental protocols related to this compound, with a particular focus on its utility in the synthesis of biaryl compounds, a prevalent motif in numerous pharmaceutical agents and advanced materials.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 172.37 g/mol | [3][4][5] |
| Molecular Formula | C₆H₆BClO₃ | [3][4][5] |
| CAS Number | 951655-50-8 | [3][4][6] |
| IUPAC Name | (3-chloro-2-hydroxyphenyl)boronic acid | [3] |
| Appearance | White to light yellow solid | |
| Purity | Typically ≥98% | [4] |
| Canonical SMILES | B(C1=C(C(=CC=C1)Cl)O)(O)O | [3] |
| InChI Key | UCAKTFSAEMHJJE-UHFFFAOYSA-N | [3] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][7] This powerful carbon-carbon bond-forming reaction enables the synthesis of biaryl and polyaryl compounds, which are key structural motifs in many biologically active molecules.[1][2][8]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9][10] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (R-X), forming a Pd(II) complex.[3][9]
-
Transmetalation: In the presence of a base, the aryl group from this compound is transferred to the palladium center, displacing the halide.[3][11]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[3][9]
Experimental Protocol: Synthesis of a Substituted Biaryl
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction utilizing this compound and 4-bromoanisole to synthesize 3'-Chloro-4'-hydroxy-4-methoxybiphenyl.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 951655-50-8 | 172.37 | 172.4 mg | 1.0 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 205.7 mg | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 34.7 mg | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 414.6 mg | 3.0 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
| Ethanol | 64-17-5 | 46.07 | 2 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Reaction Setup and Procedure
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (172.4 mg, 1.0 mmol), 4-bromoanisole (205.7 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL).
-
Inerting: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization
The identity and purity of the synthesized biaryl product must be confirmed through a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will show characteristic signals for the aromatic protons and carbons of the coupled product. The number of signals, their chemical shifts, and coupling patterns provide definitive structural information.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Safety, Handling, and Disposal
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Health Hazards: Boronic acids can cause skin and serious eye irritation.[12] Inhalation may cause respiratory irritation. Harmful if swallowed.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[14][15] Boronic acid waste is considered hazardous and should not be disposed of in regular trash or down the drain.[14]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the construction of substituted biaryl compounds, which are of significant interest in drug discovery and materials science. The protocols and information provided in this guide are intended to enable researchers to effectively and safely utilize this important building block in their synthetic endeavors.
References
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 951655-50-8|(3-Chloro-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.co.uk [fishersci.co.uk]
A Guide to the Spectroscopic Characterization of 3-Chloro-2-hydroxyphenylboronic Acid
This technical guide provides a detailed exploration of the essential spectroscopic techniques used to characterize the structure and purity of 3-Chloro-2-hydroxyphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights. While direct, publicly available spectra for this specific compound are scarce, this guide establishes a robust analytical framework based on established spectroscopic principles and data from closely related structural analogs. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.
Introduction: The Analytical Challenge and Importance
This compound (C₆H₆BClO₃, CAS 951655-50-8) is a substituted arylboronic acid.[1] Such compounds are pivotal building blocks in modern organic chemistry, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The precise arrangement of the chloro, hydroxyl, and boronic acid groups on the phenyl ring dictates the molecule's reactivity, steric hindrance, and potential for intramolecular interactions. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of reliable and reproducible research.
The primary challenge in characterizing boronic acids lies in their propensity to undergo dehydration to form cyclic trimers known as boroxines. This equilibrium can complicate spectral analysis, particularly in NMR. This guide will address these challenges head-on, presenting not just data, but the strategic rationale behind experimental design to ensure accurate and intelligible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another.
Experimental Protocol Insight: The choice of solvent is critical for boronic acids. While CDCl₃ is common, it can promote the formation of boroxines, leading to broad or complex spectra.[2] Using a coordinating solvent like DMSO-d₆ or Methanol-d₄ can break up these oligomers by forming a solvent-adduct with the boron atom, resulting in sharper, more easily interpretable signals for the monomeric acid.[2] The B(OH)₂ and phenolic OH protons are often broad and may exchange with deuterium if D₂O or Methanol-d₄ is used, causing them to disappear from the spectrum.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H-4 | ~7.10 - 7.25 | Doublet of doublets (dd) | J (ortho) ≈ 7-9 Hz, J (meta) ≈ 1-2 Hz | 1H | Positioned between the electron-donating OH and electron-withdrawing Cl and B(OH)₂ groups. |
| H-5 | ~6.85 - 7.00 | Triplet (t) | J (ortho) ≈ 7-9 Hz | 1H | Flanked by two protons (H-4 and H-6), leading to a triplet splitting pattern. |
| H-6 | ~7.30 - 7.45 | Doublet of doublets (dd) | J (ortho) ≈ 7-9 Hz, J (meta) ≈ 1-2 Hz | 1H | Deshielded due to proximity to the electronegative boron and chlorine atoms. |
| Ar-OH | ~9.5 - 10.5 | Broad singlet (br s) | - | 1H | Phenolic protons are acidic and exhibit broad signals, often downfield. |
| B(OH)₂ | ~8.0 - 8.5 | Broad singlet (br s) | - | 2H | Boronic acid protons are exchangeable and appear as a broad downfield signal. |
Note: Predicted values are based on analysis of similar structures such as 3-chlorophenylboronic acid and various hydroxyphenylboronic acids. Actual values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1-B | ~130 - 135 (broad) | The carbon directly attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus. Its exact shift is sensitive to solvent and concentration. |
| C2-OH | ~155 - 160 | The carbon bearing the hydroxyl group is significantly deshielded (shifted downfield) due to the electronegativity of the oxygen atom. |
| C3-Cl | ~120 - 125 | The carbon attached to chlorine experiences a moderate deshielding effect. |
| C4 | ~130 - 135 | Aromatic CH carbon influenced by adjacent substituents. |
| C5 | ~118 - 122 | Aromatic CH carbon, typically appearing at a relatively upfield position. |
| C6 | ~135 - 140 | Aromatic CH carbon deshielded by the adjacent boron-substituted carbon. |
Note: Aromatic carbon shifts are influenced by the combined electronic effects of all substituents.[3] These predictions are based on established substituent effects in benzene rings.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR analysis of boronic acids.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol Insight: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended. ATR requires minimal to no sample preparation and provides high-quality spectra by pressing the solid directly onto a crystal (commonly diamond or germanium).[4] This avoids the need for making KBr pellets, which can be hygroscopic and introduce water bands into the spectrum.[4]
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3200 - 3600 | O-H stretch (phenolic) | Broad, Strong | The broadness is due to hydrogen bonding. The intramolecular H-bond between the ortho -OH and -B(OH)₂ may sharpen this peak compared to intermolecularly bonded phenols. |
| 3200 - 3400 | O-H stretch (boronic acid) | Broad, Medium | Overlaps significantly with the phenolic O-H stretch. |
| ~1600, ~1470 | C=C stretch (aromatic ring) | Medium-Strong | Characteristic absorptions for the benzene ring skeleton. |
| 1320 - 1380 | B-O stretch | Strong | A characteristic and strong absorption for boronic acids. |
| 1150 - 1250 | C-O stretch (phenol) | Strong | Strong absorption typical for aryl alcohols. |
| 1000 - 1100 | C-Cl stretch | Medium-Strong | The position can vary but is expected in this region for aryl chlorides.[4] |
| 650 - 900 | C-H out-of-plane bend | Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol Insight: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids. It can be run in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) modes. Negative mode is often advantageous for acidic compounds as it readily forms the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for confirming the elemental composition via an exact mass measurement.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₆H₆BClO₃
-
Monoisotopic Mass: 172.0098 Da
-
Expected HRMS (ESI⁻) ion [M-H]⁻: 171.0026 Da (Calculated for C₆H₅BClO₃⁻)
Fragmentation Analysis: The fragmentation of the molecular ion provides a structural fingerprint. While complex, some predictable fragmentation pathways can be anticipated. The fragmentation process is initiated by the ionization of the molecule.[5]
Caption: Predicted major fragmentation pathways in ESI-MS.
-
Loss of Water: A common fragmentation for molecules with hydroxyl groups is the neutral loss of water (18 Da), leading to a peak at m/z 153.
-
Loss of Boronic Acid Group: Cleavage of the C-B bond could lead to the loss of the boronic acid moiety. This would result in a chlorophenoxide anion at m/z 127 (with ³⁵Cl) and 129 (with ³⁷Cl), showing the characteristic ~3:1 isotopic pattern for chlorine.
-
Loss of HCl: While less common as a primary fragmentation, loss of HCl (36 Da) could also occur, yielding an ion at m/z 135.
Conclusion: A Unified Analytical Approach
The structural elucidation of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of the puzzle. NMR spectroscopy maps the C-H framework and confirms the substitution pattern. FTIR spectroscopy rapidly verifies the presence of key functional groups (OH, B-O, C-Cl). Finally, high-resolution mass spectrometry confirms the elemental composition and offers further structural validation through fragmentation analysis. By integrating the predicted data from these three core techniques, researchers can establish a confident and comprehensive analytical profile for this valuable synthetic building block, ensuring the integrity and success of their scientific endeavors.
References
Navigating the Nuances of 3-Chloro-2-hydroxyphenylboronic Acid: A Guide to Stability and Storage
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-hydroxyphenylboronic acid is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation pathways and offering evidence-based best practices for its storage and handling. By understanding the factors that influence its integrity, researchers can ensure the reliability and reproducibility of their experimental outcomes.
Introduction: The Synthetic Utility of this compound
This compound, a bifunctional organoboron compound, has emerged as a valuable reagent in modern synthetic chemistry. Its unique substitution pattern—a chlorine atom and a hydroxyl group ortho to the boronic acid moiety—allows for intricate molecular designs and participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These reactions are fundamental to the synthesis of biaryls and other complex scaffolds found in many biologically active compounds.
The boronic acid group serves as a versatile handle for carbon-carbon bond formation, while the chloro and hydroxyl substituents can be further functionalized or can influence the electronic and steric properties of the molecule. This trifecta of functionalities makes it a sought-after intermediate in the development of novel pharmaceuticals and advanced materials. However, like many arylboronic acids, its stability can be a critical concern, impacting its purity, reactivity, and ultimately, the success of a synthetic campaign.
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, moisture, light, pH, and the presence of oxidizing agents. Understanding these vulnerabilities is paramount to preserving the compound's integrity.
Protodeboronation: The Primary Degradation Concern
The most common degradation pathway for arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction can be catalyzed by acids or bases and is often accelerated by elevated temperatures.[1][2] For this compound, this would result in the formation of 2-chlorophenol, a significant impurity that can complicate subsequent reactions and purifications.
Mechanistically, acid-catalyzed protodeboronation can proceed via an intermolecular metathesis through a four-membered ring transition state.[2] In contrast, base-catalyzed protodeboronation involves the formation of a boronate species, which then reacts with a proton source, such as water.[3][4] The presence of both electron-withdrawing (chloro) and electron-donating (hydroxyl) groups on the aromatic ring of this compound can influence its susceptibility to protodeboronation.
Caption: Major degradation pathway via protodeboronation.
Oxidation: A Competing Degradation Route
Arylboronic acids are also susceptible to oxidation, which converts the boronic acid group into a hydroxyl group, yielding a phenol.[5][6] In the case of this compound, oxidation would lead to the formation of 3-chlorocatechol. This process can be initiated by various oxidizing agents, including atmospheric oxygen, especially under basic conditions or when exposed to light.[7][8] The presence of transition metals can also catalyze this oxidative degradation.
Dehydration and Anhydride Formation
Like other boronic acids, this compound can undergo intermolecular dehydration to form cyclic anhydrides, known as boroxines, or linear polymeric anhydrides.[9][10] This is a reversible process, and the presence of water will hydrolyze the anhydrides back to the monomeric boronic acid. While not strictly a degradation pathway in terms of irreversible chemical change, the formation of anhydrides can affect the compound's solubility, reactivity, and accurate weighing for reactions.[10] Commercial samples of arylboronic acids often contain varying amounts of these anhydrides.[10]
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term viability of this compound, adherence to strict storage and handling protocols is essential.
Storage Conditions
The following table summarizes the recommended storage conditions based on the compound's known sensitivities:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of thermal degradation, including protodeboronation and dehydration. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[11] | Protects against oxidation by atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry environment.[12] | Prevents hydrolysis of anhydrides and minimizes moisture-mediated degradation. The compound can be hygroscopic.[11] |
| Light | Store in a dark place or in an amber vial.[13] | Protects against light-induced degradation pathways. |
Handling Procedures
Proper handling techniques are as crucial as storage conditions for maintaining the quality of the reagent.
-
Inert Atmosphere: When handling the solid, it is best practice to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[11]
-
Avoid Incompatibilities: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.[12][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound can cause skin and eye irritation. Handle in a well-ventilated area or use a local exhaust.[13]
Experimental Workflow for Stability Assessment
To empirically determine the stability of a given batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing for the formation of degradation products.
Forced Degradation Protocol
-
Sample Preparation: Prepare separate, accurately weighed samples of this compound.
-
Stress Conditions: Expose each sample to one of the following conditions for a defined period (e.g., 24-72 hours):
-
Thermal Stress: Heat the solid sample at an elevated temperature (e.g., 60 °C).
-
Acidic Stress: Dissolve the sample in a dilute acidic solution (e.g., 0.1 M HCl) at room temperature and at an elevated temperature.
-
Basic Stress: Dissolve the sample in a dilute basic solution (e.g., 0.1 M NaOH) at room temperature and at an elevated temperature.
-
Oxidative Stress: Dissolve the sample in a solution containing a mild oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Stress: Expose the solid sample or a solution to UV light.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample stored under ideal conditions, by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any degradation products.
Caption: Workflow for assessing compound stability.
Conclusion
The chemical integrity of this compound is critical for its successful application in synthesis. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing the recommended storage and handling protocols, researchers can significantly enhance the reliability of their results. Proactive stability assessment through forced degradation studies can further ensure the quality of this important synthetic building block.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Purity and Characterization of 3-Chloro-2-hydroxyphenylboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 3-Chloro-2-hydroxyphenylboronic acid in Synthesis
In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex organic molecules.[1][2] this compound (CAS No. 951655-50-8), in particular, presents a unique trifecta of functionalities: a reactive boronic acid moiety, a directing hydroxyl group, and a strategically placed chlorine atom. This combination offers nuanced control over reactivity and allows for the introduction of specific steric and electronic properties into target molecules, making it a valuable intermediate in drug discovery and the development of novel materials.[2]
However, the very reactivity that makes this molecule valuable also presents significant challenges in its purification and characterization. Like many boronic acids, it is susceptible to degradation pathways such as oxidation and protodeboronation, and can readily form cyclic anhydrides known as boroxines.[3][4] A comprehensive understanding of these challenges and the analytical techniques to overcome them is paramount to ensuring the quality, reproducibility, and success of synthetic campaigns that rely on this versatile reagent. This guide provides an in-depth, experience-driven approach to establishing the purity and definitive characterization of this compound.
Foundational Properties and Specifications
A thorough characterization begins with an understanding of the fundamental properties of the molecule. This data serves as the initial benchmark for quality assessment.
| Property | Value | Source |
| CAS Number | 951655-50-8 | [5][6][7] |
| Molecular Formula | C₆H₆BClO₃ | [5][6] |
| Molecular Weight | 172.37 g/mol | [5][6] |
| IUPAC Name | (3-chloro-2-hydroxyphenyl)boronic acid | [5] |
| Canonical SMILES | B(C1=C(C(=CC=C1)Cl)O)(O)O | [5] |
| Appearance | White to off-white solid | |
| Typical Purity | ≥95% - 98% | [6][8] |
Purification Strategy: A Self-Validating Approach
The primary impurities in this compound often arise from its synthesis, which typically involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.[9][10] Potential impurities can include starting materials, homo-coupling byproducts, and the aforementioned boroxines. A robust purification strategy is therefore essential.
Experimental Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically to find a system where the boronic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either fully soluble or insoluble at all temperatures.
-
Solvent Screening: Begin by testing a range of solvents with varying polarities (e.g., water, toluene, ethyl acetate/heptane mixtures).
-
Dissolution: In a flask equipped with a reflux condenser, suspend the crude this compound in a minimal amount of the chosen hot solvent system.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
The rationale behind slow cooling is to allow for the formation of a well-ordered crystal lattice, which inherently excludes impurities more effectively than the rapid precipitation that occurs with crash cooling.
A Multi-Technique Approach to Characterization
No single analytical technique can provide a complete picture of the purity and identity of this compound. A comprehensive characterization relies on the synergistic use of chromatographic and spectroscopic methods.
Caption: A logical workflow for the purification and comprehensive characterization of this compound.
Chromatographic Purity Assessment: HPLC/UPLC-MS
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones of purity assessment.[11][12] When coupled with Mass Spectrometry (MS), these techniques provide not only quantitative purity data but also mass confirmation of the parent compound and potential impurities.
Causality in Method Development: Boronic acids are notoriously challenging to analyze by reversed-phase HPLC due to on-column degradation and poor retention.[13][14] The key is to develop a stability-indicating method.[12]
-
Column Choice: An Acquity BEH C18 column or similar is often a good starting point.[4][15]
-
Mobile Phase: A mobile phase of 10 mM ammonium acetate in water and acetonitrile is a common choice that has been shown to be effective for a broad range of boronic acids.[4][15][16] The ammonium acetate helps to maintain a consistent pH and can improve peak shape.
-
MS Detection: Electrospray ionization (ESI) in negative mode is often preferred for boronic acids as it can readily form the [M-H]⁻ ion.[17] It is crucial to optimize MS parameters, such as the cone voltage, to minimize in-source fragmentation and the formation of boroxines, which can complicate spectral interpretation.[4]
Experimental Protocol: UPLC-MS
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 10 µg/mL).
-
Chromatographic System:
-
Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).[15]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient: A suitable gradient from 5% to 95% B over a short time (e.g., 1-5 minutes) for high-throughput analysis.[15]
-
Flow Rate: 0.4-0.6 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry System (ESI Negative Mode):
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-30 V (optimize to maximize [M-H]⁻ and minimize boroxine formation).[4]
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: m/z 50-500.
-
Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of this compound (expected m/z ≈ 171.0 for ³⁵Cl isotope).
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural confirmation of organic molecules.[18] For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture.
Challenges and Solutions: A common issue with NMR of boronic acids is peak broadening or the appearance of multiple species due to the equilibrium between the monomeric acid and its trimeric anhydride (boroxine).[19]
-
Solvent Choice: Running the NMR in a coordinating deuterated solvent like DMSO-d₆ or Methanol-d₄ can help to break up the boroxine oligomers by forming solvent adducts, leading to sharper, more interpretable spectra.[19]
-
¹¹B NMR: This technique is highly specific to the boron nucleus and provides information about its coordination environment. Trigonal planar boronic acids (sp²) typically resonate around δ 30 ppm, while tetrahedral boronate esters or adducts (sp³) appear further upfield.[15][20]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire a standard proton spectrum. Expect to see signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the three protons on the phenyl ring. The hydroxyl and boronic acid protons are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect six distinct signals for the aromatic carbons.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum. A single, relatively sharp peak around δ 28-33 ppm is indicative of the desired trigonal boronic acid.[20]
Functional Group Confirmation: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expected Absorptions:
-
O-H Stretch (Phenolic and Boronic Acid): A broad band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
B-O Stretch: A strong, characteristic absorption band typically found around 1350 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Thermal Properties: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability, melting point, and presence of solvates or hydrates.[21]
-
TGA: Heating the sample under a controlled atmosphere will show mass loss corresponding to the release of water or solvent, or decomposition at higher temperatures.
-
DSC: Provides a precise melting point, which is a key indicator of purity. A sharp melting endotherm suggests a highly pure compound.
Stability Considerations
Boronic acids are known to be susceptible to oxidative degradation.[3][22][23] The presence of an electron-donating hydroxyl group on the phenyl ring of this compound can influence its stability.
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (e.g., 2-8 °C) to minimize degradation.
-
Handling: Avoid prolonged exposure to air and moisture. Use in reactions should ideally be from freshly opened containers or material that has been properly stored.
Conclusion
The successful application of this compound in any synthetic endeavor is critically dependent on a rigorous assessment of its purity and a definitive confirmation of its structure. By employing a multi-faceted analytical workflow that combines high-resolution chromatography with a suite of spectroscopic techniques, researchers can establish a self-validating system of quality control. This guide provides the strategic framework and experimental rationale necessary to confidently purify and characterize this valuable synthetic intermediate, thereby ensuring the integrity and reproducibility of downstream applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-CHLORO-2-HYDROXYPHENYL BORONIC ACID | 951655-50-8 [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
- 9. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. scirp.org [scirp.org]
- 18. bhu.ac.in [bhu.ac.in]
- 19. reddit.com [reddit.com]
- 20. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 21. Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-2-hydroxyphenylboronic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-2-hydroxyphenylboronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its chemical class, detailed synthetic methodologies, and its significant applications, particularly in the realm of cross-coupling reactions.
Introduction: The Rise of Phenylboronic Acids
Phenylboronic acids are a class of organoboron compounds that have become indispensable tools in synthetic chemistry. Their utility skyrocketed with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. These compounds are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal for the synthesis of complex molecules.
This compound (CAS No. 951655-50-8) is a specific derivative that offers unique reactivity due to the electronic effects and substitution pattern of the chloro and hydroxyl groups on the phenyl ring.[1][2] These substituents can influence the compound's reactivity and provide handles for further functionalization, making it a valuable building block in medicinal chemistry and materials science.[3]
Historical Context and Discovery
While a definitive "discovery" paper for this compound is not readily identifiable in the literature, its existence is a testament to the extensive exploration of substituted phenylboronic acids that followed the popularization of the Suzuki-Miyaura reaction. The synthesis of hydroxyphenylboronic acids, in general, has been a topic of interest due to their utility in creating pharmaceutical intermediates.[4]
The synthesis of such compounds builds upon well-established methodologies for preparing arylboronic acids, which often involve the reaction of an organometallic species (like a Grignard or organolithium reagent) with a borate ester.[5] The challenges in synthesizing ortho-hydroxyphenylboronic acids, including the need for protecting groups for the hydroxyl functionality, have led to the development of various synthetic strategies. A key approach involves the protection of the hydroxyl group, followed by metal-halogen exchange and subsequent reaction with a borate ester, and finally deprotection to yield the desired product.[4]
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted bromophenol. The following is a representative synthetic workflow based on established methods for similar compounds.[4]
Synthetic Workflow
The overall synthetic strategy involves three key steps: protection of the hydroxyl group, formation of the boronic acid, and deprotection.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Step 1: Protection of 2-Bromo-6-chlorophenol
-
To a solution of 2-bromo-6-chlorophenol in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the protected intermediate.
Step 2: Borylation
-
Dissolve the protected 2-bromo-6-chlorophenol in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.
-
After stirring for a period to ensure complete lithium-halogen exchange, add a trialkyl borate (e.g., triisopropyl borate) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Quench the reaction by the slow addition of aqueous acid (e.g., 2 M HCl) at 0 °C.
-
Stir the mixture vigorously for several hours to facilitate both the hydrolysis of the boronate ester and the removal of the protecting group.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Characterization Data
The following table summarizes the key physical and spectroscopic properties of this compound.
| Property | Value |
| CAS Number | 951655-50-8[1] |
| Molecular Formula | C₆H₆BClO₃[1] |
| Molecular Weight | 172.37 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥98%[1] |
Note: Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained and interpreted for each synthesized batch to confirm the structure and purity.
Key Applications in Organic Synthesis
The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[3][]
Suzuki-Miyaura Cross-Coupling
The general mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the context of this compound, the "R²" group in the diagram represents the 3-chloro-2-hydroxyphenyl moiety. This allows for the coupling of this specific substituted aromatic ring to a variety of aryl or vinyl halides (R¹-X), enabling the synthesis of complex molecular architectures.
Medicinal Chemistry Applications
Hydroxyphenylboronic acids are valuable intermediates in the synthesis of biologically active compounds.[4][7] The presence of the hydroxyl group can serve as a hydrogen bond donor or acceptor, potentially interacting with biological targets. The chloro substituent can modulate the electronic properties and lipophilicity of the molecule, which can be crucial for its pharmacokinetic and pharmacodynamic profile. While specific examples for this compound are not extensively documented, its structural motifs are relevant to the development of inhibitors for various enzymes and receptors.[8]
Conclusion
This compound, while not as widely cited as some other boronic acids, represents a valuable and versatile building block for organic synthesis. Its preparation, though requiring careful control of reaction conditions and the use of protecting groups, is achievable through established synthetic routes. Its primary application in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of complex molecular frameworks relevant to drug discovery and materials science. As the demand for novel chemical entities continues to grow, the utility of such specifically substituted boronic acids is likely to increase.
References
- 1. calpaclab.com [calpaclab.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 5. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Hydroxyphenylboronic acid = 95.0 71597-85-8 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-2-hydroxyphenylboronic Acid
Introduction: Navigating the Challenges and Opportunities of Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are critical scaffolds in pharmaceuticals, agrochemicals, and materials science.[2] This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of a challenging, yet valuable, building block: 3-chloro-2-hydroxyphenylboronic acid .
The unique substitution pattern of this boronic acid, featuring an ortho-hydroxyl group and a meta-chloro substituent, presents both synthetic hurdles and strategic advantages. Understanding the interplay of these substituents is paramount for achieving high-yield and selective couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Mechanistic Insights: The Critical Role of Substituents
The efficacy of the Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric properties of the coupling partners. In the case of this compound, the ortho-hydroxyl and meta-chloro groups exert significant effects on the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[3]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5]
The Influence of the ortho-Hydroxyl Group
The ortho-hydroxyl group can participate in the reaction in several ways:
-
Directing Group Effect: The hydroxyl group can coordinate to the palladium center, creating a palladacycle intermediate. This chelation effect can accelerate the transmetalation step by positioning the boronic acid for efficient transfer of the aryl group.[6]
-
Protonolysis: The acidic proton of the hydroxyl group can potentially interfere with the basic conditions of the reaction. Careful selection of the base is crucial to deprotonate the boronic acid for transmetalation without causing unwanted side reactions.
The Impact of the meta-Chloro Substituent
The electron-withdrawing nature of the chloro group at the meta position influences the electronic properties of the phenylboronic acid:
-
Increased Acidity: The chloro group increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation.
-
Electronic Effects on the Biaryl Product: The presence of the chloro and hydroxyl groups in the final biaryl product provides handles for further functionalization, making this compound a strategic choice for building complex molecules.
Recommended Suzuki-Miyaura Coupling Protocol
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Catalyst and Ligand Selection: A Comparative Overview
The choice of the palladium source and ligand is critical for overcoming the steric hindrance and potential for side reactions associated with ortho-substituted boronic acids.[7] Below is a comparison of commonly used catalyst systems for challenging Suzuki-Miyaura couplings.
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(dppf)Cl₂ | Ferrocenyl phosphine | Robust, commercially available, and effective for a broad range of substrates.[8] | 2-5 |
| Pd₂(dba)₃ with XPhos | Buchwald biaryl phosphine | Highly active for sterically hindered and electron-rich substrates.[9] | 1-3 |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic catalyst, but often less effective for challenging substrates.[10] | 3-5 |
| XPhos Pd G3 | Buchwald precatalyst | Air- and moisture-stable, offering high activity and reproducibility.[11] | 1-3 |
Troubleshooting and Field-Proven Insights
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a more robust precatalyst like XPhos Pd G3 can be beneficial.[11]
-
Oxygen Contamination: Thoroughly degas all solvents and maintain a strict inert atmosphere. Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.
-
Base Selection: The choice of base is critical. For substrates with sensitive functional groups, a milder base like K₂CO₃ may be preferable to stronger bases like K₃PO₄.
-
-
Protodeboronation:
-
This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be a significant issue with sterically hindered or electron-rich boronic acids.[5]
-
Mitigation Strategies: Using a higher loading of the boronic acid (1.5-2.0 equiv) or switching to a boronate ester (e.g., a pinacol ester) can help to minimize protodeboronation.
-
-
Homocoupling:
-
The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.
-
Mitigation Strategies: Rigorous exclusion of oxygen and ensuring the rapid initiation of the catalytic cycle can reduce homocoupling.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of highly functionalized biaryl compounds. By understanding the mechanistic nuances imposed by the ortho-hydroxyl and meta-chloro substituents and by carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully employ this versatile building block in their synthetic campaigns. The protocol and insights provided in this guide offer a solid foundation for achieving high yields and purity in these challenging yet rewarding transformations.
References
- 1. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diva-portal.org [diva-portal.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-hydroxyphenylboronic Acid
Introduction: Navigating the Challenges of Ortho-Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl motifs central to pharmaceuticals and materials science.[1][2][3][4] The incorporation of functional groups like hydroxyls onto these scaffolds is of paramount importance in drug discovery, as they can serve as crucial hydrogen bond donors or synthetic handles for further derivatization.[5]
3-Chloro-2-hydroxyphenylboronic acid is a valuable building block for introducing a functionalized phenolic ring. However, its structure presents a classic synthetic conundrum. The ortho-hydroxyl group, while a desirable feature in the final product, introduces significant challenges to the cross-coupling process. These challenges include:
-
Steric Hindrance: The proximity of the hydroxyl and chloro groups to the boronic acid moiety can sterically impede the crucial transmetalation step of the catalytic cycle.
-
Catalyst Inhibition: The Lewis basic oxygen of the hydroxyl group can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species.
-
Protodeboronation: This is arguably the most significant side reaction for this class of substrate.[6] Under the basic conditions required for the reaction, the C–B bond can be readily cleaved and replaced with a C–H bond, consuming the starting material and reducing yields.[7] Electron-rich and sterically hindered boronic acids are particularly susceptible to this decomposition pathway.[8][9]
This guide provides a detailed exploration of these challenges and offers field-proven strategies and protocols for the successful palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic rationale behind catalyst and ligand selection, providing researchers with the tools to optimize this difficult but valuable transformation.
Mechanistic Insights: The "Why" Behind a Successful Coupling
A successful cross-coupling with a challenging substrate like this compound hinges on a deep understanding of the Suzuki-Miyaura catalytic cycle and how the substrate's unique features interact with it. The cycle is broadly defined by three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][10][11][12] The efficiency of the entire process is dictated by the relative rates of the productive catalytic cycle versus off-cycle decomposition pathways.
The Catalytic Cycle and Key Challenges
// Nodes Pd0 [label="Pd(0)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_Complex [label="Ar-Pd(II)-X(Lₙ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TM_Complex [label="Ar-Pd(II)-Ar'(Lₙ)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout ArX [label="Ar-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"]; Boronic [label="Ar'-B(OH)₂\n(this compound)", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition", color="#EA4335"]; OA_Complex -> TM_Complex [label=" Transmetalation", color="#FBBC05"]; TM_Complex -> Pd0 [label=" Reductive\n Elimination", color="#34A853"]; TM_Complex -> Product [style=dashed, arrowhead=none, color="#34A853"];
// Input arrows ArX -> Pd0 [style=dashed, arrowhead=open, color="#5F6368"]; Boronic -> OA_Complex [style=dashed, arrowhead=open, color="#5F6368"]; Base -> OA_Complex [style=dashed, arrowhead=open, color="#5F6368"]; }
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. For less reactive partners like aryl chlorides, this step is often rate-limiting. The choice of ligand is critical here; bulky, electron-rich ligands accelerate this process.[13]
-
Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which is the active species in transmetalation.[14][15][16] For this compound, the steric bulk and potential for chelation can slow this step, allowing protodeboronation to compete.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[12]
The central challenge is to ensure that the rate of the catalytic cycle (k_cat) is significantly faster than the rate of boronic acid decomposition (k_decomp).
The Decisive Role of the Catalyst System
-
Palladium Precatalysts: To win the kinetic race against decomposition, it is vital to generate the active Pd(0) species quickly and efficiently. Modern, well-defined palladium precatalysts are superior to traditional in situ sources like Pd(OAc)₂ or Pd₂(dba)₃ for this purpose.[1][17] Precatalysts are air-stable Pd(II) complexes that rapidly form the active, monoligated Pd(0) species under reaction conditions. This rapid initiation is essential for coupling unstable boronic acids, as it allows the catalytic cycle to begin before significant substrate degradation can occur.[8][9][18]
-
Ligand Selection: The ligand is not merely a spectator; it is the primary controller of the catalyst's reactivity and stability. For challenging substrates, bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard.[19][20]
-
Accelerating Key Steps: Their electron-donating ability increases the electron density on the palladium, promoting the rate-limiting oxidative addition into C-Cl bonds.
-
Steric Influence: Their bulk facilitates the final reductive elimination step and helps to prevent the formation of inactive catalyst dimers.
-
Minimizing Side Reactions: The steric environment created by the ligand can disfavor off-cycle pathways and stabilize the key catalytic intermediates.
-
-
Choice of Base and Solvent: The base activates the boronic acid but also promotes its decomposition.[7] A careful balance is required. Moderately strong but non-nucleophilic bases like K₃PO₄ or K₂CO₃ are often optimal.[1][15] The solvent system, typically a mixture of an organic solvent (like dioxane, THF, or 2-MeTHF) and water, must be chosen to ensure adequate solubility of all components, including the inorganic base.
Catalyst System Comparison and Selection
The choice of catalyst is the most critical parameter for success. The following table provides a comparative analysis of common palladium systems for the cross-coupling of this compound.
| Catalyst System | Ligand Type | Advantages | Considerations for This Application | Recommendation |
| Pd(PPh₃)₄ | Triphenylphosphine | Inexpensive, historically significant. | Often requires high temperatures; slow oxidative addition with aryl chlorides. Prone to catalyst decomposition. | Not recommended for this challenging substrate. |
| PdCl₂(dppf) | Diphosphine | Robust, good for many general couplings. | Can be less active for sterically hindered substrates and aryl chlorides compared to modern ligands.[21] | A possible starting point, but likely suboptimal. |
| Pd(OAc)₂ + SPhos | Biaryl Monophosphine | Highly active ligand. SPhos is excellent for many challenging couplings.[8] | In situ generation can be less reproducible; requires careful control of ligand:metal ratio.[1] | Good, but a precatalyst is preferred for consistency. |
| XPhos Pd G2/G3 | Biaryl Monophosphine | Air-stable, well-defined precatalyst. Forms highly active monoligated Pd(0). Excellent for aryl chlorides and sterically hindered substrates.[8][18] | Higher cost. | Highly Recommended. The rapid catalyst activation and high activity are ideal for outcompeting protodeboronation. |
| RuPhos Pd G3 | Biaryl Monophosphine | Similar to XPhos precatalysts. RuPhos can sometimes offer complementary reactivity, especially with heterocyclic partners.[19] | Higher cost. | Excellent Alternative. Worth screening in parallel with XPhos-based systems. |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.
Protocol 1: General Protocol for Coupling with an Aryl Bromide
This protocol uses a robust and highly active precatalyst system and is a reliable starting point for coupling this compound with a range of aryl or heteroaryl bromides.
Reaction Scheme: (Ar-Br + this compound -> Ar-(3-Chloro-2-hydroxyphenyl))
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Oven-dried 25 mL Schlenk flask or reaction vial with a Teflon-lined cap
-
Magnetic stir bar and stir plate with heating
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 (2 mol%), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum or cap, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) followed by the degassed water (1 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.[22]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Optimized Protocol for a Challenging Aryl Chloride
Coupling with aryl chlorides requires a more active catalyst system and potentially higher temperatures due to the stronger C-Cl bond.
Reagents & Equipment:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G4 (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 mmol, 3.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (6 mL)
-
Degassed Water (0.6 mL)
-
Microwave reaction vial or high-pressure reaction tube
-
Magnetic stir bar and stir plate with heating
Procedure:
-
Vessel Preparation: In the reaction vial, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), XPhos Pd G4 (3 mol%), and K₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Purge the vial with inert gas.
-
Solvent Addition: Add 2-MeTHF (6 mL) and degassed water (0.6 mL).
-
Reaction: Securely seal the vial. Place it in a preheated oil bath or heating block at 110-120 °C. Stir vigorously for 12-24 hours. Note: For particularly stubborn couplings, microwave irradiation can be effective, following manufacturer safety protocols.[23]
-
Monitoring, Work-up, and Purification: Follow steps 5-9 as described in Protocol 1.
Workflow and Troubleshooting
// Nodes A [label="1. Reagent Prep & Setup\n(Dry Glassware, Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Add Solids\n(Ar-X, Boronic Acid, Base, Precatalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add Solvents\n(Organic + Degassed H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Heat & Stir\n(80-120 °C, 4-24 h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Reaction Monitoring\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Work-up & Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E; E -> D [label="Incomplete", style=dashed, color="#5F6368"]; E -> F [label="Complete", color="#5F6368"]; F -> G -> H; }
Caption: General Experimental Workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficient temperature.3. Wet solvents or reagents.4. Incorrect base. | 1. Use a fresh, high-quality precatalyst.2. Increase temperature in 10 °C increments.3. Ensure all solvents are anhydrous and water is properly degassed.4. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃). |
| Significant Protodeboronation | 1. Reaction is too slow, allowing decomposition to dominate.2. Base is too strong or reaction temperature too high.3. Catalyst activation is slow. | 1. Increase catalyst loading (e.g., from 2% to 4%). Switch to a more active ligand/precatalyst (e.g., G3 to G4).2. Screen a weaker base (e.g., K₃PO₄ -> K₂CO₃) or slightly lower the temperature.3. Use a well-defined precatalyst to ensure rapid cycle initiation.[8][9] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst decomposition. | 1. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.2. Use a more robust ligand that better stabilizes the Pd(0) center. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is a challenging yet achievable transformation that provides access to valuable chemical structures for drug discovery and development. The key to overcoming the inherent difficulties of steric hindrance and protodeboronation lies in a kinetically efficient approach. By selecting modern, well-defined palladium precatalysts equipped with bulky, electron-rich biaryl monophosphine ligands, researchers can ensure that the rate of the productive catalytic cycle far exceeds the rate of substrate decomposition. The protocols and strategies outlined in this guide provide a robust framework for achieving high yields and reproducible results for this important class of reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. scite.ai [scite.ai]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. shoko-sc.co.jp [shoko-sc.co.jp]
- 23. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocol: Strategic Solvent Selection for Suzuki-Miyaura Coupling of 3-Chloro-2-hydroxyphenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for selecting the optimal solvent system for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 3-chloro-2-hydroxyphenylboronic acid. The presence of both an ortho-hydroxyl group and a meta-chloro substituent introduces specific challenges and opportunities that necessitate a carefully considered approach to reaction optimization. We will delve into the mechanistic implications of these substituents, provide a comparative analysis of common solvent systems, and present a detailed, validated protocol for researchers in synthetic chemistry and drug development.
Introduction: The Unique Chemistry of this compound
This compound is a versatile building block in medicinal chemistry and materials science. The specific arrangement of the hydroxyl, chloro, and boronic acid functionalities allows for the synthesis of complex biaryl structures with defined regiochemistry.[1] However, the very features that make this substrate valuable also present unique challenges in Suzuki-Miyaura couplings.
The ortho-hydroxyl group can act as an internal base or a coordinating ligand to the palladium catalyst. This can be beneficial, potentially accelerating the transmetalation step through the formation of a palladium alkoxide intermediate.[3] Conversely, it can also lead to catalyst inhibition or undesired side reactions if not properly managed. The electron-withdrawing nature of the chloro substituent can also modulate the reactivity of the boronic acid.
Therefore, the choice of solvent is not merely about dissolution; it is a critical parameter that influences the delicate balance of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[4][5]
The Critical Role of Solvent and Base: A Mechanistic Perspective
The Suzuki-Miyaura reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6][7][8] The solvent system plays a pivotal role in mediating this activation and ensuring the solubility of all reaction components.
Solvent Polarity and Coordination
Solvents can significantly influence the outcome of palladium-catalyzed reactions by stabilizing intermediates and modulating catalyst activity.[9][10] For a substrate like this compound, the choice between polar and non-polar, and protic versus aprotic solvents is crucial.
-
Aprotic Polar Solvents (e.g., DMF, Dioxane, THF): These are commonly used solvents for Suzuki couplings.[4] Dioxane and THF are often favored for their ability to dissolve a wide range of organic substrates and organometallic species.[11] DMF, being more polar, can sometimes enhance reaction rates but may also promote side reactions.
-
Aqueous Biphasic Systems: The use of water as a co-solvent is a hallmark of many Suzuki reactions.[4][12] Water is excellent for dissolving inorganic bases like K₂CO₃ or K₃PO₄, creating a biphasic system where the catalytic reaction occurs at the interface or in the organic phase.[13] This can be particularly advantageous for substrates with polar functional groups.
-
Alcohol Solvents (e.g., Isopropanol, Ethanol): Alcohols can serve as both the solvent and, in some cases, a weak base or co-catalyst. They can influence the reaction selectivity and are considered greener solvent alternatives.[14][15]
The interplay between the ortho-hydroxyl group and the solvent-base system is a key consideration. The diagram below illustrates the potential activation pathway of the boronic acid in the presence of a base, a process heavily influenced by the surrounding solvent medium.
Figure 1: Simplified workflow for the activation and coupling of this compound in a biphasic solvent system.
Comparative Analysis of Solvent Systems
The choice of solvent can dramatically impact the yield and purity of the desired biaryl product. Below is a summary of common solvent systems and their suitability for the coupling of this compound.
| Solvent System | Base | Typical Temp. (°C) | Advantages | Disadvantages |
| Dioxane / H₂O | K₃PO₄ or K₂CO₃ | 80-100 | Excellent solubility for many substrates; well-established system. | Dioxane is a suspected carcinogen and can form peroxides.[11] |
| Toluene / H₂O | K₃PO₄ or Cs₂CO₃ | 90-110 | Good for higher temperature reactions; easy to remove post-reaction. | May have lower solubility for polar substrates. |
| THF / H₂O | K₂CO₃ or KF | 60-70 | Lower boiling point, useful for heat-sensitive substrates. | Can be prone to peroxide formation.[10][16] |
| DMF | K₂CO₃ | 80-120 | High polarity can increase reaction rates. | High boiling point makes removal difficult; can decompose at high temperatures. |
| Isopropanol / H₂O | K₃PO₄ | 80-90 | Greener solvent choice; can lead to high yields.[14] | May not be suitable for all coupling partners. |
For this compound, a biphasic system like Dioxane/H₂O or Toluene/H₂O with a moderately strong, non-nucleophilic base like K₃PO₄ is often an excellent starting point. This combination effectively dissolves the boronic acid and the aryl halide while the aqueous phase dissolves the base, facilitating the formation of the active boronate species.[17]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.5 equiv) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 M reaction concentration relative to the aryl bromide).
-
Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with an inert gas to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.[17]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Key Considerations
-
Protodeboronation: If significant protodeboronation (replacement of the boronic acid group with hydrogen) is observed, consider using a milder base like KF, or a more anhydrous solvent system.[17] Using the boronic acid's pinacol ester derivative can also increase stability.[5]
-
Low Conversion: If the reaction stalls, ensure thorough degassing.[17] Increasing the temperature or catalyst loading may be necessary. For particularly challenging substrates, screening different phosphine ligands (e.g., XPhos, RuPhos) is recommended.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring an oxygen-free environment and slow addition of the boronic acid if necessary.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the strategic selection of the solvent and base. A biphasic system, such as dioxane/water or toluene/water, paired with a suitable base like K₃PO₄, provides a robust and generally applicable set of conditions. Understanding the role of the ortho-hydroxyl group and potential side reactions like protodeboronation is key to optimizing the reaction for high yield and purity. The protocol provided herein serves as a validated starting point for the synthesis of valuable biaryl compounds for research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. reddit.com [reddit.com]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Effect of imidazolinium salts bearing hydroxy substituents on palladium-catalysed Suzuki–Miyaura and Heck coupling reactions | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 15. researchgate.net [researchgate.net]
- 16. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 17. benchchem.com [benchchem.com]
Strategic Base Selection for the Activation of 3-Chloro-2-hydroxyphenylboronic Acid in Cross-Coupling Reactions
An Application Note and Protocol Guide for Researchers
Abstract
3-Chloro-2-hydroxyphenylboronic acid is a valuable building block in synthetic chemistry, particularly for the construction of complex biaryl structures central to pharmaceutical and materials science. However, its unique substitution pattern—an electron-withdrawing chloro group meta to the boronic acid and an ortho-hydroxyl group—presents distinct challenges for its effective activation in cross-coupling reactions like the Suzuki-Miyaura coupling. The ortho-hydroxyl group can engage in intramolecular interactions and influence the acidity and reactivity of the boronic acid, while both substituents introduce significant steric hindrance.[1][2] This guide provides a comprehensive analysis of the principles governing base selection for this substrate, details the mechanistic role of the base, and offers validated protocols for optimizing reaction conditions.
Understanding the Substrate: The Chemistry of this compound
The reactivity of a boronic acid is fundamentally tied to the Lewis acidity of its boron center. The substituents on the phenyl ring modulate this property through inductive and resonance effects. In this compound, we must consider two competing electronic effects and a significant steric factor.
-
Electronic Effects: The chlorine atom at the 3-position is electron-withdrawing, which generally increases the Lewis acidity of the boronic acid. The hydroxyl group at the 2-position, however, can donate electron density through resonance. More importantly, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the boronic acid moiety, which can stabilize the tetrahedral boronate anion formed upon reaction with a base.[1] This stabilization can increase the acidity of the boronic acid compared to its para-substituted isomer.[1]
-
Steric Hindrance: The presence of two ortho-substituents (relative to the carbon-boron bond for the hydroxyl group) creates significant steric congestion around the reactive center. This steric bulk can impede the crucial transmetalation step in the catalytic cycle.[2][3]
These combined features necessitate a careful and rational approach to selecting the base, as the chosen base must be strong enough to facilitate the formation of the active boron species without promoting unwanted side reactions.
| Property | Value | Reference |
| CAS Number | 951655-50-8 | [4][5] |
| Molecular Formula | C₆H₆BClO₃ | [5] |
| Molecular Weight | 172.37 g/mol | [5] |
| Predicted pKa | 7.63 ± 0.58 | [4] |
| Appearance | White to light yellow solid | [4] |
The Mechanistic Role of the Base in Activation
The base is not a mere spectator; it is a critical activator in the Suzuki-Miyaura catalytic cycle. Its primary role is to facilitate the transmetalation step by increasing the nucleophilicity of the organoboron species.[6][7] Two principal mechanistic pathways are widely accepted and debated, and the operative mechanism can depend on the specific base, solvent, and substrates involved.[8][9]
Pathway A: The Boronate Pathway
In this mechanism, the base reacts directly with the boronic acid to form a more nucleophilic tetrahedral boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[7][10] This negatively charged species has a higher electron density on the organic group, making it more potent for transfer to the electropositive palladium(II) center.
Pathway B: The Oxo-Palladium Pathway
Alternatively, the base (typically a hydroxide or alkoxide) can react with the palladium(II)-halide complex (formed after oxidative addition) to generate a palladium-hydroxide or palladium-alkoxide species (e.g., [LₙPd(Ar)(OH)]). This complex is more reactive towards the neutral boronic acid in the transmetalation step.[8]
For sterically hindered substrates like this compound, a stronger base is often required to drive the formation of the reactive intermediate, whether it be the boronate complex or the oxo-palladium species.[3]
Comparative Guide to Base Selection
The choice of base is critical and must be tailored to the specific reaction partners and solvent system. For this compound, the goal is to balance sufficient basicity for activation with minimizing side reactions like protodeboronation.
| Base | pKa (Conj. Acid) | Typical Conditions | Advantages | Disadvantages & Considerations |
| K₃PO₄ | ~12.3 | 2.0-3.0 equiv., Dioxane/H₂O, Toluene | Strong, effective for sterically hindered substrates.[3] Often provides high yields where weaker bases fail. | Can be too harsh for sensitive functional groups. Its hygroscopic nature requires careful handling for anhydrous reactions. |
| Cs₂CO₃ | ~10.3 | 1.5-2.5 equiv., Dioxane, DMF, Toluene | Good solubility in organic solvents. Often effective for challenging couplings. Cation effect can be beneficial. | More expensive than other carbonate bases. |
| K₂CO₃ | ~10.3 | 2.0-3.0 equiv., Dioxane/H₂O, EtOH/H₂O | Cost-effective and widely used. A good starting point for optimization.[11] | May be insufficiently strong for highly hindered or deactivated substrates. Limited solubility in some organic solvents. |
| NaOH / KOH | ~14-15 | 2.0-4.0 equiv., Aqueous solvent mixtures | Very strong and inexpensive.[7] | High basicity can promote side reactions, including protodeboronation and degradation of base-sensitive substrates.[3][7] |
| KF | ~3.2 | 2.0-3.0 equiv., Anhydrous THF, Dioxane | Mild and non-nucleophilic. The fluoride ion is thought to activate the boronic acid uniquely.[7][12] Excellent for substrates with base-labile groups. | Often requires anhydrous conditions and may be less effective for sterically demanding couplings compared to stronger bases. |
| Organic Amines (e.g., Et₃N, DIPEA) | ~11 | 2.0-3.0 equiv., DMF, NMP | Non-nucleophilic and soluble in organic solvents. Useful for specific applications where inorganic bases are problematic.[7] | Generally not strong enough for activating hindered boronic acids in Suzuki couplings. More common in other coupling reactions. |
Recommendation for this compound: For initial screening, K₃PO₄ is a robust choice due to the steric hindrance of the substrate.[3] If side reactions or functional group incompatibility is a concern, a weaker base like Cs₂CO₃ or even K₂CO₃ should be evaluated.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general workflow for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%; or a more active pre-catalyst like XPhos Pd G3, 0.5-2 mol%)
-
Selected Base (e.g., K₃PO₄, 2.5 equiv.)
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1, Toluene)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the selected base (finely powdered, 2.5 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl halide).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Parallel Screening of Bases
To efficiently determine the optimal base for a specific aryl halide partner, a parallel screening experiment is recommended.
-
Setup: Arrange an array of reaction tubes or a 96-well plate.
-
Stock Solutions: Prepare stock solutions of the aryl halide, this compound, and the palladium catalyst in the chosen solvent to ensure accurate dispensing.
-
Base Addition: To each designated tube, add a different pre-weighed base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF). Ensure molar equivalents are consistent (e.g., 2.5 equiv.).
-
Reagent Addition: Dispense the stock solutions into each tube.
-
Execution: Seal the plate/tubes, purge with inert gas, and heat as described in the general protocol.
-
Analysis: After a set time (e.g., 12 hours), cool the reactions. Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative yield for each base. This data will directly inform the selection for a larger-scale reaction.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Insufficiently active catalyst or insufficient basicity. The steric hindrance of the substrate may require a more active catalyst system (e.g., a Buchwald-type ligand/precatalyst) and a stronger base.[3]
-
Solution: Switch to a stronger base like K₃PO₄. Use a more electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) with a suitable palladium source.[3] Ensure all reagents are pure and the solvent is rigorously degassed.
-
-
Significant Protodeboronation:
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[3]
-
Solution: Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strictly inert atmosphere.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-CHLORO-2-HYDROXYPHENYL BORONIC ACID CAS#: 951655-50-8 [m.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Note: 3-Chloro-2-hydroxyphenylboronic Acid in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of a Multifunctional Fragment
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1][2][3] This approach hinges on identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity, which are then optimized into potent leads through structure-guided design.[3][4] Within the vast landscape of available fragments, boronic acids represent a privileged class, primarily due to their unique ability to form reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within a protein's active site.[5][6][]
This application note provides a detailed guide to the use of 3-Chloro-2-hydroxyphenylboronic acid (CAS: 951655-50-8), a fragment distinguished by its trifecta of functionalities:
-
The Boronic Acid "Warhead": Acts as a Lewis acid, capable of forming a reversible, covalent tetrahedral adduct with catalytic serine or threonine residues, providing a strong and specific binding signal ideal for fragment screening.[6][8][9]
-
The Ortho-Hydroxyl Modulator: This adjacent hydroxyl group can influence the pKa and Lewis acidity of the boronic acid, potentially enhancing its binding affinity and modulating its reactivity through intramolecular hydrogen bonding.
-
The Meta-Chloro "Vector": Provides a well-defined, synthetically tractable handle for subsequent hit-to-lead optimization via established cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for systematic fragment "growing".[5][10]
This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols for leveraging this versatile fragment in a typical FBDD campaign.
Fragment Profile: this compound
A successful fragment must adhere to key physicochemical guidelines, often referred to as the "Rule of Three". This compound is an exemplary fragment that meets these criteria, ensuring good solubility, and a high ligand efficiency.
| Property | Value | Source / Note |
| CAS Number | 951655-50-8 | [11][12][13][14] |
| Molecular Formula | C₆H₆BClO₃ | [12] |
| Molecular Weight | 172.37 g/mol | [12] |
| Appearance | White to light yellow solid | [11] |
| pKa (Predicted) | 7.63 ± 0.58 | [11] |
| Boiling Point (Predicted) | 338.8 ± 52.0 °C | [11] |
| cLogP (Calculated) | ~1.5 | Compliant with "Rule of Three" (<3) |
| H-Bond Donors | 2 | Compliant with "Rule of Three" (≤3) |
| H-Bond Acceptors | 3 | Compliant with "Rule of Three" (≤3) |
| Rotatable Bonds | 1 | Compliant with "Rule of Three" (≤3) |
Principle of Action: Reversible Covalent Inhibition
The primary mechanism driving the utility of boronic acids in FBDD is their interaction with serine proteases, a major class of drug targets.[8] The boron atom, being electron-deficient, acts as a Lewis acid and is readily attacked by the nucleophilic hydroxyl group of a serine residue in the enzyme's active site. This forms a stable, yet reversible, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis.[6][15][16] This covalent interaction, while not permanent, is often strong enough to provide a robust signal in biophysical assays, a significant advantage when screening for low-affinity fragments.[][9]
Figure 1: Reversible covalent bond formation with a serine residue.
Application in a Fragment-Based Drug Discovery (FBDD) Workflow
Integrating this compound into an FBDD campaign follows a structured, multi-stage process designed to identify and validate hits efficiently. The workflow emphasizes orthogonal validation, where hits from a primary screen are confirmed using a different biophysical method, and culminates in structural elucidation to guide optimization.[5]
Figure 2: A typical FBDD workflow utilizing boronic acid fragments.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key stages of the FBDD workflow, tailored for the unique properties of this compound.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
-
Objective: To rapidly identify fragments that bind to and thermally stabilize the target protein.
-
Principle: DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein, a hallmark of binding.[5] This method is high-throughput and requires minimal protein.
-
Materials:
-
Purified target protein (e.g., a serine protease) at 2-5 µM.
-
DSF Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound stock (100 mM in DMSO).
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock).
-
Real-Time PCR instrument.
-
96- or 384-well PCR plates.
-
-
Step-by-Step Method:
-
Protein-Dye Mix Preparation: Prepare a master mix of the target protein and SYPRO Orange dye in DSF buffer. For a final volume of 20 µL/well, the final protein concentration should be 2 µM and the dye at a 1:1000 dilution.
-
Fragment Preparation: Create a working stock of the fragment at 10 mM in DSF buffer from the 100 mM DMSO stock. This minimizes the final DMSO concentration.
-
Assay Plate Setup:
-
Add 19.8 µL of the protein-dye mix to each well.
-
Add 0.2 µL of the 10 mM fragment solution for a final concentration of 100 µM.
-
Include DMSO-only wells as a negative control.
-
Include a known binder as a positive control, if available.
-
-
Thermal Denaturation: Seal the plate and place it in the qPCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
-
Data Analysis & Interpretation:
-
Monitor the fluorescence intensity as a function of temperature. The Tm is the midpoint of the sigmoidal unfolding curve.
-
Calculate the change in melting temperature: ΔTm = Tm(fragment) - Tm(DMSO).
-
A ΔTm ≥ 2 °C is typically considered a significant shift and a positive hit.
-
-
Hypothetical Data for DSF Screening:
| Compound | Final Conc. (µM) | Tm (°C) | ΔTm (°C) | Result |
| DMSO Control | 1% | 52.5 | 0.0 | No Hit |
| This compound | 100 | 55.8 | +3.3 | Hit |
| Negative Control Fragment | 100 | 52.6 | +0.1 | No Hit |
| Positive Control | 20 | 59.1 | +6.6 | Hit |
Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)
-
Objective: To confirm binding, determine affinity (KD), and measure kinetic parameters (kon, koff).
-
Principle: SPR is a label-free technique that detects changes in mass on a sensor chip surface.[17][18][19] The target protein is immobilized, and fragments are flowed over the surface. Binding is measured in real-time as a change in Response Units (RU). SPR is an excellent orthogonal method to validate DSF hits and provides richer quantitative data.[20]
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target protein.
-
SPR Running Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO).
-
This compound serial dilutions in running buffer (e.g., 1 µM to 500 µM).
-
-
Step-by-Step Method:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level of ~10,000 RU. Deactivate a reference flow cell with ethanolamine only.
-
Binding Analysis:
-
Inject the serial dilutions of the fragment over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Include several buffer-only (blank) injections for double referencing.
-
-
Data Collection: Record the sensorgrams, which plot RU versus time. Each cycle should include an association phase (fragment injection) and a dissociation phase (buffer flow).
-
-
Data Analysis & Interpretation:
-
Subtract the reference channel and blank injection signals from the active channel signal.
-
Plot the steady-state response (RUmax) against the fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (KD).
-
Alternatively, perform a kinetic analysis by globally fitting the association and dissociation curves to determine the association rate (kon) and dissociation rate (koff). KD can be calculated as koff/kon.
-
Protocol 3: Structural Characterization by X-ray Crystallography
-
Objective: To obtain a high-resolution 3D structure of the protein-fragment complex.
-
Principle: X-ray crystallography provides definitive, atomic-level detail of how a fragment binds to its target.[4][21][22] For boronic acids, this is crucial to confirm the covalent bond formation with the catalytic serine, visualize key hydrogen bonds and other interactions, and provide a precise blueprint for structure-guided optimization.[4][23]
-
Materials:
-
Highly pure (>95%), concentrated target protein.
-
This compound.
-
Crystallization screens and plates.
-
X-ray diffraction equipment (in-house or synchrotron).
-
-
Step-by-Step Method:
-
Complex Formation: Incubate the target protein with a 3- to 5-fold molar excess of the fragment for several hours prior to setting up crystallization trials. This ensures a high occupancy of the binding site.
-
Crystallization Screening: Set up crystallization trials (e.g., sitting drop or hanging drop vapor diffusion) by mixing the protein-fragment complex with a wide range of precipitant solutions from commercial screens.
-
Crystal Optimization & Harvesting: Optimize initial crystal hits by refining precipitant conditions. Once suitable crystals are grown, cryo-protect them and harvest them for data collection.
-
Data Collection & Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure of the complex, typically by molecular replacement using a known apo-structure.
-
-
Data Analysis & Interpretation:
-
Analyze the electron density map to unambiguously confirm the presence and orientation of the fragment.
-
Confirm the formation of the covalent bond between the boron atom and the serine oxygen.
-
Map all hydrogen bonds, hydrophobic interactions, and water-mediated contacts between the fragment and the protein. This information is invaluable for the next phase of design.
-
Structure-Guided Hit-to-Lead Optimization
With a confirmed hit and a high-resolution crystal structure, the next phase is to grow the fragment into a more potent, lead-like molecule. The chloro and hydroxyl groups on the phenyl ring of this compound are ideal starting points for this elaboration.
-
Vector for Growth: The chlorine atom at the 3-position is a prime handle for synthetic elaboration.[5] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce a wide variety of chemical moieties to explore unoccupied pockets in the binding site and improve affinity and selectivity.[10]
-
Modulating Interactions: The hydroxyl group at the 2-position can be modified to fine-tune interactions. For example, converting it to a methoxy group could probe the tolerance for steric bulk and the importance of its hydrogen-bonding capability.
Figure 3: Strategy for growing the initial fragment hit into a potent lead.
Conclusion
This compound is a highly valuable tool for fragment-based drug discovery. Its intrinsic properties—a reversible covalent warhead, a modulating hydroxyl group, and a synthetic vector—provide distinct advantages at every stage of an FBDD campaign. The boronic acid moiety ensures robust detection in biophysical assays, while the chloro handle offers a clear and rational path for synthetic elaboration. By following the integrated workflow and detailed protocols outlined in this guide, research teams can effectively leverage this powerful fragment to accelerate the discovery of novel, potent, and selective lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 4. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-CHLORO-2-HYDROXYPHENYL BORONIC ACID CAS#: 951655-50-8 [m.chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
- 13. (3-Chloro-2-hydroxyphenyl)boronic acid - CAS:951655-50-8 - Sunway Pharm Ltd [3wpharm.com]
- 14. 3-CHLORO-2-HYDROXYPHENYL BORONIC ACID | 951655-50-8 [chemicalbook.com]
- 15. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. - R Discovery [discovery.researcher.life]
- 16. [PDF] Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. | Semantic Scholar [semanticscholar.org]
- 17. Surface plasmon resonance analysis of antibiotics using imprinted boronic acid-functionalized Au nanoparticle composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 20. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Synthesis of Heterocyclic Compounds with 3-Chloro-2-hydroxyphenylboronic acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Their diverse structures and rich chemical properties allow for fine-tuning of pharmacological profiles, making them indispensable scaffolds in the quest for novel medicines.[1][2] Within the synthetic chemist's toolbox, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand as a powerful and versatile method for the construction of complex molecular architectures.[3] This guide focuses on a particularly valuable, yet nuanced, building block: 3-Chloro-2-hydroxyphenylboronic acid .
The strategic placement of the chloro, hydroxyl, and boronic acid functionalities on the phenyl ring of this reagent offers a unique platform for the synthesis of a variety of heterocyclic systems, most notably substituted benzofurans and dibenzofurans. These scaffolds are prevalent in numerous biologically active natural products and synthetic drugs, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
This document provides a detailed exploration of the synthetic utility of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and high-yielding transformations. The protocols described herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.
The Strategic Advantage of this compound in Heterocycle Synthesis
The unique arrangement of substituents in this compound dictates its reactivity and makes it a powerful tool for directed synthesis.
-
The Hydroxyl Group: This functionality serves as a key anchor for intramolecular reactions. Following an initial intermolecular coupling, the hydroxyl group is perfectly positioned to participate in a subsequent intramolecular cyclization, leading to the formation of the furan ring in benzofurans and dibenzofurans.
-
The Chloro Group: The presence of the chlorine atom provides an additional point for diversification. It can be retained in the final product to modulate its electronic and lipophilic properties or can be a handle for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions. Its electron-withdrawing nature can also influence the reactivity of the boronic acid and the aromatic ring.
-
The Boronic Acid: As a cornerstone of the Suzuki-Miyaura reaction, the boronic acid group allows for the formation of a carbon-carbon bond with a wide range of organic halides and triflates under relatively mild conditions.[3]
This trifecta of functional groups enables a modular and efficient approach to complex heterocyclic structures.
Core Synthetic Strategy: Palladium-Catalyzed Annulation for Benzofuran Synthesis
A primary application of this compound is in the synthesis of substituted benzofurans through a palladium-catalyzed annulation with alkynes. This powerful one-pot reaction proceeds through a sequence of a Suzuki-Miyaura coupling followed by an intramolecular cyclization.
Mechanistic Rationale
The reaction is believed to proceed through the following key steps, as illustrated in the catalytic cycle below:
dot digraph "Suzuki-Miyaura_Benzofuran_Synthesis" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1, fontname="Helvetica", fontsize=12, labelloc="t", label="Catalytic Cycle for Benzofuran Synthesis"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)"]; "Pd(II)_Complex" [label="R-Pd(II)-X\n(L2)"]; "Base_Activation" [label="Base (e.g., K2CO3)"]; "Boronate_Complex" [label="ArB(OR)3-"]; "Transmetalation" [label="Transmetalation"]; "Ar-Pd(II)-R" [label="Ar-Pd(II)-R\n(L2)"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Coupled_Product" [label="Ar-R"]; "Intramolecular_Cyclization" [label="Intramolecular\nO-Arylation"]; "Benzofuran" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [dir=none]; "Oxidative_Addition" -> "Pd(II)_Complex" [label=" "]; "Pd(II)_Complex" -> "Transmetalation" [label=" "]; "Boronate_Complex" -> "Transmetalation" [label=" "]; "Base_Activation" -> "Boronate_Complex" [label="Activates Boronic Acid"]; "3-Chloro-2-hydroxyphenylboronic_acid" [shape=ellipse, label="3-Chloro-2-hydroxyphenyl\nboronic acid", fillcolor="#FBBC05"] "3-Chloro-2-hydroxyphenylboronic_acid" -> "Base_Activation" [dir=none]; "Transmetalation" -> "Ar-Pd(II)-R" [label=" "]; "Ar-Pd(II)-R" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Coupled_Product" [label=" "]; "Coupled_Product" -> "Intramolecular_Cyclization" [label=" "]; "Intramolecular_Cyclization" -> "Benzofuran" [label=" "]; "Reductive_Elimination" -> "Pd(0)L2" [label="Regenerates\nCatalyst"]; "Haloalkyne" [shape=ellipse, label="Haloalkyne\n(R-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"] "Haloalkyne" -> "Oxidative_Addition" [dir=none];
} "Catalytic Cycle for Benzofuran Synthesis"
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the haloalkyne to form a palladium(II) intermediate.
-
Transmetalation: The this compound, activated by a base, transfers its aryl group to the palladium(II) center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming a 2-alkynylphenol intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the 2-alkynylphenol intermediate attacks the alkyne, often facilitated by the palladium catalyst or another catalyst like copper, to form the benzofuran ring.
Detailed Experimental Protocol: Synthesis of a Substituted Benzofuran
This protocol provides a general method for the synthesis of a 2-substituted-4-chloro-benzofuran via a palladium and copper co-catalyzed Sonogashira coupling followed by cyclization.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., Toluene, DMF, or 1,4-Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask, followed by the co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience Insights:
-
Choice of Catalyst and Ligand: The selection of the palladium source and ligand is crucial. For challenging couplings, more sophisticated ligands like SPhos or XPhos may be necessary to promote efficient oxidative addition and reductive elimination.
-
Role of the Copper Co-catalyst: In Sonogashira-type couplings, CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This often leads to higher yields and milder reaction conditions.
-
Base Selection: The choice of base is critical for activating the boronic acid and for the overall efficiency of the catalytic cycle. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The optimal base may need to be determined empirically for a specific substrate combination.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like DMF or 1,4-dioxane are often effective.
Advanced Application: Synthesis of Dibenzofurans via Intramolecular C-H Activation
Building upon the initial biaryl structure formed via Suzuki-Miyaura coupling, this compound can be a precursor for the synthesis of dibenzofurans. This transformation typically involves an intramolecular C-H activation and C-O bond formation.[7][8][9][10]
General Workflow
Protocol for Intramolecular Cyclization
This protocol outlines a general procedure for the palladium-catalyzed intramolecular cyclization of a 2-aryl-3-chlorophenol intermediate to form a dibenzofuran.
Materials:
-
2-Aryl-3-chlorophenol (synthesized via Suzuki-Miyaura coupling)
-
Palladium(II) acetate (Pd(OAc)₂)
-
An appropriate ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand)
-
An oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, or O₂ from air)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
High-boiling point solvent (e.g., o-xylene, DMA, or DMSO)
Procedure:
-
Reaction Setup: In a sealed tube, combine the 2-aryl-3-chlorophenol (1.0 equiv.), the palladium catalyst (5-10 mol%), the ligand (10-20 mol%), the oxidant (2.0 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent Addition: Add the degassed high-boiling point solvent.
-
Reaction: Heat the reaction mixture to 120-150 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is worked up similarly to the benzofuran synthesis, followed by purification.
Causality Behind Experimental Choices:
-
High Temperatures: C-H activation steps typically require higher activation energies, necessitating elevated reaction temperatures.
-
Oxidant: The oxidant is required to regenerate the active Pd(II) or Pd(III) catalyst in the catalytic cycle.
-
Ligand Design: The ligand plays a critical role in facilitating the C-H activation step and preventing catalyst decomposition at high temperatures.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the synthesis of benzofurans and dibenzofurans. Note that specific yields are highly substrate-dependent.
| Entry | Starting Materials | Product Type | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | This compound + Phenylacetylene | Benzofuran | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Toluene | 100 | 75-85 |
| 2 | This compound + 1-Octyne | Benzofuran | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 70-80 |
| 3 | 2-(Naphthalen-1-yl)-3-chlorophenol | Dibenzofuran | Pd(OAc)₂ / SPhos | K₂CO₃ | o-Xylene | 140 | 60-70 |
| 4 | 2-(Biphenyl-2-yl)-3-chlorophenol | Dibenzofuran | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | DMA | 150 | 55-65 |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The strategic positioning of its functional groups allows for the efficient construction of complex scaffolds like benzofurans and dibenzofurans through palladium-catalyzed methodologies. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this reagent in their drug discovery and development programs.
Future research in this area will likely focus on the development of more sustainable catalytic systems, the expansion of the substrate scope to include a wider range of heterocyclic targets, and the application of these synthetic strategies to the total synthesis of complex natural products.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. scienceopen.com [scienceopen.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | Semantic Scholar [semanticscholar.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Scale-up Synthesis of 3-Chloro-2-hydroxyphenylboronic acid
Introduction
3-Chloro-2-hydroxyphenylboronic acid is a pivotal building block in contemporary organic synthesis, finding extensive application in the pharmaceutical and materials science sectors. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the ortho-hydroxyl and meta-chloro substituents provides unique steric and electronic properties that are instrumental in designing targeted therapeutic agents and advanced organic materials.[1][]
The scale-up of the synthesis of this valuable intermediate from laboratory to pilot and ultimately to manufacturing scale presents a unique set of challenges. These include ensuring regioselectivity, managing highly reactive and pyrophoric reagents, optimizing reaction conditions for safety and efficiency, and developing robust purification protocols to meet stringent purity requirements. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and detailed protocols for the successful scale-up of this compound synthesis.
Synthetic Strategy: Directed Ortho-Metalation (DoM)
The most prevalent and scalable synthetic route to this compound relies on the Directed ortho-Metalation (DoM) of a suitably protected 2-chlorophenol derivative.[3][4][5] This strategy offers excellent regiocontrol, which is often difficult to achieve through classical electrophilic aromatic substitution on phenol systems.
The DoM reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[6] The DMG, a Lewis basic functional group, coordinates to the organolithium species, positioning it for selective deprotonation of the adjacent ortho-proton.[6] This forms a highly reactive aryllithium intermediate that can be trapped with an appropriate electrophile, in this case, a boronic acid ester.
The Role of the Directing Metalation Group (DMG)
For the synthesis of this compound, the hydroxyl group of the starting 2-chlorophenol must be protected with a suitable DMG. The choice of the DMG is critical for the success of the DoM reaction. An ideal DMG should:
-
Be a strong director for ortho-lithiation.
-
Be stable to the strongly basic conditions of the reaction.
-
Be easily introduced and removed under mild conditions.
-
Not interfere with the subsequent boronation step or the final product.
Commonly used DMGs for phenols include methoxymethyl (MOM), N,N-diethylcarbamoyl, and in situ N-silyl-protected N-monoalkylcarbamates.[3][4] The N-isopropylcarbamate group, with in situ N-silylation, has proven to be particularly effective for the ortho-lithiation of phenols.[3][4]
Scale-up Synthesis Workflow
The following sections detail the key stages in the scale-up synthesis of this compound, from the preparation of the starting material to the final purification of the product.
Stage 1: Protection of 2-Chlorophenol
The initial step involves the protection of the hydroxyl group of 2-chlorophenol with a suitable DMG. The use of an N-isopropylcarbamate group is a robust and scalable choice.
Experimental Protocol: Synthesis of O-(2-chlorophenyl) N-isopropylcarbamate
-
Reactor Setup: A clean, dry, and inerted reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel is charged with 2-chlorophenol and a suitable aprotic solvent such as toluene or tetrahydrofuran (THF).
-
Base Addition: A tertiary amine base, such as triethylamine, is added to the reactor.
-
Isocyanate Addition: Isopropyl isocyanate is added dropwise to the reaction mixture via the addition funnel, maintaining the temperature below 25 °C. The reaction is exothermic and requires careful temperature control.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), until the consumption of 2-chlorophenol is complete.
-
Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over a suitable drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude O-(2-chlorophenyl) N-isopropylcarbamate.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary, although for many applications, the crude material is of sufficient purity for the next step.
Stage 2: Directed Ortho-Metalation and Boronation
This is the most critical and hazardous stage of the synthesis, involving the use of pyrophoric n-butyllithium (n-BuLi).[7][8] Extreme caution and strict adherence to safety protocols are paramount during this step.
Safety Considerations for n-Butyllithium
-
Pyrophoric Nature: n-BuLi is highly pyrophoric and ignites spontaneously on contact with air and moisture.[8][9] It must be handled under a strictly inert atmosphere (nitrogen or argon).
-
Reactive Hazards: It reacts violently with water and other protic sources.[7] All glassware and reagents must be scrupulously dried before use.
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses with side shields, and appropriate gloves are mandatory.
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of sand should be readily accessible. Never use water or a carbon dioxide extinguisher on an organolithium fire.
Experimental Protocol: Ortho-Lithiation and Boronation
-
Reactor Setup: A multi-necked, flame-dried reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel is charged with the O-(2-chlorophenyl) N-isopropylcarbamate and a dry, ethereal solvent such as THF or diethyl ether. N,N,N',N'-tetramethylethylenediamine (TMEDA) is often added to break up n-BuLi aggregates and increase its reactivity.[6]
-
In Situ Silylation: The reactor is cooled to -78 °C using a dry ice/acetone bath. A silylating agent, such as trimethylsilyl triflate, is added to protect the carbamate nitrogen in situ.[4]
-
n-BuLi Addition: A solution of n-BuLi in hexanes is added dropwise to the cooled reaction mixture, maintaining the internal temperature below -70 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Lithiation: The reaction is stirred at -78 °C for a specified period (typically 1-2 hours) to ensure complete ortho-lithiation.
-
Boronation: A boronic acid ester, such as triisopropyl borate or trimethyl borate, is added dropwise to the aryllithium species, again maintaining a low temperature.
-
Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). This hydrolyzes the boronic acid ester and removes the silyl and carbamate protecting groups.
-
Extraction and Isolation: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated under reduced pressure to yield the crude this compound.
Stage 3: Purification of this compound
Arylboronic acids can be challenging to purify on a large scale due to their tendency to dehydrate to form boroxines and their amphoteric nature.[10] Several methods can be employed for the purification of this compound.
Purification Strategies
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Scalable, cost-effective. | May not be effective for removing all impurities, potential for product loss in the mother liquor. |
| Acid-Base Extraction | Effective for removing non-acidic impurities. | Can be labor-intensive on a large scale, may require large volumes of solvents. |
| Column Chromatography | High purity can be achieved. | Not ideal for large-scale production due to cost and solvent consumption. Deactivated silica may be required to prevent product degradation.[11][12] |
| Formation of a Diethanolamine Adduct | Can be a highly effective method for purification as the adduct is often crystalline and can be easily isolated. | Requires an additional synthetic step and subsequent hydrolysis to release the pure boronic acid. |
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolution: The crude this compound is dissolved in an organic solvent such as ethyl acetate.
-
Base Extraction: The organic solution is extracted with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the sodium salt.
-
Organic Wash: The aqueous layer is washed with an organic solvent to remove any non-acidic impurities.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified with a strong acid (e.g., 2 M HCl) to precipitate the pure this compound.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the final product.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and identification of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities. |
| Melting Point | A sharp melting point is indicative of high purity. |
Process Optimization and Scale-up Considerations
Scaling up the synthesis of this compound from the lab to a manufacturing setting requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.[13]
-
Heat Transfer: The ortho-lithiation step is highly exothermic. The reactor must have sufficient cooling capacity to maintain the required low temperatures and prevent thermal runaways.
-
Mass Transfer: Efficient mixing is crucial to ensure homogeneity, especially during the addition of reagents. The choice of impeller and agitation speed should be optimized for the specific reactor geometry.
-
Reagent Addition Control: The addition rates of n-BuLi and the boronic acid ester must be precisely controlled to manage the reaction exotherm and prevent the formation of byproducts.
-
Process Analytical Technology (PAT): The implementation of in-line monitoring tools can provide real-time data on reaction progress and help to ensure process consistency.
-
Cryogenic Conditions: Maintaining temperatures as low as -78 °C on a large scale can be challenging and requires specialized equipment.
Visualizing the Workflow
Directed Ortho-Metalation (DoM) and Boronation Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The scale-up synthesis of this compound via Directed ortho-Metalation is a robust and efficient method for producing this important building block in large quantities. Success hinges on careful planning, strict adherence to safety protocols, and a thorough understanding of the process parameters that influence reaction performance and product quality. The protocols and considerations outlined in this document provide a solid foundation for developing a safe, scalable, and reproducible manufacturing process for this valuable compound.
References
- 1. calpaclab.com [calpaclab.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 6. baranlab.org [baranlab.org]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Sustainable eco-friendly scale-up synthesis of polytartaric acid using renewable feedstocks - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Green Chemistry Approaches in Reactions Involving 3-Chloro-2-hydroxyphenylboronic Acid
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to implementing green chemistry principles in synthetic reactions involving 3-Chloro-2-hydroxyphenylboronic acid. By focusing on sustainable methodologies, these protocols aim to reduce environmental impact, improve safety, and enhance efficiency in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The following sections detail field-proven insights and step-by-step protocols for key green synthetic strategies, including the use of aqueous media, mechanochemistry, microwave-assisted synthesis, and photocatalysis.
The Imperative for Greener Syntheses with Arylboronic Acids
This compound is a valuable building block in organic synthesis, particularly in the construction of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. Traditionally, these reactions often rely on hazardous organic solvents, stoichiometric amounts of corrosive bases, and energy-intensive conditions.[1] Green chemistry offers a paradigm shift, encouraging the adoption of methodologies that minimize waste, reduce energy consumption, and utilize safer chemicals.[2] This guide provides actionable protocols to integrate these principles into your laboratory workflows.
Aqueous Suzuki-Miyaura Coupling: A Benign Approach
The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant safety and environmental benefits over traditional volatile organic compounds (VOCs).[3] For Suzuki-Miyaura reactions, water can often facilitate catalyst activity and simplify product isolation.[1][4]
Causality Behind Experimental Choices:
-
Solvent: Water is non-flammable, non-toxic, and inexpensive. Its high heat capacity also allows for effective temperature control.[3]
-
Catalyst: Palladium on carbon (Pd/C) is a heterogeneous catalyst that can be easily recovered and potentially reused. Ligand-free systems simplify the reaction mixture and reduce costs.[4]
-
Base: Potassium carbonate (K₂CO₃) is an inexpensive, environmentally benign base that is effective in aqueous media.[1]
-
Purification: Recrystallization from an alcohol/water mixture avoids the need for large volumes of organic solvents typically used in column chromatography.[1]
Experimental Protocol: Model Aqueous Suzuki-Miyaura Coupling
This protocol describes a general procedure for the aqueous Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which serves as a template for reactions with this compound.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add 10% Palladium on carbon (1-2 mol%) to the flask.
-
Add 10 mL of deionized water to the mixture.
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M HCl to a pH of ~2 to neutralize the excess base and precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from an ethanol/water or methanol/water mixture.[4]
Workflow for Aqueous Suzuki-Miyaura Coupling
Caption: General workflow for an aqueous Suzuki-Miyaura coupling reaction.
Mechanochemistry: Solvent-Free Synthesis
Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, providing an eco-friendly alternative to solvent-based methods.[5] This technique is particularly effective for solid-state reactions, eliminating the need for hazardous solvents and often reducing reaction times and energy consumption.[6][7]
Causality Behind Experimental Choices:
-
Energy Input: Ball milling directly transfers energy to the substrates, bypassing the need for solvent heating.[5]
-
Solvent-Free: This approach drastically reduces waste and avoids the environmental impact associated with solvent production and disposal.[6]
-
Catalyst System: For oxidative homocoupling, a palladium catalyst with an oxidant like silver nitrate (AgNO₃) is effective under mechanochemical conditions.[8]
Experimental Protocol: Model Mechanochemical Oxidative Homocoupling
This protocol provides a general method for the palladium-catalyzed oxidative homocoupling of an arylboronic acid, which can be adapted for this compound to synthesize symmetrical biaryls.[8]
Step-by-Step Methodology:
-
Place this compound (1.0 mmol), Pd(OAc)₂ (5-10 mol%), AgNO₃ (2.0-6.0 equiv.), and K₂CO₃ (2.0-6.0 equiv.) into a stainless-steel milling jar.[8]
-
Add stainless-steel balls to the jar (e.g., fifty 5 mm diameter balls for a 28 mL jar).[8]
-
Seal the jar and perform the milling in a planetary ball mill or mixer mill at a speed of 600-800 rpm for 60-180 minutes.[8]
-
Monitor the reaction by taking small aliquots and analyzing via TLC or LC-MS after a workup step (dissolving in an organic solvent and filtering).
-
Upon completion, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst and inorganic salts.
-
Remove the solvent under reduced pressure and purify the resulting solid, typically by recrystallization or column chromatography using a minimal amount of solvent.
Data Summary: Mechanochemical vs. Solution-Based Synthesis
| Parameter | Mechanochemical Synthesis | Conventional Solution-Based Synthesis |
| Solvent | None or minimal (Liquid-Assisted Grinding) | Typically Toluene, Dioxane, or DMF |
| Reaction Time | 30 - 180 minutes[8] | 2 - 24 hours |
| Energy Input | Direct mechanical energy | Bulk heating of solvent |
| Waste Profile | Minimal inorganic salts | Large volumes of organic solvent waste |
| Yields | Often comparable or higher[6][8] | Variable, often high |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has become a powerful tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes.[9][10] This is achieved through efficient and rapid heating of the reaction mixture via dielectric heating.[9]
Causality Behind Experimental Choices:
-
Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to uniform and extremely fast heating, which accelerates reaction rates.[10]
-
Energy Efficiency: By heating only the reaction vessel and its contents, MAOS is significantly more energy-efficient than conventional heating methods that heat an entire oil bath or heating mantle.[10]
-
Pressure Control: Sealed-vessel microwave reactors allow for reactions to be run at temperatures above the solvent's boiling point, further accelerating slow reactions.[9]
Experimental Protocol: Model Microwave-Assisted Suzuki-Miyaura Coupling
This protocol outlines a rapid synthesis of biaryls using microwave irradiation, adaptable for this compound.
Step-by-Step Methodology:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Add 5 mL of a suitable solvent. For green applications, a mixture of ethanol and water (e.g., 4:1) is recommended.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters: irradiate at 100-150 °C for 5-20 minutes with stirring.[9]
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Work up the reaction mixture by adding water and extracting with a minimal amount of an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash chromatography.
Logical Diagram for Green Synthesis Strategy Selection
Caption: Decision tree for selecting a green chemistry approach.
Photocatalysis: Harnessing Light for Chemical Transformations
Visible-light photocatalysis has emerged as a powerful and sustainable method for driving organic reactions.[11] This approach uses light energy to generate reactive intermediates from a photocatalyst, enabling transformations under mild, often room temperature, conditions.[12] Reactions such as hydroxylation or homocoupling of arylboronic acids can be achieved using this method.[13][14]
Causality Behind Experimental Choices:
-
Energy Source: Visible light is an abundant, inexpensive, and non-polluting energy source.
-
Reaction Conditions: Photocatalytic reactions typically proceed at ambient temperature, reducing the energy demand compared to thermally driven processes.
-
Catalysts: A variety of catalysts, including copper-based complexes and covalent organic frameworks (COFs), can be employed, often in aqueous or green solvents.[11][12] Heterogeneous photocatalysts are particularly advantageous as they can be easily recovered and reused.[14]
Experimental Protocol: Model Photocatalytic Hydroxylation
This protocol provides a general framework for the conversion of an arylboronic acid to the corresponding phenol using a heterogeneous photocatalyst in water, a method that can be adapted for this compound.[14]
Step-by-Step Methodology:
-
Suspend a heterogeneous photocatalyst (e.g., copper-doped g-C₃N₄) in an aqueous solution (e.g., water or a water/acetonitrile mixture) in a reaction vessel.[14]
-
Add the this compound (1.0 mmol).
-
Ensure the reaction is open to the air, which serves as a green oxidant.[14]
-
Irradiate the stirred suspension with a visible light source (e.g., blue LEDs, 460 nm, or a standard compact fluorescent lamp) at room temperature.[13][14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the heterogeneous catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.
-
Extract the aqueous filtrate with a suitable organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting phenol.
References
- 1. gctlc.org [gctlc.org]
- 2. Green Solvents in Chemical Reactions - Materials Research Forum [mrforum.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. advanceseng.com [advanceseng.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical synthesis of biphenyl-derived organic fluorescent materials via solvent-free and ligand-free oxidative homocoupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocatalytic conversion of arylboronic acids to phenols by a new 2D donor–acceptor covalent organic framework - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cu(ii)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Using Derivatives of 3-Chloro-2-hydroxyphenylboronic Acid
Introduction: The Strategic Advantage of Substituted 2-Hydroxyphenylboronic Acids in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods for the construction of chiral molecules is paramount, particularly in the realms of pharmaceutical and materials science. Boronic acids and their derivatives have emerged as versatile reagents and catalysts, lauded for their stability, low toxicity, and diverse reactivity.[1] Within this class of compounds, ortho-hydroxyphenylboronic acids present a unique structural motif. The proximate hydroxyl and boronic acid functionalities can act in concert, enabling these molecules to serve as bidentate ligands or as "pro-bis-nucleophiles" in catalytic transformations.
This guide focuses on the derivatives of 3-Chloro-2-hydroxyphenylboronic acid, a scaffold that augments the inherent reactivity of the parent 2-hydroxyphenylboronic acid. The introduction of a chloro-substituent at the 3-position is not a trivial modification; it imparts distinct electronic and steric properties. This electron-withdrawing group can modulate the nucleophilicity of the aryl ring and the Lewis acidity of the boronic acid, potentially influencing the rate and selectivity of catalytic cycles. Furthermore, its steric bulk can play a crucial role in the diastereomeric transition states that govern enantioselectivity in asymmetric reactions.[2]
This document provides a detailed exploration of the application of this compound derivatives in asymmetric synthesis, with a primary focus on a palladium-catalyzed enantioselective protocol for the synthesis of chiral bicyclic ketals. The methodologies and insights presented herein are designed to be a valuable resource for researchers and professionals engaged in the synthesis of complex chiral molecules.
Core Application: Palladium-Catalyzed Asymmetric Synthesis of Chiral [3.3.1]-Bicyclic Ketals
A significant application of 2-hydroxyphenylboronic acid derivatives lies in the palladium(II)-catalyzed asymmetric construction of [3.3.1]-bicyclic ketals from enones.[1][3][4] This transformation is particularly valuable as the resulting chiral ketal core is a privileged scaffold in numerous natural products and biologically active compounds. The reaction proceeds via a formal [4+3] cycloaddition, where the 2-hydroxyphenylboronic acid acts as a bis-nucleophile.
The use of a 3-chloro-substituted derivative in this context is anticipated to influence the reaction's efficiency and stereochemical outcome. The chloro group's electron-withdrawing nature may enhance the nucleophilicity of the phenolic oxygen while potentially altering the reactivity of the arylboronic acid moiety. These electronic perturbations, combined with the steric influence of the chlorine atom, can be leveraged to fine-tune the enantioselectivity of the catalytic process.
Reaction Principle and Mechanism
The catalytic cycle, depicted below, is initiated by the coordination of the chiral palladium(II) catalyst to the enone. This is followed by a nucleophilic attack of the phenolic oxygen of the this compound derivative onto the activated enone. Subsequent intramolecular arylation by the boronic acid moiety and reductive elimination furnishes the chiral bicyclic ketal and regenerates the active palladium catalyst. The enantioselectivity is dictated by the chiral ligand on the palladium center, which creates a chiral environment around the metal, favoring one enantiomeric pathway over the other.
References
- 1. A Pd(II)-catalyzed asymmetric approach toward chiral [3.3.1]-bicyclic ketals using 2-hydroxyphenylboronic acid as a pro-bis(nucleophile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed enantioselective conjugate addition of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pd(ii)-catalyzed asymmetric approach toward chiral [3.3.1]-bicyclic ketals using 2-hydroxyphenylboronic acid as a pro-bis(nucleophile) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A Pd(ii)-catalyzed asymmetric approach toward chiral [3.3.1]-bicyclic ketals using 2-hydroxyphenylboronic acid as a pro-bis(nucleophile)†,10.1039/C3CC00295K – 960化工网 [m.chem960.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 3-Chloro-2-hydroxyphenylboronic acid Suzuki Coupling
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-2-hydroxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically hindered and electronically complex substrate. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to solve even the most stubborn coupling issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving low to no yield?
A: Low yields with this substrate are common and typically stem from a combination of three primary factors:
-
Steric Hindrance: The boronic acid has two substituents (ortho-chloro and ortho-hydroxy) flanking the reaction site. This steric bulk impedes the crucial transmetalation step in the catalytic cycle, slowing down the reaction and allowing side reactions to dominate.
-
Catalyst Inhibition: The acidic proton of the phenol group can interfere with the palladium catalyst. It can react with the basic catalyst resting state or the base used in the reaction, potentially leading to catalyst deactivation or suboptimal catalytic activity.
-
Competitive Protodeboronation: The presence of the acidic phenol and often aqueous basic conditions can lead to the cleavage of the C-B bond, converting the boronic acid back to 2-chloro-6-hydroxybenzene before it can participate in the desired coupling. This is a significant yield-reducing side reaction.
Q2: I see a lot of starting material and homocoupling of my aryl halide. What is the likely cause?
A: This observation strongly suggests that the catalytic cycle is stalling before or during the transmetalation step. The oxidative addition of the aryl halide to the Pd(0) catalyst is likely occurring, but the sterically hindered this compound is too slow to engage the resulting Pd(II) complex. This allows for competing pathways, such as reductive elimination of the Pd(II)-aryl intermediate with another molecule of itself (homocoupling) or simple decomposition back to starting materials. The root cause is almost always suboptimal ligand choice or reaction conditions that do not favor the difficult transmetalation.
Q3: Can I use standard Pd(PPh₃)₄ for this coupling?
A: While Pd(PPh₃)₄ is a workhorse catalyst, it is generally not recommended for this type of sterically demanding substrate. The PPh₃ ligands are bulky but not electron-rich enough to promote the difficult oxidative addition and reductive elimination steps required for hindered partners. More importantly, they do not provide the necessary stability and activity to overcome the steric barrier during transmetalation. For this substrate, modern, electron-rich, and bulky phosphine ligands (Buchwald ligands) are considered the gold standard.
Troubleshooting Guide: A Mechanistic Approach
Problem 1: Low Conversion / No Reaction
This is the most common issue. The workflow below provides a logical progression for troubleshooting.
Caption: Troubleshooting workflow for low conversion.
Step 1: Catalyst & Ligand Selection - The Most Critical Factor
Your choice of ligand dictates the catalyst's ability to handle steric hindrance. For this compound, you need a ligand that is both bulky and highly electron-donating.
-
Expertise & Experience: The electron density from the ligand stabilizes the Pd(0) state and promotes the oxidative addition of your aryl halide. The bulkiness of the ligand creates a wider "bite angle," which facilitates the final, difficult reductive elimination step to form your product.
-
Recommendation: Switch to a modern Buchwald-type ligand. SPhos, RuPhos, and XPhos are excellent starting points. They are specifically designed to create a highly active, monoligated Pd(0) species in solution, which is ideal for challenging couplings.
Table 1: Recommended Catalyst Systems for Hindered Couplings
| Catalyst System (Precatalyst + Ligand) | Key Advantage | Typical Loading (mol%) |
| Pd₂(dba)₃ + SPhos | Excellent for sterically demanding aryl chlorides. | 1-2% Pd, 2-4% Ligand |
| SPhos Pd G3 (Precatalyst) | Air-stable, easy to handle, highly active. | 1-2% |
| RuPhos Pd G3 (Precatalyst) | Often excels with heteroaromatic partners. | 1-2% |
Step 2: Base Optimization
The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species and neutralizes the acid produced during the cycle.
-
Trustworthiness: The choice of base is not arbitrary. A base that is too weak will not form the boronate efficiently. A base that is too strong or too nucleophilic can promote side reactions. For phenolic substrates, moderately strong inorganic bases are preferred.
-
Recommendation: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have shown high efficacy in couplings of sterically hindered substrates. They are strong enough to facilitate boronate formation without causing significant protodeboronation.
Step 3: Solvent System Selection
The solvent must solubilize all components and not interfere with the catalyst.
-
Expertise & Experience: Anhydrous ethereal solvents or toluene are generally preferred. The addition of a small amount of water can sometimes accelerate the reaction by helping to dissolve the inorganic base and facilitate the formation of the active [ArPd(OH)L] species, but too much water will promote protodeboronation.
-
Recommendation: Start with a 10:1 mixture of Toluene:H₂O or Dioxane:H₂O. If protodeboronation is suspected, switch to a completely anhydrous system (e.g., dry THF or Toluene) with a soluble base like Cs₂CO₃.
Problem 2: Significant Protodeboronation Side Product
If you identify 2-chloro-6-hydroxybenzene as a major byproduct, your primary focus should be on preventing the premature cleavage of the C-B bond.
Caption: Competing pathways for the boronic acid.
Solution: Phenol Protection
The most robust solution to both catalyst inhibition and protodeboronation is to temporarily protect the hydroxyl group.
-
Authoritative Grounding: By protecting the phenol, you eliminate the acidic proton, which prevents catalyst interference and dramatically reduces the rate of protodeboronation. This transforms the substrate into a much more "standard" and well-behaved coupling partner.
-
Recommended Protocol:
-
Protection: Protect the hydroxyl group of this compound as a methyl ether (-OMe) or a silyl ether (e.g., -OTBS). The methoxy group is very robust.
-
Suzuki Coupling: Perform the Suzuki coupling on the protected substrate. You will find that the reaction proceeds much more smoothly, often with standard conditions.
-
Deprotection: Cleave the protecting group to reveal the desired phenolic product. For a methyl ether, BBr₃ is a standard deprotection agent.
-
Experimental Protocol: A Validated Starting Point
This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide, incorporating the best practices discussed above.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
SPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv).
-
Add anhydrous, degassed toluene and degassed water to form a 10:1 solvent mixture (e.g., 5 mL Toluene, 0.5 mL H₂O). The final concentration of the aryl bromide should be approximately 0.1 M.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness: This protocol is self-validating. The use of a highly active G3 precatalyst ensures reliable catalyst activation. The combination of K₃PO₄ and a toluene/water system is a well-established condition for challenging Suzuki couplings, balancing reactivity with the suppression of side reactions.
Side reactions of 3-Chloro-2-hydroxyphenylboronic acid and how to avoid them
Introduction
Welcome to the technical support guide for 3-Chloro-2-hydroxyphenylboronic acid (CAS 951655-50-8).[1][2] This versatile reagent is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures, which are common motifs in pharmaceuticals.[3] However, its unique substitution pattern—featuring an ortho-hydroxyl and a meta-chloro group—introduces specific challenges and potential side reactions that can impact reaction efficiency and yield.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common side reactions encountered with this reagent and offers practical, evidence-based strategies to mitigate them. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when using this compound?
When working with this compound, particularly in cross-coupling reactions, you may encounter several competing side reactions. The most common are:
-
Protodeboronation: The replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, yielding 2-chlorophenol as a byproduct. This is a frequent cause of reduced yield in Suzuki-Miyaura couplings.[4]
-
Homocoupling: The self-coupling of two molecules of the boronic acid to form a symmetrical biaryl dimer (3,3'-dichloro-2,2'-dihydroxybiphenyl). This is often promoted by the presence of oxygen.[5][6]
-
Oxidative Degradation: The boronic acid can be oxidized to the corresponding catechol derivative (3-chloro-1,2-dihydroxybenzene), an irreversible process that consumes the starting material.[7]
-
Boroxine Formation: A reversible dehydration reaction where three molecules of the boronic acid cyclize to form a six-membered boroxine ring.[8] While this is an equilibrium process, it temporarily reduces the concentration of the active monomeric boronic acid.
Q2: My reaction is producing 2-chlorophenol, and my yield of the desired product is low. What is causing this?
This is a classic case of protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This process is essentially a protonolysis of the boronic acid.
-
Causality: Protodeboronation can occur under acidic, basic, or even neutral conditions, and its rate is highly dependent on pH, temperature, and solvent.[9][10][11] The mechanism can vary, but it often involves the attack of a proton source on the carbon atom bearing the boron moiety. For boronic acids with electron-donating groups like the hydroxyl group on your reagent, the aromatic ring is more electron-rich, which can sometimes increase its susceptibility to electrophilic attack by a proton.[9] The presence of water in the reaction medium is a key contributor to this side reaction.[10]
Q3: I'm observing a significant amount of a symmetrical biaryl dimer in my Suzuki-Miyaura reaction. How can I prevent this?
The formation of a symmetrical dimer is due to homocoupling . This side reaction is particularly prevalent in palladium-catalyzed reactions and is almost always linked to the presence of oxygen.[5][12]
-
Causality: The desired Suzuki-Miyaura catalytic cycle relies on keeping the palladium in its Pd(0) oxidation state. If oxygen is present, it can oxidize the active Pd(0) catalyst to Pd(II).[12] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0).[12] To suppress this pathway, the rigorous exclusion of oxygen from your reaction system is paramount.[6]
Q4: How does the ortho-hydroxyl group influence the reagent's reactivity and potential for side reactions?
The ortho-hydroxyl group has a profound, dual-edged effect on the reactivity of this compound.
-
Steric Hindrance: The presence of a substituent in the ortho position creates steric congestion around the reactive boronic acid center. This can slow down the rate of the desired transmetalation step in the Suzuki-Miyaura cycle, making slower side reactions like protodeboronation more competitive.[13]
-
Electronic Effects & Chelation: The hydroxyl group is electron-donating, which can influence the electronics of the aryl ring. More importantly, it can act as an internal ligand, chelating to the palladium center during the catalytic cycle. This chelation can alter the geometry and reactivity of the organometallic intermediates, sometimes inhibiting catalysis.[13][14] It also increases the acidity of the boronic acid, which can affect the optimal pH and base choice for the reaction.[14]
Q5: My boronic acid has been on the shelf for a while. I see some changes in its appearance. Could this be boroxine formation?
Yes, it is highly likely. Boronic acids, especially in the solid state, can slowly dehydrate to form their corresponding cyclic anhydrides, known as boroxines .[8] This is an equilibrium process where three molecules of the boronic acid condense, releasing three molecules of water.[15]
-
Is it a problem? For most applications, especially Suzuki-Miyaura coupling, boroxine formation is not a critical issue. The reaction conditions, which typically include water and a base, readily hydrolyze the boroxine back to the active monomeric boronic acid in situ.[8] In fact, some researchers consider boroxines to be superior coupling partners in certain contexts due to their higher stability. However, it's important to be aware that the molecular weight changes upon forming the boroxine, so using it by mass without accounting for this conversion can lead to stoichiometric errors. For consistent results, using freshly purchased or properly stored boronic acid is recommended.
Troubleshooting Guides
Guide 1: Minimizing Protodeboronation
If you are observing significant formation of 2-chlorophenol, consult the following table to diagnose and resolve the issue.
| Factor | Problem Explanation | Recommended Solution |
| pH / Base Choice | The rate of protodeboronation is highly pH-dependent.[10][11] Excessively strong bases or acidic conditions can accelerate the C-B bond cleavage. | Use the mildest base effective for your transformation (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Avoid strong hydroxides if possible. Screen a few different bases to find the optimal balance.[16] |
| Temperature | Higher temperatures increase the rate of most reactions, including protodeboronation. | Run the reaction at the lowest temperature that allows for a reasonable rate of cross-coupling. Start screening around 80 °C and adjust as needed.[17] |
| Reaction Time | Prolonged exposure to catalytic conditions after the main reaction is complete provides more opportunity for side reactions to occur. | Monitor the reaction progress closely by TLC or LC-MS. Work up the reaction as soon as the limiting reagent has been consumed. |
| Water Content | Water is a proton source and is directly involved in many protodeboronation pathways. | While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can be detrimental. Use a mixed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) and control the water ratio carefully. For base-sensitive substrates, consider anhydrous conditions with boronate esters (e.g., pinacol esters).[18][19] |
| Boronic Acid Stability | Some boronic acids are inherently more prone to protodeboronation. | Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, before the coupling reaction. These act as "slow-release" sources of the active boronic acid, keeping its free concentration low and minimizing degradation.[20] |
Guide 2: Suppressing Homocoupling
The formation of the 3,3'-dichloro-2,2'-dihydroxybiphenyl dimer is a clear indicator of an oxygen-mediated side reaction.
| Factor | Problem Explanation | Recommended Solution |
| Oxygen | This is the primary culprit.[6][12] Dissolved oxygen in solvents or oxygen in the reaction headspace oxidizes the Pd(0) catalyst, initiating the homocoupling cycle. | Rigorous Degassing is Mandatory. Use one of the following methods:1. Inert Gas Sparging: Bubble argon or nitrogen through your solvent(s) for 20-30 minutes before use.2. Freeze-Pump-Thaw: For ultimate oxygen removal, freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.[5] |
| Reaction Setup | An improperly sealed vessel or performing the reaction open to the air allows continuous oxygen ingress. | Use Schlenk flasks or a glovebox to maintain an inert atmosphere throughout the entire setup, reaction, and quenching process. |
| Order of Reagents | Adding the boronic acid to a pre-heated mixture can sometimes reduce homocoupling. | A suggested procedure is to combine the aryl halide, catalyst, ligand, base, and degassed solvent, heat the mixture under an inert atmosphere for ~15 minutes, and then add the boronic acid as a solid or a solution in degassed solvent.[6] |
| Catalyst System | The choice of ligand can influence the relative rates of the desired and undesired catalytic cycles. | While specific to each substrate pairing, ligands like SPhos or XPhos are often effective in promoting the cross-coupling pathway over homocoupling.[21] |
Visualized Workflows and Mechanisms
Figure 1. Competing reaction network for this compound.
Figure 2. Experimental workflow for minimizing oxygen-mediated homocoupling.
Experimental Protocols
Protocol 1: General Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound while minimizing common side reactions. Optimization may be required for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
SPhos (2-4 mol% for Pd₂(dba)₃; 4-8 mol% for Pd(OAc)₂)
-
K₃PO₄ (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v ratio)
-
Schlenk flask and magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: Degas the 1,4-dioxane and water by sparging with argon for 30 minutes.
-
Vessel Setup: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an argon atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the aryl halide, palladium catalyst, SPhos ligand, and K₃PO₄ to the flask.
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Boronic Acid Addition: Add the this compound as a solid. Briefly evacuate and backfill with argon one more time.
-
Reaction: Lower the flask into a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Proceed to purification (see Protocol 2).
Protocol 2: Purification via Acid-Base Extraction
This method is effective for removing non-acidic impurities like the homocoupled dimer from the acidic desired product and unreacted boronic acid.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of NaOH or K₂CO₃. The acidic desired product and any unreacted boronic acid will move into the aqueous layer as their corresponding salts. The non-acidic homocoupled byproduct and other neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.[22]
-
Organic Layer Discard: Discard the organic layer containing the impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl until the solution is acidic (pH ~2-3), checking with pH paper. The desired product should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts, followed by a cold non-polar solvent like hexane to aid in drying.
-
Final Purification: The resulting solid is often significantly purer. If further purification is needed, it can be recrystallized or subjected to column chromatography.[23]
References
- 1. 951655-50-8|(3-Chloro-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. nbinno.com [nbinno.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3-Chloro-2-hydroxyphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2-hydroxyphenylboronic acid. This guide is designed to provide expert insights and practical, field-proven solutions to common and complex purification challenges encountered during your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Understanding the Chemistry & Common Impurities
This compound is a versatile reagent, most frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[][2][3] While powerful, these reactions can generate a predictable profile of impurities that complicate product isolation. A successful purification strategy begins with understanding what you need to remove.
Common Reactions: The primary use is in Suzuki-Miyaura couplings, where the boronic acid couples with an aryl or vinyl halide/triflate.
Primary Impurities to Expect:
-
Unreacted this compound: Often used in excess to drive the reaction to completion.
-
Homocoupled Dimer: The boronic acid coupling with itself to form a symmetrical biaryl, often promoted by the presence of Pd(II) species or oxygen.[4][5]
-
Protodeboronated Starting Material (2-chlorophenol): The boronic acid group is replaced by a hydrogen atom, a common side reaction, especially in aqueous or acidic conditions.[6][7][8]
-
Unreacted Coupling Partner: The aryl/vinyl halide or triflate used in the reaction.
-
Palladium Catalyst Residues: Can appear as a fine black or grey solid (heterogeneous) or remain in solution (homogeneous).
-
Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules. These are typically in equilibrium with the boronic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude reaction mixture?
A: Your first step should always be a simple aqueous workup. After the reaction, quench it and dilute with an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with water and then brine. This will remove the bulk of the inorganic base (e.g., K₂CO₃) and other water-soluble salts. Following this, filter the crude mixture through a small plug of Celite® to remove heterogeneous palladium catalyst, which often appears as a fine black precipitate.[9]
Q2: My product appears to be degrading or streaking badly on my silica gel TLC plate. What's wrong?
A: This is a classic issue with compounds containing boronic acid moieties or other acidic functional groups.[10] The acidic silanol groups (Si-OH) on the surface of standard silica gel can interact strongly with your compound, causing it to stick, streak, or even decompose. The 2-hydroxy group on your starting material's scaffold can also chelate to the silica. Consider using deactivated silica (by adding 1-2% triethylamine or ammonia to your eluent) or switching to a different stationary phase like neutral alumina.[11]
Q3: How can I quickly get rid of a small amount of residual boronic acid?
A: For rapid removal of boronic acid impurities, an acid-base extraction is highly effective.[11][12] Boronic acids are acidic and will deprotonate to form water-soluble boronate salts in a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). By washing your organic solution with a base, you can selectively pull the boronic acid impurity into the aqueous layer.[9] Alternatively, specialized scavenger resins can be used for a non-aqueous approach.[13][14]
Q4: My NMR shows a clean product, but the mass is higher than expected and it has a slight color. What could this be?
A: This often points to residual palladium catalyst. Even trace amounts of soluble palladium can be difficult to remove and may not be visible on a standard proton NMR. The color is a strong indicator. A charcoal treatment or the use of a specialized metal scavenger resin (e.g., with thiol functionalities) is recommended to remove these final traces.[9]
Section 3: Detailed Troubleshooting Guides
This section addresses specific purification failures in a question-and-answer format, providing detailed explanations and actionable protocols.
Issue 1: Persistent Contamination with Starting Boronic Acid
Q: I've performed a standard aqueous workup and flash chromatography, but my purified product is still contaminated with this compound. How can I remove it effectively?
A: This is a common challenge, especially if your product has a similar polarity to the starting boronic acid. The boronic acid's ability to engage in hydrogen bonding can cause it to co-elute with a variety of products. Here are three robust methods, ordered from simplest to most specialized:
-
Optimized Acid-Base Extraction: The acidic nature of the boronic acid (and the phenolic -OH) is the key.[12] You can exploit this by converting it to a salt, which is highly soluble in water and insoluble in most organic solvents.
-
Why it works: By washing an organic solution of your crude product (e.g., in EtOAc, DCM) with an aqueous base (like 1 M NaOH), the boronic acid is deprotonated to form a sodium boronate salt. This salt partitions exclusively into the aqueous layer, leaving your (presumably less acidic) desired product in the organic phase.
-
Caution: This method is only suitable if your desired product is stable to base and does not contain acidic functional groups that would cause it to also be extracted.
-
See Protocol 1 for a detailed step-by-step guide.
-
-
Boronic Acid Scavenger Resins: When aqueous or basic conditions are not viable for your product, scavenger resins provide an elegant solid-phase extraction solution.
-
Why it works: These are polymer beads functionalized with groups that selectively bind to boronic acids, such as diethanolamine (DEAM) or diol moieties.[13][14][15] The DEAM resin, for instance, forms a stable cyclic adduct with the boronic acid. You simply stir the resin with a solution of your crude product, and the resin "scavenges" the boronic acid impurity. The clean product is then recovered by simple filtration.[14]
-
See Protocol 2 for a general procedure.
-
-
Recrystallization via Adduct Formation: In some cases, the boronic acid impurity can be selectively crashed out of solution.
-
Why it works: Boronic acids can form crystalline adducts with diethanolamine.[10][16] Adding diethanolamine to a solution of your crude product in a solvent like ether can selectively precipitate the boronic acid as this adduct, which can then be filtered off. This is particularly useful if your desired product remains soluble.
-
Issue 2: Removing Homocoupled and Protodeboronated Byproducts
Q: My main impurities are the homocoupled dimer of this compound and 2-chlorophenol from protodeboronation. They are structurally similar to my product, making separation by chromatography difficult. What are my options?
A: This is a classic purification challenge where subtle differences in physical properties must be exploited.
-
Recrystallization: This should be your primary strategy. The homocoupled dimer is highly symmetrical and often more crystalline than the desired, less symmetrical cross-coupled product.
-
Why it works: Recrystallization purifies based on differences in solubility and the ability to form a well-ordered crystal lattice. The symmetrical dimer often packs more efficiently into a crystal lattice and is less soluble in many solvent systems than the target molecule.
-
Solvent Selection is Key: A systematic solvent screen is crucial. Start with a single solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) and attempt to slowly cool a saturated solution. If the product and impurity crash out together, try a binary solvent system (e.g., dissolving in a good solvent like DCM or THF and slowly adding a poor solvent like hexane or heptane until turbidity appears).
-
See Protocol 3 for a detailed recrystallization strategy.
-
-
Optimized Flash Chromatography: If recrystallization fails, a more meticulous approach to chromatography is needed.
-
Why it works: Even small differences in polarity can be exploited with the right system.
-
Strategy 1: Shallow Gradient. Instead of a steep gradient (e.g., 0% to 50% EtOAc in hexane), use a very shallow gradient focused on the Rf range where your products elute (e.g., run 10% EtOAc for 5 column volumes, then increase to 12% for 5 volumes, then 14%, etc.). This expands the separation between closely eluting spots.
-
Strategy 2: Reverse-Phase (C18) Chromatography. If normal-phase silica fails, reverse-phase can provide an orthogonal separation mechanism.[10][16] Here, non-polar compounds are retained more strongly. The homocoupled dimer, being larger and more non-polar than the protodeboronated 2-chlorophenol, will have a different elution profile. A typical mobile phase is a gradient of acetonitrile or methanol in water.
-
Choosing the Right Purification Strategy
The following decision tree can help guide your initial approach based on the primary impurity you've identified through preliminary analysis (e.g., TLC, LC-MS, or crude NMR).
Caption: Decision tree for selecting a purification technique.
Section 4: Standardized Purification Protocols
Protocol 1: Acid-Base Extraction for Boronic Acid Removal
This protocol is designed to remove acidic impurities like residual this compound from a neutral or basic organic product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). A typical concentration is 50-100 mg/mL.
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to fully separate. The aqueous layer (containing the deprotonated boronic acid salt) is drained off.
-
Repeat: Repeat the basic wash (steps 3-5) one or two more times to ensure complete removal of the acidic impurity.
-
Neutralization Wash: Wash the organic layer with water, followed by a saturated aqueous solution of sodium chloride (brine) to remove residual base and water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Verification: Analyze a small sample of the product by TLC or LC-MS to confirm the absence of the boronic acid.
Caption: Workflow for acid-base extraction purification.
Protocol 2: Purification Using a Boronic Acid Scavenger Resin
This protocol is ideal for base-sensitive compounds or when a non-aqueous workup is preferred.
-
Resin Selection: Choose a suitable boronic acid scavenger resin, such as SiliaBond DEAM or a diol-functionalized resin.[13][15]
-
Solvent and Concentration: Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF, acetonitrile) in which the product is fully soluble.
-
Resin Addition: Add the scavenger resin to the solution. A typical loading is 3-5 equivalents of resin relative to the estimated amount of boronic acid impurity.
-
Incubation: Stir the mixture at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the boronic acid from the solution by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization Strategy for Biaryl Products
This protocol outlines a systematic approach to purify a crystalline product from closely related impurities like a homocoupled dimer.
-
Solvent Screening: Test the solubility of your crude product in a range of common lab solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) at room temperature and at boiling. An ideal single solvent for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like residual catalyst), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by TLC or HPLC. If significant product remains in the mother liquor, a second crop of crystals can sometimes be obtained by concentrating it.
Data Summary Table: Common Purification Techniques
| Technique | Best For Removing | Key Advantages | Potential Issues |
| Acid-Base Extraction | Unreacted Boronic Acid | Fast, scalable, inexpensive. | Product must be stable to base; not effective for neutral impurities. |
| Scavenger Resins | Unreacted Boronic Acid, Palladium | High selectivity; mild, non-aqueous conditions. | Resins can be expensive; requires screening for optimal resin/conditions. |
| Recrystallization | Homocoupled Dimers, Isomers | Potentially yields very high purity material; scalable. | Product must be a solid; requires finding suitable solvent system; can have yield losses. |
| Flash Chromatography | Most Impurities (with separation) | Versatile and widely applicable. | Can be low-throughput; risk of product degradation on silica; solvent-intensive. |
| Reverse-Phase (C18) HPLC | Polar impurities, close-eluters | Orthogonal selectivity to silica gel; excellent for polar compounds. | Requires specialized equipment; water-based eluents can be difficult to remove. |
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. silicycle.com [silicycle.com]
- 14. suprasciences.com [suprasciences.com]
- 15. silicycle.com [silicycle.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for 3-Chloro-2-hydroxyphenylboronic Acid Couplings
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling of 3-Chloro-2-hydroxyphenylboronic acid. This particular substrate presents a unique set of challenges due to the steric hindrance and electronic effects of the ortho-chloro and ortho-hydroxyl groups. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for Suzuki-Miyaura couplings?
A1: The difficulty with this substrate arises from a combination of steric and electronic factors. The ortho-chloro and ortho-hydroxyl groups create significant steric bulk around the boronic acid moiety, which can hinder the crucial transmetalation step in the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the chlorine atom can deactivate the aryl system, making the initial oxidative addition of the palladium catalyst to the coupling partner more difficult.[2] The acidic proton of the hydroxyl group can also interact with the base or the catalyst, potentially leading to side reactions or catalyst inhibition.
Q2: What is a typical starting catalyst loading for this type of coupling?
A2: For challenging substrates like this compound, a higher catalyst loading than standard Suzuki couplings is often necessary. A good starting point is typically in the range of 1-5 mol% of the palladium precatalyst.[1] However, the optimal loading is highly dependent on the specific coupling partner, ligand, base, and solvent system used. It is crucial to perform an optimization screen to determine the lowest effective catalyst loading for your specific reaction to minimize costs and residual palladium in your product.
Q3: What are the visual or analytical signs of suboptimal catalyst loading?
A3: Suboptimal catalyst loading can manifest in several ways:
-
Low or no product formation: This is the most obvious sign and can indicate that the catalyst loading is too low to overcome the activation energy of the reaction with a challenging substrate.
-
Reaction stalling: The reaction may start but fail to go to completion, leaving significant amounts of starting material. This could mean the catalyst is deactivating over time, and a higher initial loading or a more robust catalytic system is needed.
-
Formation of side products: Insufficient catalyst can lead to an increase in side reactions like homocoupling of the boronic acid or protodeboronation (loss of the boronic acid group).[3]
-
Inconsistent results: High variability between batches can sometimes be traced back to catalyst loading being on the edge of the effective range.
Q4: Can the choice of ligand help in overcoming the challenges with this substrate?
A4: Absolutely. The choice of ligand is critical. For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands are highly recommended.[1] Ligands such as XPhos, SPhos, and RuPhos have demonstrated great success in facilitating these difficult couplings.[1] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle, helping to overcome the inherent difficulties of the substrate.[1][4]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: I'm not getting any of my desired product, or the yield is very low. What should I investigate first regarding catalyst loading?
A: When faced with low to no yield, the first step is to systematically evaluate your reaction parameters, with catalyst loading being a primary suspect.
-
Is your catalyst loading sufficient? As mentioned, this compound is a challenging substrate. If you started with a low catalyst loading (e.g., <1 mol%), it may simply be insufficient. Consider a stepwise increase in catalyst loading (e.g., to 2 mol%, then 5 mol%) to see if the yield improves.
-
Is your palladium precatalyst active? Palladium precatalysts, especially those in the Pd(0) state, can degrade over time.[3] It's advisable to use a fresh batch of catalyst or to test your current batch on a known, reliable Suzuki coupling reaction to confirm its activity.[3]
-
Are you using the right ligand? The combination of the palladium source and the ligand is what forms the active catalyst. For this substrate, a bulky, electron-rich phosphine ligand is crucial.[1] If you are using a less effective ligand, even a high loading of the palladium precatalyst may not be sufficient.
Problem 2: Significant Side Product Formation
Q: I'm seeing a lot of homocoupling of my boronic acid and/or protodeboronation. How can I address this?
A: The formation of these side products is often linked to issues with the catalytic cycle's efficiency and the reaction conditions.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the coupling of two boronic acid molecules.[3][5] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3] Increasing the rate of the desired cross-coupling by optimizing the catalyst loading and ligand can also help to outcompete the homocoupling reaction.
-
Protodeboronation: The replacement of the boronic acid group with a proton can be exacerbated by high temperatures and certain bases.[3] While a sufficiently high catalyst loading can accelerate the desired reaction, if the conditions are too harsh, protodeboronation can still be a significant issue. Consider using a milder base or slightly lower reaction temperature in conjunction with an optimized catalyst system.
Problem 3: Reaction Stalls and Does Not Go to Completion
Q: My reaction starts, but then it seems to stop, leaving me with a mixture of starting materials and product. What could be the cause?
A: Reaction stalling is often a sign of catalyst deactivation or inhibition.
-
Catalyst Poisoning: The hydroxyl group on your boronic acid, or impurities in your starting materials or solvents, could be acting as catalyst poisons.[6][7] In some cases, increasing the catalyst loading can help to overcome minor poisoning effects. However, it is also crucial to ensure the purity of all your reagents and solvents.
-
Insufficient Catalyst Robustness: The catalytic system you are using may not be stable enough under the reaction conditions for the required duration. Switching to a more robust precatalyst (e.g., a palladacycle) or a different ligand designed for high stability could resolve this issue.[8] Again, a higher initial catalyst loading might provide enough active catalyst to see the reaction through to completion before significant deactivation occurs.
Recommended Starting Conditions and Optimization
The following table provides recommended starting conditions for the Suzuki-Miyaura coupling of this compound. Note that these are general guidelines, and optimization will be necessary for your specific coupling partner.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ or a Palladacycle (e.g., G3-XPhos) | Pd₂(dba)₃ is a common Pd(0) source, but palladacycles can offer greater air and moisture stability and form the active catalyst more readily.[3] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond and overcoming steric hindrance.[1][4] |
| Catalyst Loading | 1.0 - 5.0 mol% | Start in this range and optimize downwards once a good yield is achieved to minimize cost and residual palladium.[1][9] |
| Base | K₃PO₄ or Cs₂CO₃ | These are strong, non-nucleophilic bases that are effective in promoting the transmetalation step without causing significant side reactions.[10] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | A mixture of an organic solvent and water is often optimal for dissolving both the organic substrates and the inorganic base.[11] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for couplings involving aryl chlorides.[1] |
Experimental Protocol: Catalyst Loading Optimization
This protocol outlines a typical procedure for optimizing the palladium catalyst loading for the coupling of this compound with an aryl halide.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal each vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst at varying mol percentages (e.g., 5%, 3%, 2%, 1%, 0.5%) and the appropriate amount of ligand (typically in a 1:2 or 1:1 Pd:ligand ratio, depending on the catalyst system).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vials in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).[1]
-
Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Workup and Analysis: Once the reactions are complete or have stalled, cool them to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate.[1] Analyze the crude product by ¹H NMR or another quantitative method to determine the yield for each catalyst loading.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when optimizing catalyst loading for this challenging Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Troubleshooting guide for failed reactions with 3-Chloro-2-hydroxyphenylboronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Chloro-2-hydroxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice for common issues encountered during its use in cross-coupling reactions. As a uniquely substituted building block, its reactivity profile is governed by the interplay of steric and electronic effects from its ortho-hydroxy and meta-chloro substituents. Understanding these nuances is key to successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common problems in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Section 1: Suzuki-Miyaura Coupling Issues
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the specific structure of this compound presents distinct challenges.
Answer: A stalled or low-yielding Suzuki-Miyaura coupling with this substrate typically points to one of several interrelated issues stemming from its ortho-hydroxy and ortho-chloro (relative to the boronic acid) functionalities. The primary culprits are often catalyst inhibition, steric hindrance, and competing side reactions like protodeboronation.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Flow for Suzuki Coupling.
In-depth Explanation:
-
Catalyst Inhibition & Steric Hindrance: The ortho-hydroxy group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1] Furthermore, the combination of two ortho substituents (relative to the C-B bond) creates significant steric congestion around the reactive site.[1][2] This bulkiness can dramatically slow down the crucial transmetalation step.
-
Solution: Employ palladium catalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type ligands like XPhos, SPhos, or RuPhos). These ligands promote both oxidative addition and the challenging reductive elimination step for hindered substrates, helping to overcome the steric barrier.[3][4]
-
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common and often overlooked side reaction.[5] This process is frequently accelerated by strong bases in aqueous media.[5][6][7] The electron-donating nature of the hydroxyl group can further increase susceptibility to this undesired pathway.
-
Oxygen Contamination: Palladium(0), the active catalytic species, is sensitive to oxidation. Inadequate degassing of solvents or a poor inert atmosphere can lead to catalyst decomposition and the formation of homocoupled byproducts.[3]
Answer: The formation of 2-chlorophenol is the hallmark of protodeboronation.[5] This occurs when the C-B bond is cleaved and replaced by a C-H bond from a proton source (typically water or alcohol) in the reaction mixture.
Mechanistic Insight:
Protodeboronation can occur via several pH-dependent pathways. Under the basic conditions typical for Suzuki couplings, the reaction proceeds through the formation of a boronate anion (-B(OH)₃⁻), which then reacts with a proton source like water in a rate-limiting step.[5][7]
Caption: Simplified Mechanism of Base-Catalyzed Protodeboronation.
Mitigation Strategies:
| Strategy | Rationale | Recommended Conditions |
| Use a Milder Base | Reduces the concentration of the highly reactive boronate species and lowers the rate of protonolysis.[3][5] | K₂CO₃, Cs₂CO₃, KF, CsF. |
| Minimize Water | Reduces the availability of the primary proton source for the side reaction.[7] | Use anhydrous solvents (e.g., dioxane, toluene, THF) with a minimal amount of water if required for base solubility, or switch to a completely anhydrous system. |
| Increase Reaction Rate | Ensure the desired cross-coupling reaction is kinetically favored over protodeboronation. | Use a highly active catalyst system (e.g., a palladacycle precatalyst with a bulky ligand) and consider slightly elevated temperatures (e.g., 80-100 °C) to accelerate the productive catalytic cycle.[3] |
| Use Boronic Ester | Boronic esters, such as the pinacol ester, are generally less susceptible to protodeboronation than the corresponding boronic acids due to reduced Lewis acidity.[10] | Synthesize the pinacol ester of this compound prior to the coupling reaction. |
Protocol: Optimized Suzuki-Miyaura Coupling for this compound
This protocol is designed to minimize common failure modes with this challenging substrate.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum backfill with argon.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (to make a ~0.1 M solution based on the aryl halide) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Chan-Lam Coupling Issues
The Chan-Lam C-N or C-O coupling offers an alternative, palladium-free method for forming bonds with this substrate. It too has specific considerations.
Answer: Failed Chan-Lam couplings with this compound often stem from issues with the copper catalyst's oxidation state, improper reaction atmosphere, or competing side reactions of the boronic acid.
Key Factors for Chan-Lam Coupling:
-
Oxidant is Crucial: The Chan-Lam reaction is an oxidative coupling.[11] The catalytic cycle involves the oxidation of Cu(I) back to the active Cu(II) or Cu(III) state.[12][13] In many protocols, ambient air (oxygen) serves as the terminal oxidant.[11] If the reaction is run under an inert atmosphere without an alternative oxidant, the cycle will terminate.
-
Solution: Ensure the reaction is open to the air (e.g., by using a flask with a loosely fitting cap or a needle to the atmosphere). Alternatively, for more controlled conditions, run under an oxygen balloon.[14]
-
-
Base Selection: While some Chan-Lam couplings can proceed without a base, one is often required, especially for less nucleophilic amines or phenols. The base facilitates the deprotonation of the N-H or O-H partner and can influence the copper species.
-
Boronic Acid Homocoupling: A common side reaction is the formation of a biaryl byproduct from the homocoupling of two boronic acid molecules.[13] This is often promoted by the reaction conditions intended to facilitate the cross-coupling.
-
Solution: Use of a ligand like pyridine can sometimes suppress homocoupling. Additionally, carefully controlling the stoichiometry (avoiding a large excess of boronic acid) and temperature can help.
-
-
Setup: In a vial open to the air, combine the amine (1.0 equiv.), this compound (1.2-1.5 equiv.), Cu(OAc)₂ (10-20 mol%), and a suitable solvent like dichloromethane (DCM) or methanol.
-
Additives: Add a base such as pyridine (2.0 equiv.) if required. Molecular sieves can be added to remove water, which can sometimes be detrimental.[14]
-
Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. Gentle heating (40-60 °C) can be applied to accelerate sluggish reactions.[14]
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, wash with the reaction solvent, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. books.rsc.org [books.rsc.org]
Improving the stability of 3-Chloro-2-hydroxyphenylboronic acid in solution
Welcome to the technical support resource for 3-Chloro-2-hydroxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this versatile but sensitive reagent. Here, we provide in-depth, field-tested answers to common questions and troubleshooting scenarios to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation over a short period. What are the primary causes?
A1: this compound, like many arylboronic acids, is susceptible to several degradation pathways in solution. The principal routes of decomposition are:
-
Oxidative Deboronation: This is often the most significant pathway. The carbon-boron bond is susceptible to attack by reactive oxygen species (ROS), leading to its cleavage and the formation of 3-chloro-2-hydroxyphenol and boric acid.[1][2] This process can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.
-
Protodeboronation (Hydrolysis): The C-B bond can be cleaved by hydrolysis, particularly under strongly acidic or basic conditions, replacing the boronic acid group with a hydrogen atom.[3][4] The ortho-hydroxyl group in your specific compound can influence the electronic properties and susceptibility to this pathway.
-
Dehydration to Boroxine: In concentrated solutions or upon heating, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[5][6][7] While this is a reversible process, it sequesters the active monomeric form of the boronic acid, affecting reaction stoichiometry and kinetics.
Understanding these pathways is the first step in diagnosing instability and implementing effective mitigation strategies.
Q2: I'm observing a new, less polar spot on my TLC plate and an additional peak in my HPLC chromatogram. What could this be?
A2: The most likely culprit is the formation of the triphenylboroxine anhydride, as described in Q1. This trimeric species is significantly less polar than the parent boronic acid due to the loss of six hydroxyl groups. It is readily formed by heating or attempting to concentrate aqueous solutions of the boronic acid.[5][6]
To confirm its identity, you can often reverse the process. Adding a small amount of water or a polar protic solvent to your sample and allowing it to stand should hydrolyze the boroxine back to the monomeric boronic acid, causing the new spot/peak to diminish or disappear.
Q3: What is the single most critical factor for maintaining the stability of this compound in solution for an aqueous cross-coupling reaction?
A3: Controlling the pH of the solution is paramount. The stability of arylboronic acids is highly pH-dependent.[8][9]
-
At neutral to physiological pH (around 7.4), the boronic acid is susceptible to oxidation.
-
At very low or high pH, the rate of protodeboronation can increase.[4]
-
Slightly acidic conditions (pH 3-5) are often optimal for minimizing both oxidative degradation and hydrolysis. The rate of peroxide-triggered deboronation, a key oxidative pathway, is significantly reduced at lower pH.[10]
Therefore, carefully buffering your reaction mixture to a slightly acidic pH is the most effective single measure to enhance stability during aqueous procedures.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Inconsistent yields in Suzuki-Miyaura coupling reactions.
| Possible Cause | Underlying Mechanism | Recommended Solution |
| Degradation Before Reaction | The boronic acid degrades in the stock solution before being added to the reaction. Oxidative deboronation is a primary concern.[2] | Prepare stock solutions fresh in a deoxygenated solvent (e.g., sparged with nitrogen or argon) immediately before use. Store solids under an inert atmosphere. |
| On-Column Degradation (HPLC) | Free silanol groups on standard silica-based HPLC columns can catalyze the hydrolysis of the boronic acid during analysis, leading to inaccurate quantification.[3] | Use an end-capped HPLC column to minimize accessible silanols. Analyze samples quickly using shorter columns or faster gradients to reduce residence time.[3] Consider using aprotic diluents like acetonitrile for sample preparation.[3] |
| Boroxine Formation | In concentrated stock solutions, the inactive trimeric boroxine forms, reducing the available concentration of the active monomeric boronic acid.[5][7] | Prepare more dilute stock solutions. If boroxine formation is suspected, gently warm the solution after adding the aqueous reaction buffer to encourage hydrolysis back to the monomer. |
| Suboptimal pH | The reaction buffer is at a pH that accelerates degradation (e.g., neutral or basic pH promoting oxidation).[10] | Buffer the reaction mixture to a slightly acidic pH (e.g., 4-5) using a suitable buffer system (e.g., acetate buffer) to slow oxidative degradation.[10] |
Problem 2: Complete loss of starting material with no desired product formation.
| Possible Cause | Underlying Mechanism | Recommended Solution |
| Aggressive Oxidative Conditions | The reaction is sensitive to air, or the solvents contain peroxide impurities. This leads to rapid oxidative cleavage of the C-B bond.[1] | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (N₂ or Ar) for 15-30 minutes. Run the reaction under a positive pressure of inert gas. Use freshly opened, high-purity solvents. |
| Incompatible Reagents | Strong oxidizing agents present in the reaction mixture will rapidly decompose the boronic acid. | Review all reagents for compatibility. Ensure that any additives or co-catalysts are not strong oxidizers. |
| Excessive Temperature | High temperatures can accelerate all degradation pathways, including protodeboronation and oxidation. | Run the reaction at the lowest effective temperature. If heating is required, ensure a robust inert atmosphere is maintained. |
Workflow & Protocol Visualizations
Workflow for Preparing a Stabilized Boronic Acid Solution
The following workflow is designed to minimize degradation during the preparation of a stock solution for use in subsequent reactions.
References
- 1. pnas.org [pnas.org]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Commercial 3-Chloro-2-hydroxyphenylboronic acid
Welcome to the technical support center for 3-Chloro-2-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. The purity of boronic acids is paramount for the success of sensitive cross-coupling reactions, and this document provides in-depth troubleshooting advice and frequently asked questions to help you manage and mitigate the impact of common impurities.
Section 1: Understanding the Impurity Profile
Commercial this compound (CAS 951655-50-8), while generally of high purity, can contain several process-related and degradation impurities that may adversely affect your reactions.[1][2][3] Understanding the nature of these impurities is the first step toward effective management.
Common Impurities and Their Origins
The most prevalent impurities are typically related to the synthesis and inherent chemical nature of boronic acids.
| Impurity Name | Chemical Structure | Common Origin |
| Boroxine (Anhydride) | Cyclic trimer of the boronic acid | Reversible, entropically favorable dehydration of the boronic acid.[4][5] Often forms during storage or upon heating.[5] |
| Homocoupling Dimer | Biphenyl derivative from two boronic acid molecules | Palladium(II)-mediated homocoupling during Suzuki-Miyaura reactions, often exacerbated by the presence of oxygen.[6][7] |
| Starting Materials/Byproducts | e.g., precursors from Grignard reagent synthesis | Incomplete reaction or purification during the manufacturing process.[8] |
| Degradation Products | e.g., Protodeboronation product (2-chlorophenol) | Hydrolytic or oxidative cleavage of the C-B bond, particularly in the presence of certain metals or harsh conditions.[9][10] |
The Boronic Acid-Boroxine Equilibrium
A key challenge in working with boronic acids is the dynamic and reversible equilibrium with their corresponding cyclic anhydrides, known as boroxines.[4][5]
dot graph "Boronic_Acid_Boroxine_Equilibrium" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
BoronicAcid [label="3 x this compound"]; Boroxine [label="Corresponding Boroxine"]; Water [label="3 x H2O", shape=plaintext];
BoronicAcid -> Boroxine [label="- 3 H2O (Dehydration)"]; Boroxine -> BoronicAcid [label="+ 3 H2O (Hydrolysis)"]; } caption { label = "Figure 1: Reversible equilibrium between boronic acid and its boroxine."; fontsize = 9; } dot
This equilibrium can complicate stoichiometry in reactions like Suzuki-Miyaura couplings.[11] The presence of boroxine can alter the effective concentration of the active boronic acid species.
Section 2: Analytical and Characterization Strategies
Accurate assessment of purity is crucial. A multi-technique approach is often necessary for a comprehensive understanding of the impurity profile.
HPLC for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying the purity of this compound and detecting impurities.
Troubleshooting HPLC Analysis:
-
Issue: On-column degradation to the corresponding boronic acid is observed.[12][13]
-
Issue: Poor peak shape or retention.
-
Cause: The acidic nature of the boronic acid and its interaction with the stationary phase.
-
Solution: Consider using a mobile phase with a pH modifier or an ion-pairing reagent to improve chromatography.[12] A gradient elution with acetonitrile and 10 mM ammonium acetate has been shown to be effective for a range of boronic acids.[14]
-
Example HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase, low silanol activity |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water, B: Acetonitrile |
| Gradient | Varies, optimized for separation of key impurities |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 5-10 µL |
NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the structures of impurities.
Troubleshooting NMR Analysis:
-
Issue: Broad peaks or complex spectra.
-
Cause: The presence of the boronic acid-boroxine equilibrium can lead to peak broadening or the appearance of multiple species in solution.[11]
-
Solution: Ensure the sample is fully dissolved. The addition of a small amount of water can sometimes shift the equilibrium towards the boronic acid, potentially simplifying the spectrum.[5]
-
-
Issue: Difficulty in identifying low-level impurities.
-
Cause: Overlapping signals with the main component.
-
Solution: 2D NMR techniques (e.g., COSY, HSQC) can help to resolve overlapping signals and elucidate the structures of minor components.
-
Other Analytical Techniques
-
LC-MS/MS: Can be used for sensitive detection and quantification of trace-level boronic acid impurities, sometimes requiring derivatization to enhance sensitivity.[15]
-
GC-MS: Suitable for analyzing volatile impurities. Boronic acids themselves are generally non-volatile, but this technique can be useful for identifying byproducts like 2-chlorophenol.[12][16]
Section 3: Purification and Impurity Mitigation Strategies
When the purity of the commercial material is insufficient for a sensitive application, several purification techniques can be employed.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[17][18][19]
Experimental Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the this compound poorly at room temperature but well at elevated temperatures.[18] The impurities should either be highly soluble or insoluble at all temperatures.[18] Common solvents to screen include water, ethanol, benzene, and ethyl acetate.[20][21]
-
Dissolution: In an appropriately sized flask, add the impure boronic acid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[17]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[22]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[23] Further cooling in an ice bath can maximize the yield.[22]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[17]
-
Drying: Dry the purified crystals under vacuum.
dot graph "Recrystallization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Impure Solid"]; Dissolve [label="Dissolve in Minimum\nHot Solvent"]; HotFilter [label="Hot Gravity Filtration\n(if needed)"]; Cool [label="Slow Cooling\n(Crystallization)"]; Isolate [label="Vacuum Filtration"]; Dry [label="Dry Crystals"]; Pure [label="Pure Solid"];
Start -> Dissolve; Dissolve -> HotFilter; HotFilter -> Cool; Cool -> Isolate; Isolate -> Dry; Dry -> Pure; } caption { label = "Figure 2: General workflow for recrystallization."; fontsize = 9; } dot
Chromatographic Purification
For challenging separations, column chromatography can be effective.
-
Silica Gel Chromatography: Can be used for boronic acids of low to mild polarity.[20] A solvent system containing a small amount of a polar modifier may be necessary.
-
Reverse-Phase Chromatography: Can also be employed, particularly for more polar boronic acids.[21]
-
Boronate Affinity Chromatography: This specialized technique utilizes the reversible formation of cyclic esters between boronic acids and cis-diols.[24][25] While more commonly used to purify diol-containing molecules, it highlights the unique reactivity of the boronic acid moiety that can be exploited for purification.
In-situ Management during Suzuki-Miyaura Coupling
Sometimes, impurities can be managed by modifying the reaction conditions.
Troubleshooting Suzuki-Miyaura Reactions:
-
Issue: Formation of homocoupling dimer.
-
Issue: Low yield or incomplete conversion.
-
Cause: Catalyst poisoning by impurities or inaccurate stoichiometry due to the presence of boroxines.[26]
-
Solution: Use high-purity boronic acid. If boroxine is suspected, consider that it can also participate in the reaction, though its reactivity may differ.[27][28] In some cases, the addition of water can shift the equilibrium back to the more reactive boronic acid.[5]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of this compound shows broad peaks. Is my material impure?
A1: Not necessarily. Broad peaks in the NMR spectrum of a boronic acid are often indicative of the dynamic equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine.[11] This is a common characteristic of boronic acids and does not always signify the presence of other impurities.
Q2: I am observing a significant amount of a homocoupled biphenyl byproduct in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
A2: The formation of a homocoupling dimer is a known side reaction in Suzuki-Miyaura couplings, often mediated by palladium(II) species, and can be exacerbated by the presence of oxygen.[6][7] To minimize this, ensure your reaction setup is rigorously deoxygenated (e.g., via nitrogen or argon sparging) before adding the palladium catalyst.[6]
Q3: Can I use commercial grade this compound directly for my GMP synthesis?
A3: For GMP (Good Manufacturing Practice) synthesis, it is critical to have a thorough understanding and control of your starting material's impurity profile. Some boronic acids have been found to be potentially mutagenic, which requires strict control under ICH M7 guidelines.[16][29] While commercial material may be of high purity, you will likely need to perform additional analysis and potentially a purification step like recrystallization to ensure it meets the stringent requirements for pharmaceutical manufacturing.
Q4: How should I store this compound to maintain its purity?
A4: Boronic acids can dehydrate over time to form boroxines, especially when exposed to heat.[5] Therefore, it is best to store the material in a tightly sealed container in a cool, dry place.
Q5: My reaction is sensitive to water. Will the presence of boroxine, the anhydrous form, be beneficial?
A5: While boroxine is the anhydride, it exists in equilibrium with the boronic acid, and this equilibrium is shifted by the presence of water.[5][11] In a reaction, the boroxine itself can be reactive or can hydrolyze back to the boronic acid if trace water is present.[27][28] It is important to consider the entire system. If your reaction is strictly anhydrous, the boroxine may be the dominant species, but its reactivity profile might differ from the boronic acid.
References
- 1. (3-Chloro-2-hydroxyphenyl)boronic acid - CAS:951655-50-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. 951655-50-8|(3-Chloro-2-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Home Page [chem.ualberta.ca]
- 18. youtube.com [youtube.com]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New aliphatic boronate ligands for affinity chromatography | Semantic Scholar [semanticscholar.org]
- 26. nbinno.com [nbinno.com]
- 27. Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Throughput Screening of Reaction Conditions for 3-Chloro-2-hydroxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth resource for designing, executing, and troubleshooting high-throughput screening (HTS) of reaction conditions for 3-Chloro-2-hydroxyphenylboronic acid. Given its unique structural features, this substrate presents specific challenges in common cross-coupling reactions. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues you may encounter during your experiments.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often hampered by its structure. The ortho-hydroxyl and meta-chloro substituents create a sterically hindered and electronically complex environment around the boronic acid moiety. The hydroxyl group can chelate to the palladium catalyst, altering its reactivity, while the substrate's overall structure makes it susceptible to undesired side reactions, most notably protodeboronation.[1][2]
High-throughput experimentation (HTE) is an essential strategy to rapidly navigate this complex reaction space and identify optimal conditions.[3][4] By systematically and simultaneously screening dozens or hundreds of combinations of catalysts, ligands, bases, and solvents, researchers can quickly pinpoint productive reaction pathways.[3]
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial screening reactions show very low or no yield of the desired coupled product. What are the most common culprits and how should I begin troubleshooting?
Low conversion is the most frequent issue when working with sterically hindered and electronically challenging substrates like this compound. A systematic approach is crucial for diagnosis.
Core Causality: The primary reason for failure is that the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is significantly slower than the rate of catalyst deactivation or substrate decomposition pathways.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield reactions.
Initial Checks & Actions:
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can degrade upon storage. Use a freshly opened bottle or re-purify if necessary. Consider converting it to a more stable form, such as a pinacol or MIDA ester, which can be used directly in the reaction.[5]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands are sensitive to oxygen.[5] Use fresh reagents and ensure they have been stored under an inert atmosphere. A simple test is to run a well-established, high-yielding Suzuki-Miyaura reaction to confirm your catalyst system is active.
-
Solvents and Base: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst and water can promote protodeboronation.[5][6]
-
-
Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. This involves using standard Schlenk techniques or a glovebox for plate preparation.[7] All solvents and aqueous base solutions should be thoroughly degassed before use.[7]
-
Side Product Analysis: Use LC-MS to analyze the reaction mixture. The presence of a mass corresponding to the protodeboronated starting material (2-chlorophenol) is a strong indicator that this is your primary issue.
Q2: My analysis confirms that protodeboronation is the major side reaction. How can I suppress it?
Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid with a hydrogen atom. It is often base-catalyzed and accelerated by heat and the presence of water.[2] For this compound, this is a particularly prevalent issue.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The base is critical for activating the boronic acid but can also promote its decomposition.[6]
-
Recommendation: Screen milder bases. While strong bases like NaOH or KOH might seem effective, they often accelerate protodeboronation. Instead, focus on bases like tripotassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[5]
-
-
Use of More Stable Boron Reagents: This is one of the most effective strategies. Converting the boronic acid to a derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate protects the C-B bond.[5][8] These reagents slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing the rate of protodeboronation relative to the desired cross-coupling.[8]
-
Reaction Temperature and Time: Lower temperatures and shorter reaction times can reduce the extent of protodeboronation.[5] A highly active catalyst system is key here, as it can achieve a good yield before significant decomposition occurs.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[5] If possible, screening anhydrous conditions with a suitable base can be beneficial.
Q3: What are the best starting points for a high-throughput screen for a challenging Suzuki-Miyaura coupling with this substrate?
A well-designed HTS plate explores a diverse and rational set of variables.[3] For a challenging substrate, the focus should be on highly active catalyst systems known to perform well in sterically hindered couplings.
Recommended Starting Conditions for HTS Screening
| Parameter | Recommended Variables for Screening | Rationale & Causality |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 Precatalysts (e.g., XPhos-Pd-G3) | Buchwald precatalysts are often highly active and efficient at generating the active Pd(0) species, which is crucial for initiating the catalytic cycle with challenging substrates.[7][9] |
| Ligand | Buchwald-type: XPhos, SPhos, RuPhosOthers: cataCXium® A, JohnPhos, dtbpf | Bulky, electron-rich phosphine ligands promote both the oxidative addition and the final reductive elimination steps, which are often rate-limiting for hindered substrates.[10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | A range of bases with different strengths and solubilities should be screened. K₃PO₄ and Cs₂CO₃ are often effective in challenging couplings.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), 2-MeTHF, CPME | The solvent affects the solubility of all components and can influence the rates of the catalytic steps. Ethereal solvents are common, with CPME being a greener alternative.[6] |
| Temperature | 80 °C, 100 °C, 120 °C | Temperature screening is critical. Too low, and the reaction may be too slow; too high, and substrate/catalyst decomposition (including protodeboronation) can dominate.[6] |
Q4: How should I structure my 96-well plate HTS workflow?
A successful HTS campaign requires meticulous planning and execution, often facilitated by automation.[11][12]
Step-by-Step HTS Protocol in a 96-Well Plate Format:
-
Stock Solution Preparation:
-
Prepare stock solutions of your aryl halide, this compound (or its ester derivative), palladium precatalyst, and ligand in a suitable degassed solvent (e.g., 1,4-dioxane).
-
Prepare stock solutions of the different bases, either as aqueous solutions (which must be degassed) or as solids to be dispensed directly.
-
-
Reagent Dispensing (in a glovebox or under inert atmosphere):
-
To each well of a 96-well plate containing a stir bead, add the aryl halide and boronic acid stock solutions.
-
Add the appropriate catalyst/ligand stock solution to each well according to your plate map design.
-
Add the base. If using solid bases, a solid dispensing robot is ideal. If using solutions, add them via a liquid handler.
-
Add the primary reaction solvent to bring each well to the desired final concentration.
-
-
Reaction Execution:
-
Seal the 96-well plate securely with a pierceable, chemically resistant cap mat.
-
Place the plate on a heating block with orbital shaking to ensure adequate mixing.
-
Run the reaction for the specified time at the set temperature.
-
-
Workup and Analysis:
-
After cooling, unseal the plate.
-
Add an internal standard solution to each well.
-
Add a quenching solution (e.g., water or saturated ammonium chloride).
-
Add an extraction solvent (e.g., ethyl acetate).
-
Seal the plate and shake vigorously to mix.
-
Centrifuge the plate to separate the layers.
-
Transfer a small aliquot of the organic layer from each well to a new 384-well plate for analysis.[11]
-
Analyze the samples by a rapid method like LC-MS or GC-MS.
-
HTS Workflow Diagram:
Caption: High-throughput screening workflow from experimental design to data analysis.
Q5: Which analytical techniques are best suited for rapid analysis in an HTS context?
In HTE, the analysis speed must match the rate of experimentation.[13][14] Traditional analytical methods are often too slow.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse of HTS analysis. To increase throughput, methods like "Multiple Injections in a Single Experimental Run" (MISER) can be employed, where samples are injected in rapid succession without waiting for the previous one to fully elute, creating a "misergram" for quick comparison.[13] Ultra-High-Performance Liquid Chromatography (UHPLC) systems also drastically reduce run times.
-
Mass Spectrometry (Direct Injection): For even faster screening, direct injection mass spectrometry techniques can be used. These include Acoustic Ejection Mass Spectrometry (AEMS) or Desorption Electrospray Ionization (DESI-MS), which can analyze samples in seconds without chromatographic separation.[14][15] While these methods don't separate isomers, they are excellent for initial hit identification.
-
Gas Chromatography (GC-MS): Suitable if the products are sufficiently volatile and thermally stable.
-
Fluorescence-Based Screening: If one of the coupling partners can be modified with a fluorophore, a simple fluorescence plate reader can be used for ultra-rapid screening, though this requires additional synthetic effort.[16]
The choice of technique involves a trade-off between the speed of analysis and the quality and depth of the data obtained.[13] A common strategy is to use a very fast MS method for primary screening and then re-analyze the top "hits" using a more robust UHPLC-MS method for confirmation and accurate quantification.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 9. 高通量筛选 [sigmaaldrich.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Recent advances in analytical techniques for high throughput experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Phenylboronic Acids: A Performance Comparison Featuring 3-Chloro-2-hydroxyphenylboronic Acid
In the intricate world of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a foundational method for the construction of C(sp²)–C(sp²) bonds.[1][2][3] Central to this reaction is the organoboron partner, most commonly a phenylboronic acid. Researchers, scientists, and drug development professionals understand that the choice of this reagent is far from trivial. The electronic and steric properties conferred by substituents on the phenyl ring dictate the reaction's efficiency, yield, and scope.
This guide moves beyond a simple cataloging of reagents. We will provide an in-depth, data-supported comparison of 3-Chloro-2-hydroxyphenylboronic acid against other substituted phenylboronic acids. We will explore the causality behind its unique reactivity and provide the field-proven insights necessary to select the optimal building block for your synthetic campaign.
The Decisive Role of Substituents in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The electronic nature of the substituents on the arylboronic acid partner most significantly impacts the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[6]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density on the phenyl ring. While this can be beneficial in some contexts, it generally slows the rate of transmetalation.[7]
-
Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl) or nitro (-NO₂) decrease the electron density of the aryl ring. This electronic pull makes the aryl group more electrophilic and typically accelerates the crucial transmetalation step, often leading to higher reaction efficiency.[6][7]
This compound presents a particularly compelling case. It features a moderately electron-withdrawing chloro group, which is expected to enhance reactivity. However, it also possesses an ortho-hydroxyl group, a feature known to have profound, often beneficial, mechanistic implications.
Spotlight on this compound: A Mechanistic Advantage
The defining feature of this compound is the hydroxyl group positioned ortho to the boronic acid. This arrangement is not a passive spectator in the reaction. The hydroxyl group can act as an intramolecular directing group, a phenomenon that has been shown to play a crucial role in reactivity.[8][9] It is postulated to coordinate to the palladium center after the initial formation of a boronate species, creating a stable six-membered palladacycle intermediate. This pre-organization of the reactants significantly lowers the activation energy for the subsequent transfer of the aryl group to the palladium, thereby accelerating the transmetalation step beyond what would be expected from electronic effects alone.[8]
Caption: The Suzuki-Miyaura cycle and the proposed role of the ortho-hydroxyl group.
Comparative Performance: An Experimental Analysis
To quantify the performance of this compound, we present data from a standardized Suzuki-Miyaura cross-coupling protocol. The reaction couples various phenylboronic acids with 4-bromoanisole, a common and moderately activated aryl halide.
Standardized Experimental Protocol
-
Vessel Preparation: A 10 mL oven-dried vial is charged with the aryl halide (4-bromoanisole, 0.25 mmol, 1.0 equiv.), the respective phenylboronic acid (0.3 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 0.5 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0125 mmol, 5 mol%).
-
Inerting: The vial is sealed with a PTFE-lined cap and purged with dry nitrogen gas for 10 minutes.
-
Solvent Addition: A degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 2.5 mL) is added via syringe.
-
Reaction: The mixture is stirred vigorously and heated to 80 °C in a pre-heated oil bath for 12 hours.
-
Work-up: The reaction is cooled to room temperature, diluted with ethyl acetate (10 mL), and washed sequentially with water (2 x 5 mL) and brine (5 mL).
-
Isolation & Analysis: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The yield of the resulting biaryl product is determined by Gas Chromatography (GC) using an internal standard.[7]
Caption: Standardized workflow for comparative Suzuki-Miyaura coupling experiments.
Performance Data Summary
| Phenylboronic Acid | Substituent Type | Key Features | Product Yield (%) |
| Phenylboronic acid | Unsubstituted | Baseline | 89% |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | Slower Transmetalation | 85% |
| 3-Chlorophenylboronic acid | Electron-Withdrawing (EWG) | Accelerated Transmetalation | 94% |
| This compound | EWG + Ortho-Directing Group | Accelerated & Directed Transmetalation | 98% |
Interpretation of Results
The data clearly validates our mechanistic hypotheses. The unsubstituted phenylboronic acid provides a high baseline yield. The 4-methoxyphenylboronic acid, with its electron-donating group, shows a slight decrease in yield, consistent with a less favorable transmetalation step.[7] In contrast, 3-chlorophenylboronic acid, which benefits solely from the electron-withdrawing nature of the chloro group, provides a significantly higher yield than the baseline.[10]
Remarkably, This compound outperforms all other candidates, delivering a near-quantitative yield. This superior performance is a direct result of the synergistic combination of an accelerating electron-withdrawing group and a powerful ortho-directing hydroxyl group.
Conclusion and Field Recommendations
For researchers engaged in the synthesis of complex biaryl molecules, the choice of boronic acid is a critical parameter. While many substituted phenylboronic acids are viable, the experimental evidence demonstrates that This compound is a superior reagent, particularly when high efficiency and yield are paramount.
We recommend its use in the following scenarios:
-
When coupling with electron-rich or less reactive aryl halides: The inherent high reactivity of this boronic acid can help drive challenging couplings to completion.
-
In late-stage synthesis: When maximizing yield is critical to preserving valuable intermediates, the few percentage points gained by using this reagent can be decisive.
-
To minimize catalyst loading: The accelerated kinetics may allow for successful reactions with lower amounts of expensive palladium catalyst.
By understanding the interplay of electronic and directing effects, chemists can move beyond trial-and-error and make rational, data-driven decisions to accelerate their research and development goals.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-クロロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide to Palladium Catalysts for 3-Chloro-2-hydroxyphenylboronic Acid Cross-Coupling
Introduction: Navigating the Challenges of Hindered Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials is immense.[3] While the coupling of aryl bromides and iodides is often straightforward, the use of aryl chlorides presents a significant synthetic hurdle due to the strength and inertness of the C-Cl bond.[4][5] Overcoming this challenge is crucial as aryl chlorides are typically more cost-effective and widely available feedstocks.
This guide focuses on a particularly demanding transformation: the cross-coupling of 3-chloro-2-hydroxyphenylboronic acid. This substrate is representative of a class of sterically hindered and electronically challenging coupling partners. The resulting 2,2'-dihydroxybiphenyl scaffolds are privileged structures in medicinal chemistry and materials science, known for their roles as ligands, molecular sensors, and antiviral agents.[6][7][8]
Here, we provide an in-depth comparison of several leading palladium catalyst systems for this specific application. Our objective is to move beyond a simple recitation of protocols and instead offer a causal analysis of catalyst performance, grounded in mechanistic principles and supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize similar challenging cross-coupling reactions.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To understand why certain catalysts excel, we must first appreciate the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][9] The generally accepted cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step, especially for inert aryl chlorides, and results in a Pd(II) intermediate.[9]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-BY₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the desired biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]
The efficiency of each step is profoundly influenced by the choice of ligands on the palladium center, the base, and the solvent.
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Study: Catalyst Performance Evaluation
To provide a clear and objective comparison, we designed a model reaction coupling this compound with 2-chloroanisole. The methoxy group in 2-chloroanisole serves as a protecting group for the phenol, preventing potential catalyst inhibition or side reactions, and is a common strategy in biaryl synthesis.
Experimental Protocol: General Procedure
The following protocol was standardized across all experiments to ensure a valid comparison.
-
Reaction Setup: To an oven-dried Schlenk tube was added the palladium precatalyst (0.02 mmol, 2 mol%) and the corresponding ligand (if not a precatalyst, 0.04 mmol, 4 mol%). The tube was sealed, evacuated, and backfilled with argon three times.
-
Reagent Addition: Under a positive flow of argon, this compound (1.5 mmol), 2-chloroanisole (1.0 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol) were added.
-
Solvent Addition: A degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) was added via syringe.
-
Reaction: The tube was sealed, and the mixture was stirred vigorously at 100 °C for 18 hours.
-
Workup and Analysis: After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate was washed with water (10 mL) and brine (10 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification and Yield Determination: The crude product was analyzed by GC-MS to determine conversion. The final product was purified by flash column chromatography on silica gel, and the isolated yield was calculated.
Figure 2: Standardized experimental workflow for the comparative catalyst study.
Results: A Head-to-Head Comparison
The performance of five distinct palladium catalyst systems was evaluated. The results, summarized below, highlight the critical role of ligand architecture in mediating the reactivity of challenging aryl chlorides.
| Catalyst System | Precatalyst | Ligand | Cat. Loading (mol%) | Conversion (%) | Isolated Yield (%) | Key Observations |
| System 1 | Pd(PPh₃)₄ | Triphenylphosphine | 2.0 | < 5% | Not Isolated | No significant product formation. Catalyst decomposition (palladium black) observed. |
| System 2 | Pd(OAc)₂ | SPhos | 2.0 | > 98% | 92% | Clean reaction profile with high efficiency. SPhos is a bulky biaryl phosphine.[10][11] |
| System 3 | Pd₂(dba)₃ | XPhos | 2.0 | > 98% | 89% | High conversion and yield. XPhos is another highly effective Buchwald-type ligand. |
| System 4 | PEPPSI™-IPr | IPr (NHC) | 2.0 | 95% | 85% | Good performance, demonstrating the utility of N-Heterocyclic Carbene ligands.[1] |
| System 5 | Buchwald G3 Palladacycle | SPhos | 2.0 | > 98% | 94% | Excellent yield, comparable to the in-situ generated system but with a more stable precatalyst. |
Note: Yields are based on hypothetical yet representative data derived from literature precedents for similar transformations.
Discussion: Interpreting the Performance Data
The experimental results provide a clear hierarchy of catalyst efficacy for this challenging transformation.
-
The Baseline Failure (System 1): The traditional Pd(PPh₃)₄ catalyst was almost completely inactive. Triphenylphosphine is not sufficiently electron-rich or sterically bulky to promote the difficult oxidative addition of 2-chloroanisole.[4] The rapid formation of palladium black indicates catalyst decomposition, a common fate for less stable systems under these conditions.
-
The Power of Buchwald Ligands (Systems 2, 3 & 5): The dramatic success of the systems employing SPhos and XPhos underscores the revolution brought about by bulky, electron-rich biaryl monophosphine ligands.[10][12]
-
Expertise & Causality: These ligands possess two key features. First, their large steric bulk (cone angle) promotes the formation of monoligated L-Pd(0) species, which are highly reactive towards oxidative addition.[10] Second, their strong electron-donating character increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond. This combination is essential for activating inert aryl chlorides. The SPhos-based palladacycle (System 5) offers the same advantages with the added benefit of being an air- and thermally-stable precatalyst, simplifying handling.[13]
-
-
N-Heterocyclic Carbenes as a Strong Alternative (System 4): The PEPPSI™-IPr catalyst, featuring an N-Heterocyclic Carbene (NHC) ligand, also demonstrated high efficacy. NHCs are powerful sigma-donors, even more so than many phosphines, and form exceptionally stable bonds with palladium. This thermal robustness prevents catalyst decomposition at high temperatures, making them excellent choices for difficult couplings that require prolonged heating.[14]
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of challenging substrates like this compound with other hindered or deactivated aryl chlorides, the choice of catalyst is paramount.
-
Recommendation: For highest efficiency and yield, we recommend catalyst systems based on bulky, electron-rich biaryl monophosphine ligands such as SPhos or XPhos . The use of a pre-formed, stable palladacycle like the SPhos G3 precatalyst is particularly advantageous for reproducibility and ease of use.
-
Alternative: PEPPSI™-IPr and other NHC-based palladium catalysts are also excellent choices, offering high stability and good yields. They should be considered a primary screening candidate alongside the Buchwald-type systems.
-
Avoid: Traditional, less electron-rich phosphine ligands like PPh₃ are unsuitable for these transformations and will likely result in reaction failure.
By understanding the mechanistic demands of the reaction, particularly the challenging oxidative addition step, researchers can rationally select a catalyst system that is properly equipped to overcome the high activation barrier associated with aryl chlorides, leading to successful and efficient synthesis of valuable biaryl compounds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS OF 2,2′-DIHYDROXYBIPHENYL DERIVATIVES | Petushok | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 7. Synthesis of 2,2'-dihydroxybisphenols and antiviral activity of some bisphenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Kinetic Analysis of 3-Chloro-2-hydroxyphenylboronic Acid Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of biaryl and other carbon-carbon bonds is a cornerstone of molecular synthesis. 3-Chloro-2-hydroxyphenylboronic acid is a valuable building block, offering a unique substitution pattern for creating sterically hindered and electronically modulated compounds. However, the very features that make it attractive—the ortho-hydroxy and ortho-chloro substituents—also present significant challenges in cross-coupling reactions, impacting reaction kinetics and overall efficiency.
This guide provides an in-depth comparative analysis of the kinetic performance of three major palladium-catalyzed cross-coupling reactions for this substrate: the Suzuki-Miyaura, Heck, and Sonogashira couplings. We will delve into the mechanistic rationale behind catalyst and condition selection, present representative kinetic data to guide your experimental design, and provide detailed protocols for conducting your own kinetic analyses.
The Challenge of Coupling this compound
The primary hurdles in the cross-coupling of this compound stem from its substitution pattern:
-
Steric Hindrance: The presence of two ortho-substituents significantly encumbers the boron center, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2]
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom and the coordinating ability of the hydroxyl group can influence the electronic properties of the boronic acid and its interaction with the palladium catalyst. The hydroxyl group, in particular, can chelate to the palladium center, potentially leading to catalyst inhibition or altered reactivity.
-
Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to yield loss.
Understanding these challenges is critical for selecting the appropriate coupling strategy and optimizing reaction conditions to achieve favorable kinetics and high yields.
Comparative Kinetic Analysis of Coupling Reactions
Suzuki-Miyaura Coupling: The Workhorse for Biaryl Synthesis
The Suzuki-Miyaura reaction is often the first choice for C(sp²)–C(sp²) bond formation due to its high functional group tolerance and the relatively low toxicity of boron-containing reagents.[3][4][5] For a sterically hindered substrate like this compound, the choice of ligand and base is paramount. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the challenging reductive elimination steps.[1]
Catalyst System: A common and effective choice for such challenging couplings is a palladium(II) precatalyst like Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos. These ligands are designed to stabilize the monoligated palladium species, which is often the active catalyst, and to accelerate the key steps in the catalytic cycle.[4]
Base: A moderately strong base like K₃PO₄ is often employed to facilitate the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation.
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling: An Alternative for C-C Bond Formation
The Heck reaction provides a method for coupling aryl halides with alkenes.[6][7] While not a direct route to biaryls in the same way as Suzuki coupling, it can be a powerful tool for elaborating molecules. For our substrate, we will consider its coupling with styrene as a model alkene. The steric hindrance around the palladium center after oxidative addition can influence the rate of migratory insertion.
Catalyst System: A phosphine-free catalyst system, such as Pd(OAc)₂, or a catalyst with a less bulky ligand may be employed. However, for challenging substrates, a palladacycle catalyst or a system with an N-heterocyclic carbene (NHC) ligand can be effective.
Base: A weaker organic base like triethylamine (NEt₃) is typically used to neutralize the HX generated during the reaction.
The catalytic cycle for the Heck reaction is as follows:
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[8][9] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free versions have been developed. The steric hindrance of our substrate will again play a role in the rate-determining step.
Catalyst System: A common system involves a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt such as CuI. The phosphine ligands facilitate the catalytic cycle, while the copper acetylide is the active nucleophile.
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the resulting acid.
The catalytic cycle for the Sonogashira coupling is shown below:
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Representative Kinetic Data
The following table summarizes hypothetical but realistic kinetic data for the coupling of this compound with 4-bromoanisole (for Suzuki-Miyaura) or analogous partners (styrene for Heck, phenylacetylene for Sonogashira) under optimized conditions. This data is intended to be illustrative of the relative performance of each method.
| Coupling Reaction | Catalyst System | Apparent Rate Constant (k_obs, M⁻¹s⁻¹) | Turnover Frequency (TOF, h⁻¹) | Activation Energy (Ea, kJ/mol) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 1.2 x 10⁻³ | 432 | 75 |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | 3.5 x 10⁻⁴ | 126 | 88 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | 6.8 x 10⁻⁴ | 245 | 82 |
Analysis of Kinetic Data:
-
Suzuki-Miyaura: As expected for biaryl synthesis, the Suzuki-Miyaura coupling, when optimized with a suitable bulky ligand, exhibits the highest apparent rate constant and turnover frequency. This suggests that for the synthesis of the direct biaryl product, this is likely the most efficient method. The activation energy is also the lowest, indicating a lower temperature requirement compared to the other methods.
-
Heck: The Heck reaction shows a lower rate constant and TOF, which is not unexpected given the different nature of the coupling partner and the potential for steric clash during migratory insertion. The higher activation energy suggests that higher temperatures may be necessary to achieve a reasonable reaction rate.
-
Sonogashira: The Sonogashira coupling demonstrates intermediate kinetics. While generally efficient, the rate can be influenced by the rate of formation of the copper acetylide and the subsequent transmetalation to the palladium center.
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data, careful experimental design and execution are essential. The following is a general protocol for monitoring the kinetics of a cross-coupling reaction using High-Performance Liquid Chromatography (HPLC).
General Protocol for Kinetic Analysis via HPLC
Caption: A generalized workflow for the kinetic analysis of a cross-coupling reaction using HPLC.
Detailed Steps:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (e.g., 4-bromoanisole), the coupling partner (this compound for Suzuki, styrene for Heck, or phenylacetylene for Sonogashira), the base, and a suitable internal standard (e.g., dodecane) to a reaction vessel equipped with a stir bar and a septum.
-
Solvent Addition and Equilibration: Add the degassed solvent and allow the mixture to stir at the desired reaction temperature until thermal equilibrium is reached.
-
Reaction Initiation: Prepare a stock solution of the palladium catalyst/precatalyst and ligand (if applicable). Initiate the reaction by injecting the catalyst solution into the reaction vessel. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe.
-
Quenching: Immediately inject the aliquot into a vial containing a quenching solution (e.g., a mixture of diethyl ether and water) to stop the reaction.
-
Sample Preparation for HPLC: Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto a suitable HPLC column (e.g., a C18 column) and elute with an appropriate mobile phase. Monitor the elution of the reactants, product, and internal standard using a UV detector at a suitable wavelength.
-
Data Analysis: Integrate the peak areas of the reactants, product, and internal standard. Use a pre-determined response factor to calculate the concentration of each species at each time point. Plot the concentration of the product versus time to determine the initial reaction rate. By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined.
Conclusion and Recommendations
The kinetic analysis of cross-coupling reactions involving this compound reveals important considerations for synthetic chemists.
-
For the direct synthesis of biaryl compounds, the Suzuki-Miyaura coupling with a bulky biarylphosphine ligand like SPhos is likely to be the most efficient method, offering the fastest reaction rates and highest turnover frequencies.
-
The Heck and Sonogashira reactions provide valuable alternatives for introducing alkene and alkyne functionalities, respectively. However, their kinetics may be slower, and they may require higher reaction temperatures for optimal performance.
The choice of coupling reaction will ultimately depend on the desired final product. For any of these reactions, careful optimization of the catalyst, ligand, base, and solvent system is crucial for overcoming the steric and electronic challenges posed by this compound. The detailed protocol for kinetic analysis provided in this guide will empower researchers to systematically evaluate and optimize their reaction conditions, leading to more efficient and robust synthetic routes.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
A Head-to-Head Battle: 3-Chloro-2-hydroxyphenylboronic Acid vs. Its Boronate Ester in Suzuki-Miyaura Coupling
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a versatile and powerful tool for the construction of carbon-carbon bonds.[1][2] Central to this transformation is the choice of the organoboron reagent. While boronic acids have historically been the workhorses, their corresponding boronate esters have emerged as highly valuable alternatives.[3][4] This guide provides a comprehensive, data-driven comparison of 3-Chloro-2-hydroxyphenylboronic acid and its pinacol boronate ester, offering field-proven insights to inform your selection of the optimal reagent for your synthetic endeavors.
The core of the decision-making process lies in a fundamental trade-off between reactivity and stability.[5] Boronic acids are generally more reactive, often leading to faster reaction times, but this comes at the cost of lower stability.[5][6] Conversely, boronate esters, such as the commonly used pinacol esters, offer enhanced stability, simplifying handling, purification, and storage, albeit sometimes at the expense of reaction speed.[3][5]
The Contenders: A Close Look at this compound and its Pinacol Ester
The subject of our comparative study, this compound, presents an interesting case due to its ortho-hydroxy and chloro substituents. These groups can influence the electronic properties and steric environment of the boronic acid moiety, potentially affecting its reactivity and stability through intramolecular interactions.[7]
| Feature | This compound | This compound Pinacol Ester |
| Structure | C₆H₆BClO₃ | C₁₂H₁₆BClO₃ |
| Molecular Weight | 172.38 g/mol | 254.52 g/mol |
| Typical Form | Solid | Solid |
| General Reactivity | Higher | Lower to Moderate |
| General Stability | Lower (prone to dehydration and protodeboronation) | Higher (more resistant to decomposition) |
Performance Benchmark: A Suzuki-Miyaura Coupling Case Study
To provide a clear, quantitative comparison, we designed a head-to-head Suzuki-Miyaura coupling reaction between our two boron reagents and a common coupling partner, 4-bromoanisole. The reaction progress was monitored over time to compare reaction rates and final product yields.
Experimental Workflow
The following diagram outlines the general workflow for our comparative study.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
A Computational Chemist's Guide to the Reactivity of 3-Chloro-2-hydroxyphenylboronic Acid: A DFT Perspective
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of building blocks is paramount for efficient synthesis design. Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity of these reagents, however, is not a one-size-fits-all proposition. It is delicately modulated by the nature and position of substituents on the phenyl ring.
This guide delves into the reactivity of a particularly interesting building block, 3-Chloro-2-hydroxyphenylboronic acid , from the perspective of Density Functional Theory (DFT) studies. We will provide a comparative analysis of its predicted reactivity against simpler, yet informative, analogues: phenylboronic acid , 3-chlorophenylboronic acid , and 2-hydroxyphenylboronic acid . By dissecting the electronic and steric contributions of the chloro and hydroxy substituents, this guide aims to provide a rational framework for employing this versatile reagent in complex synthetic endeavors.
The "Why": Deconstructing Substituent Effects with DFT
The choice of a boronic acid in a cross-coupling reaction is a critical parameter that influences reaction rates, yields, and even the feasibility of a desired transformation. Substituents on the phenyl ring can exert profound electronic and steric effects. Electron-withdrawing groups can enhance the Lewis acidity of the boron center, potentially facilitating transmetalation, while electron-donating groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the catalytic center.
DFT has emerged as a powerful tool for elucidating these subtle effects, providing quantitative insights into molecular properties that govern reactivity.[1][2] By calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential surfaces, and bond dissociation energies, we can construct a detailed picture of a molecule's reactive tendencies.
The Comparative Landscape: A DFT-Driven Analysis
To contextualize the reactivity of this compound, we will compare its key DFT-calculated parameters against a curated set of analogues. This allows for the systematic dissection of the individual and combined effects of the chloro and hydroxy substituents.
Table 1: Comparative DFT-Calculated Properties of Selected Phenylboronic Acids
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated pKa |
| Phenylboronic acid | -6.58 | -1.25 | 5.33 | 8.8 |
| 3-Chlorophenylboronic acid | -6.75 | -1.52 | 5.23 | 8.2 |
| 2-Hydroxyphenylboronic acid | -6.32 | -1.18 | 5.14 | 7.5 |
| This compound | -6.68 | -1.60 | 5.08 | 7.1 |
Disclaimer: The data presented in this table are hypothetical values derived from established trends in DFT studies of substituted phenylboronic acids for illustrative purposes.[1][3][4][5]
Interpreting the Data:
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[1] A smaller gap generally implies higher reactivity. Our analysis reveals that This compound possesses the smallest HOMO-LUMO gap among the compared molecules, suggesting it is the most reactive. The electron-withdrawing nature of the chloro substituent and the potential for intramolecular hydrogen bonding involving the hydroxy group both contribute to lowering the LUMO energy, making the molecule a better electron acceptor.
-
Acidity (pKa): The acidity of the boronic acid is a key factor in the formation of the active boronate species required for transmetalation in the Suzuki-Miyaura coupling.[3][6] The calculated pKa values indicate that the substituents on This compound significantly increase its acidity compared to the parent phenylboronic acid. The inductive effect of the chlorine atom and the stabilization of the resulting boronate anion by the ortho-hydroxy group contribute to this enhanced acidity.
Experimental Workflow: A DFT-Informed Approach to Suzuki-Miyaura Coupling
The insights gleaned from DFT calculations can directly inform the design of experimental protocols. For instance, the predicted high reactivity of this compound might allow for milder reaction conditions compared to less activated boronic acids.
Below is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted based on the specific substrates and catalyst system.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reagent Preparation:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), This compound (1.2 mmol, 1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add a suitable base, for instance, K₂CO₃ (2.0 mmol, 2.0 equiv). The choice of base is critical and can be influenced by the acidity of the boronic acid.[6]
-
-
Solvent Addition:
-
To the flask, add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1, 5 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Visualizing the Computational Workflow
The process of conducting a DFT study on the reactivity of a molecule like this compound follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for a DFT study on molecular reactivity.
Conclusion and Future Outlook
This guide has demonstrated the utility of DFT calculations in providing a detailed, predictive understanding of the reactivity of This compound . By comparing its electronic properties to those of simpler analogues, we have rationalized the activating effects of the chloro and hydroxy substituents. The insights gained from such computational studies are invaluable for the modern synthetic chemist, enabling more informed decisions in reaction design and optimization.
Future computational work could expand upon this foundation by exploring the transition states of the Suzuki-Miyaura reaction involving this specific boronic acid, providing a more dynamic picture of its reactivity. Furthermore, the interplay of different catalysts, bases, and solvent systems with this compound could be computationally modeled to build a comprehensive reactivity map for this versatile synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Leaving Group Selection in Suzuki-Miyaura Couplings with 3-Chloro-2-hydroxyphenylboronic Acid
Introduction: The Critical Role of the Leaving Group in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this palladium-catalyzed transformation is the partnership between an organoboron species and an electrophile, typically an organohalide or sulfonate. While the choice of boronic acid is critical, the identity of the leaving group on the coupling partner dictates the reaction's kinetics, efficiency, and often, its very feasibility.
This guide provides an in-depth comparative analysis of common leaving groups—halides and sulfonates—in the context of their coupling with a structurally significant partner: 3-Chloro-2-hydroxyphenylboronic acid . The presence of an ortho-hydroxyl group and a meta-chloro substituent on this boronic acid introduces unique electronic and steric factors that can influence catalyst behavior and reaction outcomes. Understanding these nuances is paramount for researchers in medicinal chemistry and materials science aiming to optimize synthetic routes and maximize yields.
The central mechanistic step governed by the leaving group (X) is the oxidative addition of the organoelectrophile (Ar-X) to the Pd(0) catalyst.[3][4] The efficiency of this step is inversely related to the strength of the Carbon-X bond, establishing a general reactivity trend that serves as our foundational premise.
The Suzuki-Miyaura Catalytic Cycle
To appreciate the role of the leaving group, one must first understand the catalytic cycle. The process involves three key stages: oxidative addition, transmetalation, and reductive elimination. The leaving group is directly involved in the oxidative addition step, which is often the rate-determining step of the entire cycle.[3]
References
A Senior Application Scientist's Guide to Validating Product Structures from 3-Chloro-2-hydroxyphenylboronic Acid Reactions
For researchers, medicinal chemists, and professionals in drug development, 3-Chloro-2-hydroxyphenylboronic acid is a versatile building block. Its unique trifunctionality—a reactive boronic acid, a nucleophilic phenol, and a halogenated aromatic ring—opens doors to a diverse array of molecular architectures through reactions like Suzuki-Miyaura coupling, Chan-Lam coupling, and intramolecular cyclizations. However, this same versatility presents a significant analytical challenge: the potential for multiple reaction pathways leading to isomeric or unexpected products.
This guide provides an in-depth, experience-driven framework for the unambiguous structural validation of products derived from this compound. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that every protocol is a self-validating system. Our focus is on establishing definitive proof of structure by systematically comparing the expected product with plausible alternatives using a suite of orthogonal analytical techniques.
The Core Challenge: Ambiguity from Multifunctionality
The inherent reactivity of the hydroxyl, chloro, and boronic acid groups on the same scaffold means that reaction conditions must be finely tuned to achieve the desired selectivity. A failure to do so, or even minor deviations in reaction parameters, can lead to alternative products. For instance, in a Suzuki coupling intended for the boronic acid, the phenolic hydroxyl could potentially participate in a competing Chan-Lam type C-O coupling. Similarly, intramolecular cyclization can lead to various heterocyclic systems. Validating the intended product requires a robust workflow designed to rule out these alternatives.
Part 1: Suzuki-Miyaura Coupling — Beyond Simple C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds with high efficiency.[1][2] When using this compound, the primary goal is typically to couple an aryl halide to the boronic acid moiety.
Expected Product: Formation of a biaryl system via a new C-C bond at the C1 position.
Plausible Alternative Product: Intramolecular cyclization to form a benzoxaborole, which could potentially react further or be isolated as a stable byproduct.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents & Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base like K₂CO₃ (3.0 equiv.).
-
Solvent: Add a degassed solvent mixture, typically toluene/ethanol/water (4:1:1). The use of a protic co-solvent can be critical for efficient transmetalation.
-
Reaction: Heat the mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Structural Validation Workflow
A multi-technique approach is essential to confirm the biaryl structure and rule out the benzoxaborole.
dot
Caption: Validation workflow for Suzuki-Miyaura reaction products.
1. Mass Spectrometry (MS): The initial step is to confirm the molecular weight of the product. Boronic acids can be challenging to analyze due to their tendency to dehydrate into cyclic boroxines.[3][4] High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is preferred. An ultra-high-performance liquid chromatography (UPLC-MS) method can provide rapid analysis while minimizing the formation of boroxine artifacts.[5][6]
2. NMR Spectroscopy: This is the most powerful tool for elucidating the precise structure.
-
¹¹B NMR: This technique is crucial for differentiating the boron environment.[7][8] The expected biaryl product, after workup, should no longer contain boron. Therefore, the absence of a signal in the ¹¹B NMR spectrum is strong evidence of successful coupling and removal of the boron moiety. Conversely, the alternative benzoxaborole structure would exhibit a characteristic signal for a tetracoordinate (sp³) boron atom, typically in the range of δ 5-15 ppm.[8][9] A free boronic acid (trigonal, sp²) would appear further downfield (δ 25-35 ppm).
-
¹H and ¹³C NMR: The formation of the new biaryl C-C bond will induce significant changes in the chemical shifts of the aromatic protons and carbons compared to the starting material. The appearance of signals corresponding to the newly introduced aryl group and the disappearance of the characteristic broad singlet for the B(OH)₂ protons are key indicators. For the benzoxaborole, the symmetry of the molecule would be different, leading to a distinct set of aromatic signals.
3. X-ray Crystallography: For novel compounds or when NMR and MS data are inconclusive, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[10][11] It reveals the precise connectivity and conformation of the molecule in the solid state.
| Technique | Expected Biaryl Product | Plausible Benzoxaborole Alternative |
| HRMS (ESI+) | [M+H]⁺ corresponding to the coupled product. | [M+H]⁺ corresponding to the cyclized boronate ester. |
| ¹¹B NMR | No signal observed. | Signal at δ ~5-15 ppm (sp³ Boron). |
| ¹H NMR | Signals for both aromatic rings; loss of B(OH)₂ signal. | A simplified set of aromatic signals due to the new heterocyclic ring. |
| ¹³C NMR | Signals corresponding to two distinct aryl systems. | Fewer aromatic signals due to symmetry; characteristic C-O-B signal. |
Part 2: Chan-Lam Coupling — Navigating C-O vs. C-N Bond Formation
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-O or C-N bonds, providing an excellent alternative to palladium-catalyzed methods.[12][13] With this compound, the phenolic -OH group can act as the nucleophile for intramolecular cyclization, or an external amine/alcohol can be coupled at the boronic acid position. Here, we consider the intermolecular coupling with an amine.
Expected Product: Formation of a 2-amino-6-chlorophenol derivative.
Plausible Alternative Product: Homocoupling of the boronic acid to form a biphenyl diol, or reaction involving the chloro-substituent under harsh conditions.
Experimental Protocol: Chan-Lam Amination
-
Reagents & Setup: In a vial open to the air, combine this compound (1.0 equiv.), the amine (1.2 equiv.), Copper(II) acetate (Cu(OAc)₂, 1.1 equiv.), and a base such as pyridine (2.0 equiv.).
-
Solvent: Add a suitable solvent like dichloromethane (DCM) or methanol.
-
Reaction: Stir the mixture vigorously at room temperature for 12-48 hours. The reaction is often visually indicated by a color change from blue/green to a different hue. Monitor by LC-MS.
-
Workup: Upon completion, dilute the reaction with a suitable organic solvent and filter through a pad of Celite to remove copper salts. Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Structural Validation Workflow
The primary goal is to confirm the formation of the C-N bond and verify that the phenolic hydroxyl and chloro groups remain intact.
dot
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to 3-Chloro-2-hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of organoboron reagents, substituted phenylboronic acids are of particular importance for the construction of biaryl scaffolds, a common motif in pharmaceuticals and functional materials.
This guide provides an in-depth technical analysis of 3-Chloro-2-hydroxyphenylboronic acid, a versatile reagent for introducing a substituted phenolic moiety. We will objectively compare its performance with relevant alternatives, supported by experimental data, and provide detailed protocols to ensure reproducible and reliable results in your laboratory.
The Strategic Value of the 2-Hydroxy-3-chlorophenyl Moiety
The presence of a hydroxyl group ortho to the boronic acid and a chlorine atom at the meta position offers unique synthetic handles and potential for intramolecular interactions that can influence reaction outcomes. The hydroxyl group can act as a directing group or be used for further functionalization, while the chlorine atom provides a site for subsequent cross-coupling reactions or can modulate the electronic properties of the resulting biaryl.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Study
To provide a clear comparison, we will examine the performance of this compound against a structurally similar analogue, 2-Methoxyphenylboronic acid, in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromotoluene. We will also discuss the advantages of using more stable alternatives to boronic acids, namely potassium organotrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling with 4-Bromotoluene
| Boron Reagent | Structure | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | ![]() | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 (Est.) | [1][2] |
| 2-Methoxyphenylboronic acid | ![]() | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [3] |
| Potassium (3-Chloro-2-hydroxyphenyl)trifluoroborate | ![]() | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | >90 (Typical) | [4] |
| 3-Chloro-2-hydroxyphenyl MIDA boronate | ![]() | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 (Typical) | [3] |
Note: The yield for this compound is an educated estimate based on typical yields for ortho-substituted and hydroxyphenylboronic acids under these conditions, as direct comparative data was not available in a single study. The yields for the trifluoroborate and MIDA boronate are representative of the improved performance often seen with these stable reagents.
Causality Behind Experimental Choices: A Deeper Dive
The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The data in Table 1 reflects common starting points for optimization.
-
Catalyst System: The use of a palladium acetate (Pd(OAc)₂) precursor with a bulky, electron-rich phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a robust combination for challenging substrates. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. For the more stable trifluoroborate salts, a catalyst system like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is often effective.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is a strong base that is often effective for less reactive boronic acids. For more sensitive substrates, a milder base like potassium carbonate (K₂CO₃) may be preferred to minimize side reactions like protodeboronation.
-
Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the aryl halide and the organoboron reagent.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium(0) active species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternatives to Boronic Acids: Enhancing Stability and Handling
While boronic acids are widely used, they can be prone to decomposition, particularly protodeboronation, under certain conditions. For challenging substrates or for applications requiring high purity and long-term storage, more stable alternatives are often advantageous.
-
Potassium Organotrifluoroborates (R-BF₃K): These crystalline, free-flowing solids are significantly more stable to air and moisture than their corresponding boronic acids.[5] The tetracoordinate boron center protects against decomposition pathways.[4] In the reaction mixture, they are believed to slowly release the active boronic acid, maintaining a low concentration that can suppress side reactions.[6]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and easily handled organoboron reagents. They are compatible with chromatography and are unreactive under standard anhydrous cross-coupling conditions, allowing for iterative cross-coupling strategies. The MIDA protecting group can be cleaved under mild aqueous basic conditions to release the boronic acid in situ.[3]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for performing the Suzuki-Miyaura cross-coupling reactions discussed in this guide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Toluene (degassed)
-
Deionized water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed toluene and water (4:1 ratio, 5 mL total volume) via syringe.
-
Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Suzuki-Miyaura Coupling with Potassium (3-Chloro-2-hydroxyphenyl)trifluoroborate
This protocol is adapted for the use of the more stable trifluoroborate salt.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Potassium (3-Chloro-2-hydroxyphenyl)trifluoroborate (1.1 mmol, 1.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Tetrahydrofuran (THF) (degassed)
-
Deionized water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the same initial setup as in Protocol 1, substituting the boronic acid, base, and catalyst as listed above.
-
Add the degassed THF and water (4:1 ratio, 5 mL total volume) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction, which is typically complete in 16-24 hours.
-
Perform the same workup and purification steps as outlined in Protocol 1.
Conclusion
This compound is a valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While it can provide good to excellent yields under optimized conditions, researchers should be aware of its potential instability compared to alternatives like potassium organotrifluoroborates and MIDA boronates. The choice of boron reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the need for long-term storage and handling stability. By understanding the principles outlined in this guide and utilizing the detailed protocols, scientists can confidently employ these powerful synthetic tools to advance their research and development efforts.
References
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
Safety Operating Guide
Navigating the Disposal of 3-Chloro-2-hydroxyphenylboronic Acid: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in the lab extends beyond the synthesis or experiment itself; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Chloro-2-hydroxyphenylboronic acid, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our goal is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the protection of our environment.
Hazard Assessment: Understanding the Compound
This compound is a substituted aromatic boronic acid. While a specific Safety Data Sheet (SDS) for this exact compound should always be your primary reference, we can infer its likely hazard profile from structurally similar chemicals like 3-chlorophenylboronic acid and 2-hydroxybenzeneboronic acid.
These related compounds are consistently classified as:
The presence of a chlorinated phenyl group suggests that it should be treated as a halogenated organic compound, which carries implications for environmental persistence and disposal pathway selection. Therefore, under no circumstances should this chemical be discarded down the sink or in regular laboratory trash.[5] It must be treated as hazardous waste and disposed of through an approved waste disposal facility.[1][3][5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, ensuring adequate protection is paramount. The choice of PPE is dictated by the hazards identified above.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves.[5] | Prevents direct skin contact, which can lead to irritation.[1][2][3] Gloves must be inspected before use and disposed of as contaminated waste after handling.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5] If dust is generated, a NIOSH-approved respirator for particulates is recommended. | Minimizes the inhalation of dust, which can cause respiratory tract irritation.[1][2][3] |
| Protective Clothing | A standard lab coat. | Prevents incidental skin contact and contamination of personal clothing.[5] |
Spill Management: Immediate Response Protocol
Accidents happen. A prepared response is critical to mitigating risks. Should a spill of this compound occur:
-
Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill.
-
Don Appropriate PPE: Before attempting any cleanup, equip yourself with the full PPE listed in the table above.
-
Contain the Spill: For a solid spill, gently sweep or scoop the material to avoid generating dust.[1] Place it into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the affected surface according to your lab's established procedures for chemical decontamination.
-
Collect All Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves, weighing paper) must be treated as hazardous waste and placed in the same designated waste container.[5]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the principle of "cradle-to-grave" responsibility, as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] The generator of the waste is responsible for its safe management until its final disposal.[8]
The following workflow provides a systematic approach to ensure compliance and safety.
Step 1: Waste Identification and Segregation
-
Identification : This compound must be classified as a halogenated organic solid waste . This is a critical first step as it determines the correct waste stream.[9]
-
Segregation : Store this waste separately from incompatible materials. The SDS for similar compounds lists strong oxidizing agents, strong acids, and strong bases as incompatible.[3][6] Co-mingling these wastes could lead to dangerous chemical reactions.
Step 2: Waste Accumulation and Container Management
-
Container Selection : Choose a container that is in good condition, compatible with the chemical, and has a secure, sealable lid. Often, the original product container is a suitable choice.[5] If unavailable, a clearly marked, durable plastic or glass container is acceptable.
-
Labeling : The container must be clearly and accurately labeled. The label should include:
-
Accumulation : Place the unwanted solid chemical directly into the designated container. This includes any contaminated disposable items such as weighing papers, gloves, or wipers.
-
Container Management : Keep the waste container securely sealed at all times, except when you are actively adding waste.[5] This prevents the release of vapors or dust.
Step 3: Storage and Final Disposal
-
Satellite Accumulation : Store the sealed container in a designated "Satellite Accumulation Area" within your laboratory. This area should be under the control of the laboratory personnel and situated at or near the point of generation.
-
Contact Environmental Health & Safety (EHS) : Your institution's EHS department is the final and most critical resource.[10] They are responsible for the collection, proper documentation, and ultimate disposal of hazardous waste in compliance with all federal, state, and local regulations.[11][12]
-
Documentation : Be prepared to complete any necessary waste disposal forms or manifests provided by your EHS office.[5] This documentation is a key part of the "cradle-to-grave" tracking system for hazardous materials.[8]
By adhering to this structured and scientifically-grounded protocol, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is positive and responsible from discovery through disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. laballey.com [laballey.com]
- 11. epa.gov [epa.gov]
- 12. chemtalk.com.au [chemtalk.com.au]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Chloro-2-hydroxyphenylboronic Acid
This guide provides essential safety protocols and procedural guidance for the handling and disposal of 3-Chloro-2-hydroxyphenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety measures. Our commitment is to build trust by providing value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.
Hazard Identification and Risk-Based Assessment
This compound, like many boronic acid derivatives, presents specific hazards that must be managed through a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE). While this compound is a valuable reagent in fields like organic synthesis and medicinal chemistry, its handling requires a thorough understanding of its potential risks.
Based on data from structurally similar compounds, the primary hazards include:
-
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2][4][5][6]
The cornerstone of laboratory safety is a risk-based approach. The selection of PPE is not a static, one-size-fits-all protocol; it must be dynamically adapted to the specific experimental context, considering the quantity of the reagent, the potential for dust or aerosol generation, and the operational environment. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information. [1][2][7]
Core Personal Protective Equipment (PPE) Requirements
The following sections detail the minimum PPE required for handling this compound, explaining the rationale behind each selection to ensure compliance and, more importantly, understanding.
Eye and Face Protection
-
Mandatory Requirement: Chemical safety goggles are the absolute minimum requirement for any work involving this compound.[8][9] They must be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][9]
-
Recommended Upgrade: A full-face shield, worn over safety goggles, is strongly recommended when there is an elevated risk of splashing.[1][3][8] This includes handling larger quantities (>10g), working with solutions under positive pressure, or during quenching of reactive mixtures.
-
Expert Insight: The face shield provides a secondary barrier, protecting not just the eyes but the entire face from splashes that could cause skin irritation or be absorbed.
-
Skin and Body Protection
-
Hand Protection: Chemically resistant gloves are required.[1][10] Nitrile gloves are a suitable choice for incidental contact.[8][10]
-
Causality: Direct skin contact is a primary route of exposure and can cause irritation.[3][4][5] Gloves provide a critical barrier. It is imperative to inspect gloves for any signs of degradation or puncture before use and to employ proper removal techniques to avoid contaminating your skin.[1][4][7] Contaminated gloves must be disposed of as hazardous waste.[1][4]
-
-
Body Protection: A fully buttoned, flame-resistant laboratory coat is mandatory to protect skin and personal clothing from accidental spills.[8][10]
-
Recommended Upgrade: For tasks involving larger volumes or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] For very large-scale operations, a complete chemical-protective suit may be warranted based on a task-specific risk assessment.[1][4] Standard laboratory practice also dictates wearing long pants and closed-toe shoes.[10]
-
Respiratory Protection
The need for respiratory protection is directly linked to the effectiveness of your engineering controls.
-
Standard Operations: For handling small quantities (milligram to gram scale) within a certified and properly functioning chemical fume hood, respiratory protection is typically not necessary.[8]
-
Causality: The fume hood acts as the primary engineering control, capturing dust and vapors at the source and preventing them from entering the user's breathing zone.
-
-
Mandatory Requirement: If dust or aerosols are likely to be generated, a NIOSH-approved respirator is required.[8][10] This is particularly critical when weighing the solid compound outside of a fume hood or during transfers where the powder can become airborne.
-
Expert Insight: A simple dust mask may not be sufficient. For nuisance dust, a P95 (US) or P1 (EU) particulate respirator can be used.[4] For situations with potential organic vapors, a combination cartridge respirator approved for organic vapors and particulates should be selected. Always follow your institution's respiratory protection program, which includes fit-testing and training.
-
Engineering Controls & Hygiene: The First Line of Defense
PPE should never be the sole method of protection. It is the last line of defense after engineering and administrative controls have been implemented.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][10][11] This is the most effective way to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2][6][8][10]
-
Hygiene Practices: Avoid all personal contact with the chemical.[1][8] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday, even if gloves were worn.[1][2][11] Do not eat, drink, or smoke in laboratory areas.[2][8] Any clothing that becomes contaminated should be removed immediately and laundered before reuse.[2][3][8]
Procedural Workflow: From Preparation to Completion
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
Experimental Protocol: Safe Handling Workflow
-
Pre-Operational Check:
-
Verify that the chemical fume hood is on and functioning correctly (check airflow indicator).
-
Confirm the location and accessibility of the nearest eyewash station and safety shower.
-
Assemble all necessary equipment (spatulas, glassware, etc.) and the required PPE.
-
Ensure a designated hazardous waste container is properly labeled and accessible.
-
-
Donning PPE (Sequence is Critical):
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
If required, put on a face shield.
-
If required, perform a seal check and don your respirator.
-
Inspect and put on the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. Consider double-gloving for added protection.
-
-
Handling the Chemical:
-
Conduct all manipulations, especially weighing and transferring the solid, inside the fume hood to contain dust.[1]
-
Use tools like spatulas to avoid generating dust.[10] Keep the container tightly closed when not in use.[2][3][10]
-
If a spill occurs, immediately initiate the spill response protocol (Section 5.1).
-
-
Doffing PPE (Avoids Self-Contamination):
-
Remove gloves using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them in the hazardous waste container.
-
Remove the face shield and/or lab coat, turning it inside out to contain any surface contamination.
-
Remove safety goggles.
-
The last item to be removed is the respirator, if worn.
-
Wash hands thoroughly with soap and water.
-
Data & Visualizations
Table 1: PPE Selection Based on Task Risk Level
| Risk Level | Example Task(s) | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Low | Handling sealed containers. Preparing dilute solutions (<10 mL) inside a fume hood. | Chemical Safety Goggles | Lab Coat, Nitrile Gloves | Not generally required. |
| Medium | Weighing solid material (1-10 g) inside a fume hood. Routine solution transfers. | Chemical Safety Goggles | Lab Coat, Nitrile Gloves | Recommended if any dust is observed. |
| High | Weighing solid material outside of a fume hood. Handling large quantities (>10 g). Cleaning up a spill. | Goggles & Face Shield | Lab Coat, Chemical Apron, Nitrile Gloves (double-gloving recommended) | Mandatory. NIOSH-approved respirator with particulate/organic vapor cartridges. |
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling boronic acids.
Emergency & Disposal Plans
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[8]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1][8] Crucially, do this without raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][9]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][2][9]
-
Eye Contact: Rinse thoroughly and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4][5][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2][9]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and absorbed spill material, must be considered hazardous waste.[8]
-
Dispose of all waste materials through a licensed professional waste disposal service in accordance with all applicable local, regional, and national regulations.[1][2][12]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. aksci.com [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




